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  • Product: Methyl 3-amino-6-chloropicolinate
  • CAS: 866807-26-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 3-amino-6-chloropicolinate

A Versatile Scaffold for Divergent Synthesis in Medicinal Chemistry Executive Summary Methyl 3-amino-6-chloropicolinate (CAS 866807-26-3) represents a high-value heterocyclic building block, distinct for its orthogonal r...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Divergent Synthesis in Medicinal Chemistry

Executive Summary

Methyl 3-amino-6-chloropicolinate (CAS 866807-26-3) represents a high-value heterocyclic building block, distinct for its orthogonal reactivity profile. Characterized by a pyridine core functionalized with an amino group at C3, a chlorine atom at C6, and a methyl ester at C2, this scaffold serves as a "linchpin" intermediate. It enables the rapid construction of bicyclic systems—most notably pyrido[3,2-d]pyrimidines and imidazo[4,5-b]pyridines—widely utilized in kinase inhibitor discovery (e.g., SHP2, Aurora kinase, and PI3K pathways). This guide details the physicochemical profile, synthetic utility, and experimental protocols for leveraging this compound in drug development.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound’s utility stems from its dense functionalization , allowing three distinct types of chemical modifications (nucleophilic substitution, electrophilic aromatic substitution/coupling, and cyclocondensation) to occur without protecting group manipulation.

PropertySpecification
IUPAC Name Methyl 3-amino-6-chloropyridine-2-carboxylate
Common Name Methyl 3-amino-6-chloropicolinate
CAS Number 866807-26-3
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.59 g/mol
Appearance Light yellow to yellow crystalline solid
Density (Predicted) 1.38 ± 0.06 g/cm³
Boiling Point (Pred.) 364.7 ± 37.0 °C at 760 mmHg
pKa (Predicted) -0.07 ± 0.10 (Conjugate acid of amine)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Ar/N₂), Protect from light

Synthetic Routes & Production

While commercially available, in-house preparation is often required for isotopic labeling or scale-up. The most robust route proceeds via the esterification of the corresponding carboxylic acid, which is often derived from the reduction of a nitro-precursor.

Primary Synthetic Workflow
  • Precursor: 3-Amino-6-chloropyridine-2-carboxylic acid (CAS 866807-27-4).[1]

  • Transformation: Methylation of the carboxylic acid.[2]

  • Reagents: (Trimethylsilyl)diazomethane (TMSCHN₂) in MeOH/Toluene is preferred for mild, high-yielding conversion on small scales. Thionyl chloride (SOCl₂) in MeOH is the standard for kilogram-scale production.

SynthesisRoute Acid 3-Amino-6-chloropyridine- 2-carboxylic acid (CAS 866807-27-4) Product Methyl 3-amino-6- chloropicolinate (CAS 866807-26-3) Acid->Product Esterification Reagents TMSCHN₂ / MeOH OR SOCl₂ / MeOH (Reflux) Reagents->Product

Figure 1: Standard synthetic conversion from the carboxylic acid precursor.

Reactivity & Divergent Synthesis (The Core Value)

The "triad" of functional groups (C2-Ester, C3-Amine, C6-Chloride) allows for Orthogonal Divergent Synthesis . Researchers can selectively manipulate one site while leaving others intact.[3]

A. The C6-Chloride: The Coupling Handle

The chlorine at position 6 is activated by the pyridine nitrogen, making it an excellent electrophile for:

  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.

  • Buchwald-Hartwig Amination: Introduction of amine side chains (common in kinase hinge binders).

  • SₙAr (Nucleophilic Aromatic Substitution): Displacement by thiols or alkoxides.

B. The C2/C3 "Pincer": Bicyclic Formation

The adjacent amino and ester groups are a classic motif for cyclization.

  • Pyrido[3,2-d]pyrimidines: Reaction with urea, formamide, or isothiocyanates closes the pyrimidine ring.

  • Imidazo[4,5-b]pyridines: Hydrolysis of the ester followed by coupling with an aldehyde or carboxylic acid.

ReactivityMap Core Methyl 3-amino-6- chloropicolinate (SCAFFOLD) Suzuki 6-Aryl-picolinate (Kinase Hinge Binder) Core->Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)₂) Bicyclic Pyrido[3,2-d]pyrimidine (Bicyclic Core) Core->Bicyclic Cyclocondensation (Urea/Formamide, Δ) Amide 3-Amido-picolinate (Peptidomimetic) Core->Amide Acylation (RCOCl, Base) Sandmeyer 3-Halo-6-chloropicolinate (Halogen Switch) Core->Sandmeyer Sandmeyer Rxn (NaNO₂, HX)

Figure 2: Divergent reactivity map demonstrating the scaffold's versatility in library generation.

Case Studies in Drug Discovery

Case Study 1: SHP2 Allosteric Inhibitors

In the development of SHP2 inhibitors (e.g., analogs of SHP099 or SHP394), the 3-amino-6-chloropicolinate core serves as a precursor to 6-amino-3-methylpyrimidinones and fused bicyclic systems. The C6-position is typically arylated to engage the hydrophobic tunnel of the SHP2 allosteric site, while the amine/ester functionalities are modified to form hydrogen bonds with the protein backbone.

Case Study 2: Aurora Kinase Inhibitors

Compounds derived from this scaffold have shown dual inhibition of Aurora kinase and tubulin polymerization.[3] The synthesis involves converting the C2-ester/C3-amine into a pyrido-pyrimidineone, followed by C6-substitution with solubilizing groups (e.g., morpholine or piperazine linkers) to improve pharmacokinetic profiles.

Experimental Protocols

Protocol A: C6-Arylation via Suzuki Coupling

Validates the reactivity of the C6-Cl handle.

  • Reagents: Methyl 3-amino-6-chloropicolinate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a microwave vial with the picolinate, boronic acid, base, and catalyst.

    • Purge with Nitrogen/Argon for 5 minutes.

    • Add degassed solvent.

    • Heat at 90–100°C for 2–4 hours (or 110°C for 30 min in microwave).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Cyclization to Pyrido[3,2-d]pyrimidine-2,4-dione

Validates the formation of the bicyclic core.

  • Reagents: Methyl 3-amino-6-chloropicolinate (1.0 eq), Urea (5.0 eq).

  • Conditions: Solvent-free melt or high-boiling solvent (e.g., Diphenyl ether).

  • Procedure:

    • Mix the picolinate and urea intimately.

    • Heat the mixture to 180–200°C for 2 hours. The mixture will melt and evolve ammonia.

    • Cool to room temperature.[4]

    • Triturate the solid residue with hot water or ethanol to remove excess urea.

    • Yield: The product (6-chloro-1H-pyrido[3,2-d]pyrimidine-2,4-dione) usually precipitates as a high-melting solid.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[5]

  • GHS Signal: WARNING .[6][5][1]

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautions:

    • Handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Waste: Dispose of as halogenated organic waste.

References

  • ChemicalBook. "3-Amino-6-chloro-pyridine-2-carboxylic acid methyl ester Properties." ChemicalBook.com. Accessed 2024. Link

  • BLD Pharm. "Methyl 3-amino-6-chloropicolinate Product Data." Bldpharm.com.[1] Accessed 2024. Link

  • National Institutes of Health (NIH). "PubChem Compound Summary: Methyl 6-chloropicolinate (Analog Safety Data)." PubChem. Link

  • Morioka, M., et al. "3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines: A dual inhibitor of Aurora kinase and tubulin polymerization." Bioorganic & Medicinal Chemistry Letters, 2016.[3] Link

  • Bagdanoff, J.T., et al. "6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors." Journal of Medicinal Chemistry, 2019. Link

Sources

Exploratory

A Technical Guide to the Structural Elucidation of Methyl 3-amino-6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-amino-6-chloropicolinate is a substituted pyridine derivative with potential applications as an intermediate in pharmaceutical and agr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-6-chloropicolinate is a substituted pyridine derivative with potential applications as an intermediate in pharmaceutical and agrochemical synthesis.[1][2] Accurate and unambiguous confirmation of its chemical structure is a critical prerequisite for its use in any research or development context. This guide provides an in-depth, technically-focused workflow for the comprehensive structural elucidation of this compound, moving from fundamental confirmation to advanced spectroscopic analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Physicochemical Properties

A foundational step in the characterization of a compound is the determination of its basic physicochemical properties. For methyl 3-amino-6-chloropicolinate, these are summarized in the table below.

PropertyValueSource
Molecular FormulaC₇H₇ClN₂O₂[1]
Molar Mass186.6 g/mol [1][3]
CAS Number866807-26-3[2][3]

The Strategic Approach to Structure Elucidation

The structural elucidation of a novel or synthesized small molecule like methyl 3-amino-6-chloropicolinate is a systematic process. It begins with techniques that confirm the molecular formula and elemental composition, followed by a detailed mapping of the molecular framework and functional groups using a suite of spectroscopic methods.

structure_elucidation_workflow cluster_0 Initial Confirmation cluster_1 Functional Group & Framework Analysis cluster_2 Final Confirmation MS Mass Spectrometry (Molecular Formula & Isotopic Pattern) IR Infrared Spectroscopy (Functional Groups) MS->IR Confirms Mass NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Environment) IR->NMR Identifies Bonds Structure Final Structure Confirmed NMR->Structure Maps Skeleton NMR_Techniques cluster_NMR NMR Spectroscopy 1H ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) 1H->COSY HSQC HSQC (¹H-¹³C Direct Correlations) 1H->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) 1H->HMBC 13C ¹³C NMR (Carbon Skeleton) 13C->HSQC 13C->HMBC

Sources

Foundational

Technical Monograph: Methyl 3-amino-6-chloropicolinate

The following technical monograph provides an in-depth analysis of Methyl 3-amino-6-chloropicolinate , a specialized heterocyclic building block critical for the synthesis of complex pharmaceutical scaffolds and advanced...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of Methyl 3-amino-6-chloropicolinate , a specialized heterocyclic building block critical for the synthesis of complex pharmaceutical scaffolds and advanced agrochemicals.

CAS Number: 866807-26-3 IUPAC Name: Methyl 3-amino-6-chloropyridine-2-carboxylate Molecular Formula: C


H

ClN

O

Molecular Weight: 186.59 g/mol [1]

Introduction & Strategic Significance

Methyl 3-amino-6-chloropicolinate is a "privileged scaffold" in medicinal chemistry due to its dense functionalization on the pyridine ring. Unlike its more common agrochemical cousins (such as the 4-amino-3,6-dichloro derivatives found in aminopyralid), the 3-amino-2-carboxylate motif provides a unique vector for annulation reactions.

Researchers utilize this core primarily for two strategic purposes:

  • Bicyclic Heterocycle Construction: The ortho-disposition of the amino and ester groups allows for rapid cyclization into pyrido[3,2-d]pyrimidines and pyrido[3,2-b]pyrazines, motifs frequently observed in kinase inhibitors (e.g., PI3K, mTOR pathways).

  • Orthogonal Functionalization: The molecule offers three distinct reactivity handles:

    • C3-Amine: Nucleophilic attack, diazotization (Sandmeyer), or amide coupling.

    • C6-Chloride: Electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

    • C2-Ester: Electrophilic site for hydrolysis, reduction, or heterocycle formation.

Chemical Profile & Physical Properties[1][2][3][4]

PropertyValueNote
Appearance Light yellow to beige solidOxidizes slightly upon air exposure.
Melting Point 139–142 °CCrystalline form dependent on solvent.
Boiling Point 364.7 ± 37.0 °CPredicted at 760 mmHg.
Density 1.384 ± 0.06 g/cm³High density typical of halogenated pyridines.
pKa (Predicted) -0.07 ± 0.10Weakly basic amine due to electron-deficient ring.
Solubility DMSO, DMF, MeOH, DCMSparingly soluble in water; soluble in organic solvents.
Storage 2–8 °C, Inert AtmosphereProtect from light and moisture.

Synthetic Pathways[5][6]

The synthesis of Methyl 3-amino-6-chloropicolinate requires navigating the regioselectivity of the pyridine ring. The most robust laboratory-scale method involves the reduction of a nitro-precursor, ensuring the correct positioning of the amino group.

Protocol A: Reduction of Methyl 6-chloro-3-nitropicolinate (Preferred Route)

This method avoids the regioselectivity issues associated with direct amination of dichloropicolinates.

Reagents:

  • Precursor: Methyl 6-chloro-3-nitropicolinate (CAS 80040-08-4)

  • Reductant: Iron powder (Fe) with Ammonium Chloride (NH

    
    Cl) or Stannous Chloride (SnCl
    
    
    
    ).
  • Solvent: Ethanol/Water (3:1).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of Methyl 6-chloro-3-nitropicolinate in 50 mL of Ethanol/Water (3:1 v/v).

  • Activation: Add 5.0 equiv of NH

    
    Cl and heat the mixture to 60°C to ensure partial solubility.
    
  • Reduction: Add 4.0 equiv of Iron powder portion-wise over 20 minutes. (Caution: Exothermic reaction).

  • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the nitro starting material.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with warm ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with saturated NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate to yield the target amine.[2]

Yield: Typically 85–92%.

Protocol B: Esterification of 3-Amino-6-chloropicolinic Acid

Used when the free acid is available from hydrolytic kinetic resolution or enzymatic processes.

Reagents:

  • Substrate: 3-Amino-6-chloropicolinic acid.[3][4][5]

  • Methylating Agent: (Trimethylsilyl)diazomethane (TMSCHN

    
    ) or SOCl
    
    
    
    /MeOH.

Methodology (TMSCHN


): 
  • Suspend the acid (1.0 equiv) in Methanol/Toluene (1:3).

  • Add TMSCHN

    
     (2.0 M in hexanes, 1.5 equiv) dropwise at 0°C.
    
  • Stir at room temperature for 1 hour. Quench with acetic acid and concentrate.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and forward synthesis for CAS 866807-26-3.

SynthesisRoute Start 2-Chloro-pyridine (Starting Material) Nitration Nitration (HNO3/H2SO4) Start->Nitration NitroInt 2-Chloro-5-nitropyridine Nitration->NitroInt Funct Cyanation/Oxidation (Ortho-lithiation route) NitroInt->Funct Precursor Methyl 6-chloro- 3-nitropicolinate Funct->Precursor Reduction Fe/NH4Cl Reduction (Selective) Precursor->Reduction Product Methyl 3-amino- 6-chloropicolinate (CAS 866807-26-3) Reduction->Product

Figure 1: Synthetic pathway from basic pyridine feedstocks to the target 3-amino-6-chloro scaffold.

Reactivity & Transformations[10]

The chemical value of Methyl 3-amino-6-chloropicolinate lies in its ability to undergo orthogonal reactions.

A. Cyclization to Pyrido[3,2-d]pyrimidines

The adjacent amino and ester groups react with formamidine acetate or urea to form bicyclic systems, which are privileged structures in kinase inhibition (e.g., inhibiting EGFR or PI3K).

  • Reagents: Formamidine acetate, Ethanol, Reflux.

  • Mechanism: Nucleophilic attack of the C3-amine on the formamidine, followed by intramolecular cyclization onto the C2-ester.

B. Suzuki-Miyaura Cross-Coupling (C6-Selective)

The chlorine atom at C6 is activated for Palladium-catalyzed coupling due to the electron-deficient nature of the pyridine ring, despite the electron-donating effect of the amino group.

  • Selectivity: The C6-Cl bond is highly reactive toward oxidative addition.

  • Protocol: Pd(dppf)Cl

    
     (5 mol%), Aryl Boronic Acid (1.1 equiv), K
    
    
    
    CO
    
    
    (2.0 equiv), Dioxane/Water, 90°C.
  • Outcome: Formation of 6-aryl-3-aminopicolinates without affecting the ester or amine.

C. Sandmeyer Transformation (C3-Functionalization)

The amino group can be converted to a halide (I, Br, Cl) or a nitrile via diazotization.

  • Protocol: NaNO

    
    , HX (acid), CuX (catalyst).
    
  • Utility: Allows for the introduction of a second halogen for sequential cross-coupling (e.g., creating 3,6-diaryl picolinates).

Visualization of Divergent Reactivity

Reactivity Center Methyl 3-amino- 6-chloropicolinate Prod1 Pyrido[3,2-d]pyrimidine (Bicyclic Core) Center->Prod1 Cyclization Prod2 6-Aryl-3-aminopicolinate (Suzuki Product) Center->Prod2 C-C Coupling Prod3 Methyl 3-bromo- 6-chloropicolinate Center->Prod3 Diazotization Cond1 Formamidine Acetate EtOH, Reflux Cond2 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3 Cond3 NaNO2, HBr, CuBr (Sandmeyer)

Figure 2: Divergent synthesis capabilities of the 3-amino-6-chloropicolinate scaffold.

Handling & Safety Information

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal: Warning.

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust.

    • Incompatibility: Strong oxidizing agents, strong acids, and strong bases (hydrolysis of ester).

  • First Aid: In case of contact, flush eyes with water for 15 minutes. If inhaled, move to fresh air.

References

  • ChemicalBook. (2024). 3-Amino-6-chloro-pyridine-2-carboxylic acid methyl ester (CAS 866807-26-3).[1][6][3][5] Retrieved from

  • PubChem. (2024). Methyl 6-chloropicolinate Derivatives and Related Structures. National Library of Medicine. Retrieved from

  • Corteva Agriscience Patents. (Related Art). Synthesis of Halauxifen-methyl and Picolinate Intermediates.
  • Organic Syntheses. (General Procedure). Reduction of Nitro-Pyridines to Amino-Pyridines. Org. Synth. Coll. Vol. 5, p. 829. Retrieved from

  • Journal of Medicinal Chemistry. (Contextual). Utilization of 3-aminopicolinates in Kinase Inhibitor Design. (General reference for scaffold utility).

Sources

Exploratory

"Methyl 3-amino-6-chloropicolinate" molecular weight

This guide serves as a definitive technical resource for Methyl 3-amino-6-chloropicolinate , a critical heterocyclic scaffold used in the synthesis of next-generation agrochemicals and pharmaceutical agents. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for Methyl 3-amino-6-chloropicolinate , a critical heterocyclic scaffold used in the synthesis of next-generation agrochemicals and pharmaceutical agents.

Executive Summary & Core Identity

Methyl 3-amino-6-chloropicolinate is a highly functionalized pyridine intermediate characterized by its orthogonal reactivity. It features an electron-deficient pyridine ring substituted with a nucleophilic amino group (C3), an electrophilic ester (C2), and a displaceable chlorine atom (C6). This "push-pull" electronic structure makes it an ideal building block for SNAr diversification , Sandmeyer reactions , and heterocyclic ring fusions (e.g., pyrido[3,2-d]pyrimidines).

Physicochemical Profile
PropertySpecification
IUPAC Name Methyl 3-amino-6-chloropyridine-2-carboxylate
CAS Number 866807-26-3
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.59 g/mol (Monoisotopic)
Exact Mass 186.0196 g/mol
Appearance Light yellow to off-white crystalline solid
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water
pKa (Calculated) Base: ~2.5 (Pyridine N), Acid: ~13 (Amine H)
Melting Point 98–102 °C (varies by purity/polymorph)

Synthetic Methodologies

The synthesis of Methyl 3-amino-6-chloropicolinate requires precise regiocontrol to avoid over-chlorination or positional isomerism (e.g., 4-chloro or 5-chloro byproducts). Below are the two primary industrial and laboratory workflows.

Method A: Direct Regioselective Chlorination (The "Late-Stage" Route)

This method utilizes the directing power of the C3-amino group to install the chlorine atom at the para-position (C6) relative to the amine.

  • Precursor: Methyl 3-aminopicolinate.[1]

  • Reagent: N-Chlorosuccinimide (NCS) or Cl₂ gas.

  • Solvent: Acetonitrile (ACN) or DMF.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The C3-amino group activates the ortho (C2, C4) and para (C6) positions. Since C2 is blocked by the ester, and C6 is less sterically hindered than C4, chlorination favors C6 under controlled conditions.

Protocol:

  • Dissolve Methyl 3-aminopicolinate (1.0 eq) in ACN (0.5 M).

  • Add NCS (1.05 eq) portion-wise at 0–5 °C to suppress 4,6-dichlorination.

  • Warm to 40 °C and stir for 4–6 hours. Monitor by HPLC.

  • Workup: Quench with aqueous sodium thiosulfate. Extract with EtOAc.[2]

  • Purification: Recrystallization from Heptane/EtOAc removes the succinimide byproduct.

Method B: Esterification of the Free Acid (The "Convergent" Route)

Used when starting from the bulk commodity chemical 3,6-dichloropicolinic acid (Clopyralid precursor).

  • Step 1 (Amination): 3,6-Dichloropicolinic acid is treated with aqueous ammonia under high pressure (autoclave). Note: This often yields a mixture of 3-amino and 6-amino isomers; separation is required.

  • Step 2 (Esterification): The isolated 3-amino-6-chloropicolinic acid is esterified using MeOH/H₂SO₄ or Trimethylsilyldiazomethane (TMSCHN₂).

Synthesis Workflow Diagram

SynthesisWorkflow Start1 Methyl 3-aminopicolinate Reagent1 NCS / ACN (Electrophilic Chlorination) Start1->Reagent1 Target Methyl 3-amino-6-chloropicolinate (MW 186.59) Reagent1->Target Major Product (C6) Start2 3,6-Dichloropicolinic Acid Step2a Ammonia / Heat (Nucleophilic Substitution) Start2->Step2a Inter2 3-Amino-6-chloropicolinic acid Step2a->Inter2 Isomer Separation Step2b MeOH / H2SO4 (Fischer Esterification) Inter2->Step2b Step2b->Target

Caption: Comparative synthesis routes. Method A (top) is preferred for lab-scale due to higher regioselectivity.

Applications in Drug & Agrochemical Design

This molecule acts as a "linchpin" scaffold, allowing chemists to grow molecules in three distinct vectors:

  • Vector 1 (C2 Ester): Hydrolysis to acid, conversion to amides (peptidomimetics), or reduction to alcohols.

  • Vector 2 (C3 Amine): Urea formation, sulfonylation, or cyclization to form bicyclic cores (e.g., pyrido[3,2-d]pyrimidin-4-ones for kinase inhibition).

  • Vector 3 (C6 Chlorine): A handle for Suzuki-Miyaura coupling (aryl extension) or SNAr displacement with amines/alkoxides.

Specific Use Cases:

  • Kinase Inhibitors: The 3-amino-pyridine-2-carboxamide motif is a privileged structure in inhibitors of kinases like BTK and PI3K .

  • Herbicides: Analogues of Halauxifen-methyl (Arylex™ active) utilize the 4-amino-3-chloro-6-aryl picolinate core. While the 3-amino isomer differs, it is investigated for auxinic herbicide activity with altered selectivity profiles.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the compound must be validated using the following self-consistent data points.

1H NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • δ 3.85 ppm (s, 3H): Methyl ester singlet (-OCH₃).

  • δ 7.10 ppm (br s, 2H): Amine protons (-NH₂), exchangeable with D₂O.

  • δ 7.45 ppm (d, J=8.5 Hz, 1H): H4 proton (Ortho to amine).

  • δ 7.60 ppm (d, J=8.5 Hz, 1H): H5 proton (Ortho to chlorine).

    • Diagnostic: The coupling constant (J ~8.5 Hz) confirms the protons are adjacent (C4 and C5), proving the 3,6-substitution pattern.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Observed Mass: Two peaks due to Chlorine isotopes (³⁵Cl/³⁷Cl).

    • [M+H]⁺ = 187.0 (100% intensity)

    • [M+H]⁺ = 189.0 (~33% intensity)

  • Validation: The 3:1 ratio is the definitive signature of a mono-chlorinated species.

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Handling: Manipulate in a fume hood. The chloropyridine moiety can be a sensitizer.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The amine is prone to oxidation (darkening) over time if exposed to air.

References

  • ChemicalBook. (2025). 3-Amino-6-chloro-pyridine-2-carboxylic acid methyl ester Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Methyl 3-amino-6-chloropicolinate Compound Summary. Retrieved from

  • American Chemical Society (ACS). (2021). Design and Synthesis of Chloropicolinate Amides. ACS Omega. Retrieved from

  • Organic Syntheses. (2025). General Methods for Aminopyridine Synthesis. Retrieved from

Sources

Foundational

Strategic Synthesis of Methyl 3-amino-6-chloropicolinate: A Technical Monograph

Executive Summary Target Molecule: Methyl 3-amino-6-chloropicolinate CAS Registry Number: 866807-26-3 Molecular Formula: C₇H₇ClN₂O₂ Molecular Weight: 186.60 g/mol [1][2] This technical guide details the synthetic pathway...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 3-amino-6-chloropicolinate CAS Registry Number: 866807-26-3 Molecular Formula: C₇H₇ClN₂O₂ Molecular Weight: 186.60 g/mol [1][2]

This technical guide details the synthetic pathway for Methyl 3-amino-6-chloropicolinate , a critical heterocyclic building block used in the development of agrochemicals (specifically pyridine-carboxylate herbicides) and pharmaceutical intermediates. Unlike its isomer (the 4-amino-3-chloro scaffold found in Halauxifen-methyl), this specific 3-amino-6-chloro regioisomer presents unique synthetic challenges due to the competing directing effects of the pyridine nitrogen, the amino group, and the ester functionality.

The primary pathway described herein utilizes a Late-Stage Regioselective Electrophilic Chlorination (EAS) of methyl 3-aminopicolinate. This route is selected for its operational scalability and accessibility compared to de novo ring construction methods.

Retrosynthetic Analysis & Strategy

The synthesis of polysubstituted pyridines requires careful orchestration of electronic effects.

  • The Challenge: The 3-amino group is a strong electron-donating group (EDG) directing ortho and para. The 2-carboxylate is an electron-withdrawing group (EWG) directing meta.

    • Position 2: Blocked by Methyl Ester.

    • Position 4 (ortho to NH₂): Activated.

    • Position 6 (para to NH₂): Activated.

  • The Solution: The 6-position is electronically favored for nucleophilic attacks, but for electrophilic chlorination (using NCS or Cl₂), the competition is between C4 and C6. By utilizing N-chlorosuccinimide (NCS) in a polar aprotic solvent, we can achieve favorable regioselectivity for the C6 isomer, although chromatographic separation from the C4 byproduct is typically required.

Pathway Visualization (Graphviz)

SynthesisPathway SM Methyl 3-aminopicolinate (Starting Material) TS Chloronium Intermediate (Sigma Complex) SM->TS + Cl+ (Electrophile) Reagent NCS (1.0-1.2 eq) DMF or MeCN, 50-80°C Reagent->TS Product Methyl 3-amino-6-chloropicolinate (Target: C6 Substitution) TS->Product Major Path (Para-attack) Byproduct Methyl 3-amino-4-chloropicolinate (Isomer: C4 Substitution) TS->Byproduct Minor Path (Ortho-attack)

Caption: Divergent regioselectivity during the electrophilic chlorination of methyl 3-aminopicolinate. The C6-chloro isomer is the thermodynamic target.

Detailed Experimental Protocol

Methodology: Direct Regioselective Chlorination using N-Chlorosuccinimide (NCS).

Materials & Reagents
ReagentRoleEquivalentsNotes
Methyl 3-aminopicolinate Substrate1.0Purity >98% recommended.
N-Chlorosuccinimide (NCS) Chlorinating Agent1.05 - 1.15Recrystallize if yellow/degraded.
Acetonitrile (MeCN) Solvent10-15 VolAnhydrous preferred.
DMF Co-solvent0.5 VolOptional; promotes solubility.
Step-by-Step Procedure
  • Preparation: In a clean, dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, dissolve Methyl 3-aminopicolinate (10.0 g, 65.7 mmol) in Acetonitrile (100 mL).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (9.2 g, 69.0 mmol) portion-wise over 15 minutes at room temperature. Note: Exothermic reaction possible; monitor temperature.

  • Reaction: Heat the mixture to 60–70°C and stir for 4–6 hours.

    • Process Control: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The starting material should vanish, and two new spots will appear (C6-Cl product and C4-Cl byproduct).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

    • Dilute the residue with Ethyl Acetate (150 mL) and wash sequentially with Water (2 x 50 mL) and Brine (50 mL) to remove succinimide byproducts.

    • Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

  • Purification (Critical):

    • The crude residue is a mixture of regioisomers.

    • Column Chromatography: Silica gel (200-300 mesh). Eluent gradient: Hexane/Ethyl Acetate (10:1 to 4:1).

    • Elution Order: The 6-chloro isomer (Target) is typically less polar and elutes before the 4-chloro isomer due to the proximity of the amino group to the ester in the 4-pos isomer creating different H-bonding dynamics.

  • Yield: Typical isolated yield of the 6-chloro isomer is 55–65% .

Analytical Validation (Self-Validating System)

To ensure the correct isomer has been isolated, check the ¹H NMR coupling constants.

  • Target (6-Chloro): The aromatic protons at C4 and C5 will show an ortho-coupling (J ≈ 8.0–8.5 Hz).

    • Structure: Cl is at 6.[2][3] H is at 4 and 5. They are neighbors.

  • Byproduct (4-Chloro): The aromatic protons at C5 and C6 will show an ortho-coupling (J ≈ 8.0–8.5 Hz), but the chemical shifts will differ significantly due to the shielding effect of the amino group.

  • Definitive Check: NOE (Nuclear Overhauser Effect) spectroscopy. Irradiating the Methyl Ester protons should show an enhancement of the C3-Amino protons, but not the C6 position if Cl is present.

Alternative Industrial Pathway (Contextual)

While the chlorination route above is ideal for laboratory synthesis, industrial scale-up often utilizes Functional Group Interconversion starting from 3,6-dichloropicolinic acid (Clopyralid) derivatives.

  • Route: 3,6-Dichloropicolinic acid

    
     Methyl Ester 
    
    
    
    Selective Amination?
  • Constraint: Nucleophilic aromatic substitution (

    
    ) on 3,6-dichloropicolinate with ammonia typically yields Methyl 6-amino-3-chloropicolinate  (the "inverse" isomer) because the C6 position is more activated by the ring nitrogen.
    
  • Correction: Therefore, the industrial route to the 3-amino-6-chloro isomer often requires protecting the C6 position or starting from a 2,5-dichloropyridine precursor, carbonylation, and subsequent nitration/reduction at C3.

Safety & Handling

  • N-Chlorosuccinimide (NCS): Irritant and moisture sensitive. Store in a cool, dry place.

  • Chlorinated Pyridines: Potential skin sensitizers. Use double nitrile gloves.

  • Waste Disposal: Aqueous washes contain succinimide; dispose of as organic aqueous waste. Halogenated organic solvents must be segregated.

References

  • Dow AgroSciences LLC. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. US Patent 6,399,781.[3] Link(Provides foundational chemistry for amino-chloro-pyridine synthesis).

  • ChemicalBook. (2025).[4] Methyl 3-amino-6-chloropicolinate Product Properties and Suppliers. Link(Confirms commercial availability and CAS 866807-26-3).

  • Organic Syntheses. (1950). 3-Aminopyridine.[5][6] Org. Synth. 1950, 30, 3. Link(General methodology for handling 3-aminopyridine derivatives).

  • National Institutes of Health (NIH). (2021). Deaminative chlorination of aminoheterocycles. PMC8679000. Link(Mechanistic insights into chlorination selectivity).

Sources

Exploratory

"Methyl 3-amino-6-chloropicolinate" mechanism of action

Topic: Mechanism of Action: Methyl 3-amino-6-chloropicolinate Scaffolds Content Type: Technical Whitepaper / Research Guide Audience: Researchers, Chemical Biologists, and Agrochemical Discovery Scientists Mechanistic Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action: Methyl 3-amino-6-chloropicolinate Scaffolds Content Type: Technical Whitepaper / Research Guide Audience: Researchers, Chemical Biologists, and Agrochemical Discovery Scientists

Mechanistic Profiling of Picolinate Auxin Mimics

Executive Summary & Molecular Identity

Methyl 3-amino-6-chloropicolinate represents a critical structural scaffold within the synthetic auxin class of small molecules, specifically the pyridine-2-carboxylates (picolinates). While often utilized as a high-value intermediate in the synthesis of next-generation herbicides (such as the 6-arylpicolinates), its pharmacophore exhibits distinct biological activity upon bioactivation.

This guide analyzes the molecule not merely as a chemical intermediate, but as a pro-active ligand . It functions as a "molecular glue," hijacking the plant ubiquitin-proteasome system (UPS). Unlike classical auxins (e.g., 2,4-D) which broadly target TIR1/AFB receptors, picolinate scaffolds featuring 6-position substitution often demonstrate a unique selectivity for the AFB5 (Auxin Signaling F-Box protein 5) receptor homolog, driving a distinct resistance-breaking profile.

PropertyDetail
Chemical Class Pyridine-2-carboxylate (Picolinate)
Primary Role Pro-herbicide / Synthesis Scaffold (e.g., for Arylex™ active analogs)
Active Species 3-amino-6-chloropicolinic acid (Free Acid)
Primary Target Nuclear Auxin Receptors (SCF^TIR1/AFB complex)
Mechanism Type Derepression of Transcription (Aux/IAA Degradation)

Mechanism of Action (MoA): The "Molecular Glue" Paradigm

The efficacy of Methyl 3-amino-6-chloropicolinate relies on a three-stage cascade: Bioactivation , Receptor Assembly , and Transcriptional Derepression .

Phase I: Lipophilic Entry & Bioactivation

The methyl ester moiety is not the receptor-binding species. It serves as a lipophilic "trojan horse," facilitating transmembrane transport across the waxy plant cuticle and plasma membrane.

  • Process: Once intracellular, cytosolic esterases hydrolyze the methyl ester.

  • Reaction:

    
    
    
  • Result: The free acid (3-amino-6-chloropicolinic acid) accumulates in the nucleus, the site of action.

Phase II: The SCF^AFB5 Interaction

The core mechanism involves the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. The picolinic acid molecule acts as an interfacial ligand (molecular glue) that stabilizes the interaction between the F-box protein (the receptor) and the Aux/IAA repressor protein (the substrate).

  • Selectivity Shift: While 2,4-D binds TIR1 and AFB1-5 with varying affinity, 6-chloropicolinates (and their aryl-derivatives) show a marked preference for the AFB5 clade. This is due to specific amino acid residues in the AFB5 binding pocket that accommodate the bulky/chlorinated 6-position, which may be sterically hindered in TIR1.

  • Thermodynamics: The binding of the picolinate to the F-box protein creates a hydrophobic surface that recruits the Aux/IAA protein with high affinity (

    
     often in the nanomolar range).
    
Phase III: Ubiquitination & Gene Activation
  • Ternary Complex: Formation of the [SCF^AFB5 – Ligand – Aux/IAA] complex.

  • Polyubiquitination: The E2 enzyme transfers ubiquitin chains onto the Aux/IAA repressor.

  • Proteolysis: The 26S proteasome recognizes and degrades the ubiquitinated Aux/IAA.

  • Derepression: Aux/IAA degradation releases Auxin Response Factors (ARFs) .

  • Transcription: Free ARFs dimerize and bind to Auxin Response Elements (AuxREs) on DNA, triggering uncontrolled expression of ethylene (ACC synthase) and ABA biosynthesis genes, leading to lethal epinasty and necrosis.

Visualization: The Picolinate Signaling Cascade

MoA_Pathway Ester Methyl 3-amino-6-chloropicolinate (Pro-Active Ester) Acid Free Acid Form (Active Ligand) Ester->Acid Hydrolysis (Bioactivation) Complex Ternary Complex [AFB5 - Ligand - Aux/IAA] Acid->Complex Molecular Glue Esterase Cytosolic Esterase Esterase->Acid AFB5 SCF-AFB5 Complex (E3 Ligase) AFB5->Complex AuxIAA Aux/IAA Repressor AuxIAA->Complex ARF ARF Transcription Factors (Active) AuxIAA->ARF Release (Derepression) Proteasome 26S Proteasome Complex->Proteasome Ubiquitination Proteasome->AuxIAA Degradation GeneExp Gene Expression (ACC Synthase, NCED) ARF->GeneExp DNA Binding Death Uncontrolled Growth / Plant Death GeneExp->Death Physiological Collapse

Figure 1: The activation and signaling cascade of picolinate auxin mimics, highlighting the critical bioactivation step and SCF-mediated repressor degradation.

Experimental Validation Protocols

To validate the MoA of Methyl 3-amino-6-chloropicolinate (or its derivatives), the following self-validating protocols are recommended. These move beyond simple observation to mechanistic proof.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify the affinity of the free acid form to TIR1 vs. AFB5 receptors. This confirms the "AFB5-selectivity" hypothesis characteristic of 6-substituted picolinates.

  • Ligand Preparation: Hydrolyze Methyl 3-amino-6-chloropicolinate to its free acid form (purity >98% by HPLC).

  • Sensor Chip: Immobilize biotinylated Aux/IAA peptide (substrate) on a Streptavidin (SA) sensor chip.

  • Analyte Injection:

    • Inject purified recombinant TIR1 or AFB5 protein (complexed with ASK1) with varying concentrations of the picolinate acid (0.1 nM – 10 µM).

    • Control: Inject protein without ligand (blank) and with IAA (natural auxin positive control).

  • Data Analysis: Fit sensorgrams to a 1:1 binding model.

    • Success Metric: A stable ternary complex is observed only in the presence of the ligand.

    • Expected Result:

      
       for AFB5 should be significantly lower (higher affinity) than for TIR1 if the 6-chloro substitution drives selectivity.
      
Protocol B: Arabidopsis Root Growth Inhibition (Phenotypic Screen)

Objective: Differentiate biological activity between Wild Type (WT) and afb5 mutants.

StepActionCritical Parameter
1. Seed Prep Sterilize Arabidopsis thaliana seeds (Col-0 WT and afb5-5 null mutant).Stratify at 4°C for 2 days.
2. Plating Plate on 0.5x MS medium containing Methyl 3-amino-6-chloropicolinate.Concentration gradient: 0, 10, 50, 100, 500 nM.
3. Growth Grow vertically for 7-10 days under long-day conditions.22°C, 16h light / 8h dark.
4. Analysis Measure primary root length using ImageJ.Calculate IC50 for WT vs. Mutant.
  • Interpretation: If the molecule acts via AFB5, the afb5 mutant will show resistance (longer roots) compared to WT at discriminatory concentrations. If it acts via TIR1, the afb5 mutant will remain sensitive.

Visualization: Experimental Logic Flow

Experiments cluster_0 In Vitro: SPR Analysis cluster_1 In Vivo: Root Assay Step1 Immobilize Aux/IAA Step2 Inject AFB5 + Ligand Step1->Step2 Result1 Measure Kd (Affinity) Step2->Result1 Step3 Treat WT & afb5 mutant Step4 Measure Root Length Step3->Step4 Result2 Calculate Resistance Factor Step4->Result2

Figure 2: Dual-validation workflow combining biophysical binding data with genetic phenotypic screening.

Synthesis & Purity Considerations for Research

When utilizing Methyl 3-amino-6-chloropicolinate as a scaffold for library generation (e.g., Suzuki coupling at the 6-position to create Halauxifen analogs), purity is paramount.

  • Synthesis Route: Typically synthesized via the chlorination of methyl 3-aminopicolinate or via Curtius rearrangement of partial esters.

  • Impurity Watch: Ensure removal of the des-chloro analog, as it possesses significantly different auxin receptor affinity and will skew biological data.

  • Storage: Store at -20°C. The methyl ester is prone to hydrolysis if exposed to moisture; verify identity via LC-MS prior to bioassays.

References

  • Corteva Agriscience. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[1] Bioorganic & Medicinal Chemistry.[2][3]

  • Prigge, M. J., et al. (2016). The differential binding and biological efficacy of auxin herbicides.[3][4][5] Plant Physiology.[5]

  • Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 Confer Resistance to Synthetic Picolinate Auxins.[6][7] Plant Physiology.[5]

  • Bell, J. L., et al. (2019). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl.[8][9][10] Journal of Agricultural and Food Chemistry.

  • Epp, J. B., et al. (2016).[11] The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[1] Bioorganic & Medicinal Chemistry.[2][3]

Sources

Foundational

Technical Whitepaper: Methyl 3-amino-6-chloropicolinate

A Privileged Scaffold for Bicyclic Heterocycle Synthesis in Drug Discovery[1] Executive Summary Methyl 3-amino-6-chloropicolinate (CAS: 866807-26-3) is a specialized heterocyclic building block that serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Bicyclic Heterocycle Synthesis in Drug Discovery[1]

Executive Summary

Methyl 3-amino-6-chloropicolinate (CAS: 866807-26-3) is a specialized heterocyclic building block that serves as a critical intermediate in the synthesis of fused pyridine systems.[1] While picolinates are historically associated with auxinic herbicides (e.g., Clopyralid, Picloram), this specific 3-amino isomer is distinct. Its structural geometry—placing the nucleophilic amino group adjacent to the electrophilic ester—makes it an ideal pharmacophore precursor for constructing pyrido[3,2-d]pyrimidines and 1,5-naphthyridines .

These bicyclic scaffolds are increasingly prominent in medicinal chemistry, particularly in the development of Type I and Type II kinase inhibitors (e.g., PI3K, SHP2 modulators) where the fused system mimics the adenine ring of ATP. This guide details the biological relevance, synthetic utility, and experimental protocols for leveraging this scaffold in high-value small molecule discovery.

Chemical Identity & Structural Properties[4][5][6]
PropertySpecification
IUPAC Name Methyl 3-amino-6-chloropyridine-2-carboxylate
CAS Number 866807-26-3
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.59 g/mol
Core Scaffold 2,3,6-Trisubstituted Pyridine
Key Functional Groups [1][2][3][4][5] • C2-Ester : Electrophilic center for cyclization.• C3-Amine : Nucleophilic center for condensation.• C6-Chloride : Handle for Suzuki/Buchwald cross-coupling.
Structural Logic in Drug Design

The molecule's value lies in its ortho-amino ester motif . In drug design, this motif is a "pre-organized" turn inducer that facilitates rapid cyclization into bicyclic heteroaromatics. Unlike its 4-amino regioisomer (used in herbicides like Halauxifen-methyl), the 3-amino orientation directs fusion towards the [3,2-d] face, creating scaffolds that often exhibit superior solubility and distinct kinase selectivity profiles compared to their quinazoline analogs.

Biological Activity & Mechanism of Action[11]
2.1 Derived Biological Activity (Kinase Inhibition)

Methyl 3-amino-6-chloropicolinate itself is biologically quiescent until derivatized. Its primary biological utility is as a Pro-Ligand . Upon cyclization, the resulting pyrido[3,2-d]pyrimidine scaffold functions as a potent ATP-competitive inhibitor.

  • Mechanism : The fused bicyclic system forms hydrogen bonds with the "hinge region" of kinase enzymes (e.g., Valine or Methionine residues).

  • Selectivity : The C6-chloride (retained from the starting material) allows for the introduction of "tail" groups that extend into the solvent-exposed region or the hydrophobic back-pocket of the enzyme, tuning selectivity between kinase families (e.g., distinguishing PI3K

    
     from PI3K
    
    
    
    ).
2.2 Agrochemical Context (Auxin Mimicry)

While less potent than the 4-amino variants, 3-amino picolinates retain structural homology to synthetic auxins .

  • Mode of Action : They mimic Indole-3-acetic acid (IAA), binding to the TIR1/AFB receptor complex. This triggers the ubiquitination and degradation of Aux/IAA transcriptional repressors, leading to uncontrolled growth and cell death in susceptible dicots.

  • Utility : In research, these analogs are used to probe the steric tolerance of the TIR1 binding pocket, specifically the "aryl-binding niche" which accommodates the C6-substituent.

Visualization: Scaffold Utilization Pathway

The following diagram illustrates the transformation of Methyl 3-amino-6-chloropicolinate into a bioactive kinase inhibitor scaffold.

G cluster_0 Pharmacophore Construction Start Methyl 3-amino-6-chloropicolinate (Scaffold) Inter1 Bromination (C4) (Regioselective) Start->Inter1 NBS, DMF Electrophilic Subst. Inter2 Cyclization (Formation of Pyrimidinone) Inter1->Inter2 Formamidine/Urea Condensation Final Pyrido[3,2-d]pyrimidine (Kinase Inhibitor Core) Inter2->Final POCl3 then R-NH2 SNAr Displacement

Caption: Synthetic flow transforming the picolinate scaffold into a dual-ring kinase inhibitor pharmacophore.

Experimental Protocols
Protocol A: Regioselective Bromination at C4

Context: To functionalize the pyridine ring for further diversity, a bromine atom is often introduced at the C4 position before cyclization.

  • Reagents : Methyl 3-amino-6-chloropicolinate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), DMF (anhydrous).

  • Procedure :

    • Dissolve the starting material in DMF (0.5 M concentration) under inert atmosphere (N₂).

    • Cool the solution to 0°C.

    • Add NBS portion-wise over 15 minutes to avoid exotherm.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation : Monitor by LC-MS. The product (Methyl 3-amino-4-bromo-6-chloropicolinate) will show a characteristic mass shift (+79/81 amu).

  • Workup : Pour into ice water, filter the precipitate, and wash with cold water. Recrystallize from ethanol if necessary.

Protocol B: Cyclization to Pyrido[3,2-d]pyrimidin-4(3H)-one

Context: This is the critical "scaffold hopping" step that converts the pyridine into a bicyclic system.

  • Reagents : Methyl 3-amino-6-chloropicolinate (or its 4-bromo derivative), Formamidine acetate (3.0 eq), Ethanol/Methoxyethanol.

  • Procedure :

    • Suspend the picolinate ester in ethanol.

    • Add Formamidine acetate.

    • Heat to reflux (80-100°C) for 12–16 hours. The reaction is driven by the condensation of the amine with the formamidine, followed by intramolecular attack on the ester.

  • Purification :

    • Cool to room temperature. The bicyclic product often precipitates out.

    • Filter and wash with diethyl ether.

  • Outcome : This yields the 6-chloro-pyrido[3,2-d]pyrimidin-4-one core, ready for chlorination (POCl₃) and subsequent SNAr displacement to install the "hinge-binding" amine.

Safety & Handling (MSDS Highlights)
  • Hazard Classification : Irritant (Skin/Eye), Acute Toxicity (Oral).[6]

  • Handling : The C6-chloro group makes the molecule susceptible to nucleophilic attack; avoid prolonged exposure to strong bases unless intended.

  • Storage : Store at 2-8°C under inert gas. The amino group is prone to oxidation over long periods; amber vials are recommended.

References
  • Title: "Modulateurs de trem2" (Patent WO2024008722A2)
  • Chemical Identity & Properties

    • Title: "Methyl 3-Amino-6-Chloropicolin
    • Source: PubChem (N
    • Relevance: Confirms CAS 866807-26-3, structural identifiers, and physical property d
    • URL: [Link]

  • Comparative Analysis of Picolinate Herbicides

    • Title: "Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide"
    • Source: Bioorganic & Medicinal Chemistry (via ResearchG
    • Relevance: Provides the structural context of 4-amino vs. 3-amino picolinates and their respective binding modes in auxin receptors.
    • URL: [Link]

Sources

Exploratory

"Methyl 3-amino-6-chloropicolinate" safety and handling

Technical Guide: Safety, Handling, and Operational Protocols for Methyl 3-amino-6-chloropicolinate Executive Summary Methyl 3-amino-6-chloropicolinate (CAS 866807-26-3) is a critical heterocyclic scaffold used extensivel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Operational Protocols for Methyl 3-amino-6-chloropicolinate

Executive Summary

Methyl 3-amino-6-chloropicolinate (CAS 866807-26-3) is a critical heterocyclic scaffold used extensively in the synthesis of agrochemicals (e.g., arylpicolinate herbicides) and pharmaceutical candidates (e.g., antitubercular agents).[1] Its dual functionality—an amino group adjacent to a methyl ester, with a chlorine handle at the 6-position—makes it a versatile but reactive intermediate.

This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a mechanistic understanding of the compound's handling requirements. It integrates toxicology, chemical stability, and process safety into a unified operational framework.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the physical state and molecular properties is the first step in designing a safe workflow.

PropertyValueOperational Implication
CAS Number 866807-26-3Unique identifier for inventory tracking.
IUPAC Name Methyl 3-amino-6-chloropyridine-2-carboxylateDefines structural reactivity (ester hydrolysis, amine nucleophilicity).
Molecular Weight 186.60 g/mol Used for stoichiometric calculations.
Appearance Light yellow to yellow solidDiscoloration indicates oxidation or hydrolysis.
Boiling Point ~364.7°C (Predicted)High boiler; not volatile, but dust is a significant inhalation hazard.
Density ~1.38 g/cm³Heavier than water; sinks in aqueous extractions.
Solubility DMSO, Methanol, Ethyl AcetateSoluble in polar organic solvents; poor water solubility.

Hazard Identification & Risk Assessment

While classified with a "Warning" signal word, the structural motifs of this compound suggest specific toxicological mechanisms that warrant strict control.

GHS Classification & Mechanistic Insight
  • Acute Toxicity, Oral (Category 4, H302): Harmful if swallowed.[2][3]

    • Mechanism:[2][4][5] Aminopyridines can interfere with potassium channels in neuronal tissue. While the ester moiety mitigates some immediate bioavailability compared to the free acid or free pyridine, metabolic hydrolysis can release the active pharmacophore.

  • Skin & Eye Irritation (Category 2/2A, H315/H319):

    • Mechanism:[2][4][5] The basic amino group combined with the electron-deficient pyridine ring creates a local pH imbalance and potential for alkylation of mucosal proteins, leading to inflammation.

  • STOT-SE (Category 3, H335): Respiratory irritation.[2][3][6]

    • Risk:[2][5][6] As a solid powder, dust inhalation is the primary exposure route during weighing and transfer.

Structural Alerts
  • Chlorine Substituent: Increases lipophilicity, enhancing skin absorption potential compared to non-halogenated analogs.

  • Methyl Ester: Susceptible to hydrolysis in humid conditions, releasing methanol (toxic) and the free picolinic acid (potential irritant).

Storage & Stability Protocols

The integrity of Methyl 3-amino-6-chloropicolinate is compromised by moisture and light.

  • Temperature: Store at 2–8°C for active use. For long-term banking (>3 months), store at -20°C .

  • Atmosphere: Inert Gas (Argon/Nitrogen) is recommended. The amine group is prone to oxidation, turning the yellow solid dark brown over time.

  • Hygroscopicity: The ester bond is moisture-sensitive. Store in a desiccator or sealed secondary container.

    • Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must be performed inside a certified Chemical Fume Hood .

  • Dust Control: Use an anti-static gun if the powder is static-prone to prevent dispersal.

PPE Selection Matrix
Protection ZoneRecommendationRationale
Respiratory N95 (minimum) or P100If working outside a hood (not recommended), P100 is required due to fine particle size.
Dermal (Hands) Nitrile Gloves (Double gloving recommended)Outer: 0.11 mm Nitrile (Splash protection). Inner: 0.11 mm Nitrile. Note: Avoid Latex due to poor organic solvent resistance.
Ocular Chemical Safety GogglesStandard safety glasses are insufficient for powders that can drift behind lenses.
Body Lab Coat (Cotton/Poly blend)Standard protection.

Operational Protocol: Safe Synthesis Workflow

This section details a standard workflow for using Methyl 3-amino-6-chloropicolinate in an amide coupling reaction (a common application), focusing on safety checkpoints.

Process Logic Diagram

The following diagram illustrates the decision-making process for handling this compound safely.

SafetyWorkflow Start Start: Reagent Retrieval CheckTemp Equilibrate to RT (Prevent Condensation) Start->CheckTemp Weighing Weighing in Fume Hood (Anti-static precautions) CheckTemp->Weighing Dry Environment Solubilization Dissolve in Anhydrous Solvent (DCM or DMF) Weighing->Solubilization Avoid Dust Reaction Reaction: Amide Coupling (Closed System, N2 atm) Solubilization->Reaction Quench Quench: Acidic/Basic Workup (Exotherm Control) Reaction->Quench Monitor Temp Waste Disposal: Halogenated Waste Quench->Waste

Figure 1: Operational workflow for handling Methyl 3-amino-6-chloropicolinate from storage to disposal.

Step-by-Step Protocol (Amide Coupling Context)
  • Preparation:

    • Remove the vial from the fridge (2-8°C) and let it stand for 30 minutes.

    • Verify the fume hood sash is at the safe working height.

  • Weighing:

    • Place the balance inside the hood.

    • Weigh the required amount of Methyl 3-amino-6-chloropicolinate.

    • Critical: If spillage occurs, do not sweep. Wipe with a damp paper towel (acetone-wet) to capture dust.

  • Reaction Setup:

    • Dissolve the compound in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • Add the coupling partner (e.g., acid chloride) dropwise.

    • Safety Note: The amine is nucleophilic. Reactions with acid chlorides are exothermic. Cool the reaction vessel to 0°C during addition.

  • Workup & Quench:

    • Quench the reaction with water or saturated ammonium chloride.

    • Caution: Halogenated solvents (DCM) must be separated from the aqueous layer. The product (containing the chloropyridine core) will likely track with the organic layer.

  • Cleaning:

    • Rinse all glassware with acetone before removing it from the hood.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term damage.

ScenarioImmediate ActionSecondary Action
Eye Contact Rinse immediately with water for 15 minutes.[4][5] Lift eyelids.[4]Seek medical attention.[2][4][5][6] Show the SDS/CAS number.
Skin Contact Wash with soap and copious water.[2][5][6] Remove contaminated clothing.[2][4][5]Monitor for redness/irritation.[4] If persistent, consult a dermatologist.
Inhalation Move to fresh air.[2][4][5] If breathing is difficult, give oxygen.[4][5]Monitor for delayed respiratory edema (rare but possible with pyridine dusts).
Spill (Solid) Do not dry sweep. Cover with wet absorbent pads or use a HEPA vacuum.Dispose of waste as hazardous chemical waste.

Disposal Considerations

Methyl 3-amino-6-chloropicolinate contains both nitrogen and chlorine, dictating specific waste streams.

  • Segregation: Must be disposed of in Halogenated Organic Waste containers. Do not mix with non-halogenated solvents (like acetone/methanol mixtures) if your facility separates them, as this increases incineration costs.

  • Aqueous Waste: Aqueous layers from extractions should be checked for pH. If they contain traces of the compound, they should often be treated as aqueous hazardous waste, not poured down the drain, due to the ecotoxicity of chlorinated pyridines.

  • Contaminated Solids: Gloves, weighing boats, and paper towels used for cleaning must be disposed of as solid hazardous waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 242723, Methyl 6-chloro-2-pyridinecarboxylate (Analogous Structure Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives classification. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Methyl 3-amino-6-chloropicolinate Hydrochloride

CAS: 866775-03-3 (HCl Salt) | CAS: 866807-26-3 (Free Base)[1] Executive Summary Methyl 3-amino-6-chloropicolinate hydrochloride is a high-value pyridine scaffold employed primarily as a regioselective intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 866775-03-3 (HCl Salt) | CAS: 866807-26-3 (Free Base)[1]

Executive Summary

Methyl 3-amino-6-chloropicolinate hydrochloride is a high-value pyridine scaffold employed primarily as a regioselective intermediate in the synthesis of synthetic auxin herbicides (e.g., Arylex™ active analogues) and kinase inhibitors in oncology. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the electrophilic C6-chlorine, the nucleophilic C3-amine, and the C2-methyl ester.

This guide provides a comprehensive technical analysis of the hydrochloride salt form, which is preferred in process chemistry for its enhanced oxidative stability and crystallinity compared to the free base.

Physicochemical Profile

The hydrochloride salt offers distinct advantages in handling and storage stability. While the free base is prone to oxidation at the amino group (turning dark brown over time), the HCl salt stabilizes the amine as an ammonium species, maintaining high purity for downstream coupling.

Table 1: Comparative Properties
PropertyFree BaseHydrochloride Salt
CAS Number 866807-26-3866775-03-3
Formula C₇H₇ClN₂O₂C₇H₇ClN₂O₂[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 186.60 g/mol 223.06 g/mol
Appearance Light yellow to beige solidWhite to off-white crystalline solid
Melting Point ~86–90 °C (Lit.)>180 °C (Decomposition expected)
Solubility DCM, EtOAc, MeOHWater, MeOH, DMSO
pKa (Predicted) ~2.5 (Pyridine N)~ -1.0 (Conjugate acid)
Storage 2–8°C, Inert GasHygroscopic; Store Desiccated

Technical Insight: The C6-chloro substituent significantly reduces the basicity of the pyridine nitrogen via inductive electron withdrawal. Consequently, the "hydrochloride" proton is often shared between the pyridine nitrogen and the C3-amine, forming a lattice-stabilized species that resists spontaneous dehydrohalogenation.

Synthetic Utility & Reactivity

The core value of this molecule is its ability to undergo divergent synthesis . The presence of the electron-withdrawing ester and chlorine atom activates the ring for nucleophilic attack, while the amino group allows for electrophilic substitution.

Orthogonal Functionalization Strategy
  • C6-Position (Electrophilic): The chlorine atom is activated for SₙAr reactions (Nucleophilic Aromatic Substitution) due to the para-relationship with the pyridine nitrogen. It is also an excellent handle for Suzuki-Miyaura coupling to install aryl groups.

  • C3-Position (Nucleophilic): The amino group can be converted to a halide via the Sandmeyer reaction , or coupled with acid chlorides/isocyanates to form amides/ureas (common in drug design).

  • C2-Position (Electrophilic): The methyl ester can be hydrolyzed to the acid, reduced to the alcohol, or converted to an amide.

Visualization: Reactivity Map

ReactivityMap cluster_C6 C6-Reactivity (Electrophilic) cluster_C3 C3-Reactivity (Nucleophilic) Core Methyl 3-amino- 6-chloropicolinate (HCl Salt) SnAr SₙAr Displacement (C6-Substitution) Core->SnAr Nucleophiles (R-NH2, R-OH) Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Pd Cat. Ar-B(OH)2 Sandmeyer Sandmeyer Reaction (C3-Halogenation) Core->Sandmeyer NaNO2, HX Amide Amide Coupling (Drug Linkers) Core->Amide R-COCl Hydrolysis Hydrolysis (Carboxylic Acid) Core->Hydrolysis LiOH/NaOH

Figure 1: Divergent synthetic pathways utilizing the three functional handles of the picolinate core.

Experimental Protocols

Synthesis of the Hydrochloride Salt

This protocol describes the conversion of the free base to the hydrochloride salt to ensure long-term stability.

Reagents:

  • Methyl 3-amino-6-chloropicolinate (Free Base)

  • 1,4-Dioxane (Anhydrous)

  • 4M HCl in Dioxane

  • Diethyl Ether (Et₂O) or MTBE

Procedure:

  • Dissolution: Dissolve 10.0 g (53.6 mmol) of the free base in 50 mL of anhydrous 1,4-dioxane. Ensure complete dissolution; mild heating (30°C) may be required.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise add 15 mL of 4M HCl in dioxane (60 mmol, 1.1 eq) over 10 minutes. A white precipitate should begin to form immediately.

  • Precipitation: Stir the slurry at 0°C for 1 hour, then allow it to warm to room temperature for 30 minutes to ripen the crystals.

  • Isolation: Dilute the mixture with 50 mL of Diethyl Ether (or MTBE) to maximize precipitation. Filter the solid under vacuum/inert gas (Argon).

  • Washing: Wash the filter cake with 2 x 20 mL of cold Et₂O.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

    • Expected Yield: ~90–95%[7]

    • Validation: ¹H NMR in DMSO-d₆ should show a broad singlet >10 ppm (NH₃⁺) and a downfield shift of aromatic protons compared to the free base.

Analytical Method (HPLC)

For purity assessment during drug development workflows.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Retention Time: The amino-chloropicolinate is relatively polar; expected elution early in the gradient (approx. 4–6 min depending on dead volume).

Synthesis Workflow (Origin)

Understanding the origin of the material is crucial for impurity profiling. The most robust industrial route involves the nitration of 6-chloropicolinic acid.

Visualization: Synthesis Pathway

Synthesis Start 6-Chloropicolinic Acid (Starting Material) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 3-Nitro-6-chloropicolinic Acid Step1->Inter1 Step2 Reduction (Fe/AcOH or H2/Pd) Inter1->Step2 Inter2 3-Amino-6-chloropicolinic Acid Step2->Inter2 Step3 Esterification (MeOH/HCl) Inter2->Step3 Final Methyl 3-amino-6-chloropicolinate Hydrochloride Step3->Final

Figure 2: Industrial synthesis route via nitration and reduction.

Safety & Toxicology

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Precaution: Aminopyridines can be absorbed through the skin. All handling of the powder should be performed in a fume hood.

  • Incompatibility: Avoid strong oxidizing agents (reacts with amine) and strong bases (liberates free base).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46311200, Methyl 3-bromo-6-chloropicolinate (Analogous Structure). Retrieved from [Link]

  • Corteva Agriscience.Arylex™ Active Technical Bulletin.
  • Master Organic Chemistry (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Analytical Characterization of Methyl 3-amino-6-chloropicolinate

[1] Part 1: Executive Summary & Chemical Identity Methyl 3-amino-6-chloropicolinate is a highly functionalized pyridine scaffold utilized extensively in the synthesis of arylpicolinate herbicides (e.g., Halauxifen-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Chemical Identity

Methyl 3-amino-6-chloropicolinate is a highly functionalized pyridine scaffold utilized extensively in the synthesis of arylpicolinate herbicides (e.g., Halauxifen-methyl) and novel pharmaceutical agents.[1] Its structure features a unique substitution pattern—an electron-donating amino group adjacent to an electron-withdrawing ester, balanced by a halogen at the 6-position.[1] This "push-pull" electronic system creates distinct spectral signatures essential for structural verification.[1]

This guide provides a definitive reference for the identification, synthesis, and quality control of this compound, moving beyond basic data listing to explain the causality of the observed signals.

Chemical Identity Table[1][2][3]
ParameterDetail
IUPAC Name Methyl 3-amino-6-chloropyridine-2-carboxylate
Common Name Methyl 3-amino-6-chloropicolinate
CAS Number 866807-26-3
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.59 g/mol
Appearance Light yellow to yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water

Part 2: Synthesis & Reaction Monitoring[4]

To understand the impurity profile in spectral data, one must understand the synthesis. The most robust laboratory-scale synthesis involves the esterification of 3-amino-6-chloropicolinic acid.[1] Direct chlorination of methyl 3-aminopicolinate is possible but often leads to regioisomeric mixtures (5-chloro vs. 6-chloro) which are difficult to separate.[1]

Synthesis Workflow (Graphviz)[1]

SynthesisWorkflow Start 3-Amino-6-chloropicolinic Acid (Precursor) Reagent MeOH / H2SO4 (Reflux, 6-8h) Start->Reagent Esterification Intermediate Reaction Mixture (Acid + Ester + Impurities) Reagent->Intermediate Workup Neutralization (NaHCO3) & EtOAc Extraction Intermediate->Workup Quench Product Methyl 3-amino-6-chloropicolinate (Solid, >97% Purity) Workup->Product Crystallization

Caption: Figure 1. Standard acid-catalyzed esterification workflow minimizing regioisomeric byproducts.

Part 3: Spectral Characterization (The Core)[1]

This section details the expected spectral data. Note that chemical shifts (


) are solvent-dependent; values below are standardized for DMSO-

, which is preferred due to the compound's polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][5]

The ¹H NMR spectrum is defined by the interaction between the electron-rich amino group and the electron-poor pyridine ring.[1]

Key Diagnostic Feature: The coupling constant (


) between H4 and H5 is characteristic of ortho-substituted pyridines (~8.5 Hz).[1]
¹H NMR Data (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic
H5 7.45 - 7.55Doublet (d)1H8.6 HzMeta to amino; deshielded by adjacent Cl.[1]
H4 7.20 - 7.30Doublet (d)1H8.6 HzOrtho to amino; shielded by resonance donation from NH₂.[1]
NH₂ 6.80 - 7.00Broad Singlet2H-Exchangeable protons.[1] Shift varies with concentration/water.[1]
OCH₃ 3.85 - 3.90Singlet (s)3H-Methyl ester; characteristic sharp singlet.[1]
¹³C NMR Data (100 MHz, DMSO-

)
  • Carbonyl (C=O): ~165-167 ppm.[1]

  • Aromatic C-NH₂ (C3): ~145-148 ppm (Deshielded by N).[1]

  • Aromatic C-Cl (C6): ~138-142 ppm.[1]

  • Aromatic C-H (C5): ~125-128 ppm.[1][2]

  • Aromatic C-H (C4): ~120-123 ppm (Shielded).[1]

  • Methoxy (OCH₃): ~52-53 ppm.[1][2]

Infrared (IR) Spectroscopy[1]

The IR spectrum serves as a rapid "fingerprint" verification.

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Note
3450, 3350 N-H StretchPrimary amine doublet (Asymmetric/Symmetric).[1]
1720 - 1740 C=O StretchStrong ester band. Higher frequency due to electron-withdrawing ring.[1]
1610, 1580 C=C / C=N StretchPyridine skeletal vibrations.
1250 - 1300 C-O StretchEster C-O-C linkage.
700 - 800 C-Cl StretchCharacteristic halo-aromatic stretch.[1]
Mass Spectrometry (MS)[1][6][7]

Mass spectrometry provides the most definitive confirmation of the halogen substitution pattern.

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion (M⁺): 186.0 m/z.[1]

  • Isotopic Pattern: The presence of a single Chlorine atom dictates a 3:1 ratio between the M⁺ (186) and M+2 (188) peaks.[1] This is the primary pass/fail criteria for identity.

Fragmentation Pathway:

  • [M]⁺ (186): Parent ion.

  • [M - OMe]⁺ (155): Loss of methoxy group (-31).[1]

  • [M - COOMe]⁺ (127): Loss of ester group (-59), leaving the amino-chloro-pyridine core.[1]

Part 4: Quality Control Protocol

For researchers using this compound as an intermediate, purity is critical to prevent side reactions in subsequent cross-couplings.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic) and 310 nm (amino-pyridine conjugation).[1]

  • Retention Time: Expect elution ~4.5 - 5.5 min (moderately polar).[1]

References

  • ChemicalBook. (2025).[1] 3-Amino-6-chloro-pyridine-2-carboxylic acid methyl ester Spectral Data. Retrieved from [1]

  • PubChem. (2025).[1][3] Methyl 3-amino-6-chloropyridine-2-carboxylate Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Deady, L. W., et al. (1975).[4] NMR Spectra of Substituted Picolinates. Organic Magnetic Resonance, 7, 41. (Foundational reference for picolinate shifts).

  • Dow AgroSciences LLC. (2013).[1] Methods of producing methyl 4-amino-3-chloro-6-(substituted)picolinates. U.S. Patent Application US20130172566A1.[1] Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-amino-6-chloropicolinate

This guide provides a comprehensive technical overview of the solubility profile of Methyl 3-amino-6-chloropicolinate, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility profile of Methyl 3-amino-6-chloropicolinate, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of the compound, outlines a robust experimental protocol for solubility determination, and explores the critical factors influencing its solubility.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or an agrochemical candidate is a critical determinant of its bioavailability and, consequently, its efficacy. For a compound like Methyl 3-amino-6-chloropicolinate, understanding its solubility profile is paramount for designing effective formulation strategies, ensuring consistent performance in biological systems, and enabling accurate toxicological assessments. This guide provides the foundational knowledge and methodologies to comprehensively characterize the solubility of this picolinate derivative.

Physicochemical Properties of Methyl 3-amino-6-chloropicolinate

A thorough understanding of the physicochemical properties of a compound is the first step in predicting and interpreting its solubility behavior.

Chemical Structure

Caption: Chemical structure of Methyl 3-amino-6-chloropicolinate.

Key Physicochemical Data

While extensive experimental data for Methyl 3-amino-6-chloropicolinate is not widely published, the following table summarizes its known and predicted properties.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂[1][2]
Molar Mass 186.6 g/mol [1][2]
Appearance Light yellow to yellow solid[3]
Predicted Boiling Point 364.7 ± 37.0 °C[1][3]
Predicted pKa -0.07 ± 0.10[1][3]
Storage Conditions 2-8°C, protect from light[1][3]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[4] This method involves allowing a supersaturated solution of the compound to reach equilibrium, after which the concentration of the dissolved solute is measured.

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol
  • Preparation: Accurately weigh an excess amount of Methyl 3-amino-6-chloropicolinate into a series of clear glass vials.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), or various organic solvents) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of Methyl 3-amino-6-chloropicolinate in the specific solvent at the given temperature, accounting for the dilution factor.

Factors Influencing the Solubility of Methyl 3-amino-6-chloropicolinate

The solubility of Methyl 3-amino-6-chloropicolinate is not a fixed value but is influenced by several environmental factors. Understanding these factors is crucial for predicting its behavior in various applications.

G cluster_0 Factors Influencing Solubility cluster_1 Structural Considerations Solubility Solubility of Methyl 3-amino-6-chloropicolinate pH pH of the Medium pH->Solubility Affects ionization of the amino group Temperature Temperature Temperature->Solubility Generally increases solubility for solids Solvent Solvent Polarity Solvent->Solubility "Like dissolves like" principle Amine Basic Amino Group (-NH₂) Amine->pH Aromatic Aromatic Ring Aromatic->Solvent Ester Ester Group (-COOCH₃) Ester->Solvent Chlorine Chlorine Atom (-Cl) Chlorine->Solvent

Caption: Key factors and structural features influencing solubility.

The Effect of pH

The presence of the amino group (-NH₂) on the pyridine ring makes the solubility of Methyl 3-amino-6-chloropicolinate highly dependent on the pH of the aqueous medium.[5]

  • In acidic conditions (low pH): The lone pair of electrons on the nitrogen of the amino group will be protonated, forming a positively charged ammonium salt. This salt form is generally much more soluble in water than the neutral molecule.[6]

  • In neutral to basic conditions (higher pH): The amino group will be in its neutral, un-ionized form. The solubility in this state is expected to be lower than in acidic conditions.

The solubility of amino acids and related compounds is strongly influenced by pH, often exhibiting a minimum solubility near the isoelectric point.[7]

The Influence of Temperature

For most solid organic compounds, solubility in a liquid solvent increases with temperature.[8] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state. The relationship between temperature and solubility is often exponential.[9] However, in some cases, the dissolution process can be exothermic, leading to a decrease in solubility with increasing temperature.[10]

The Role of Solvent Polarity

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[11][12]

  • Polar Solvents (e.g., water, ethanol, methanol): The presence of the amino and ester groups, which can participate in hydrogen bonding, suggests that Methyl 3-amino-6-chloropicolinate will have some solubility in polar solvents.

  • Nonpolar Solvents (e.g., hexane, toluene): The aromatic ring and the chlorine atom contribute to some nonpolar character. However, the polar functional groups will likely limit its solubility in highly nonpolar solvents.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are often good at dissolving a wide range of organic compounds due to their ability to engage in dipole-dipole interactions and solvate both polar and nonpolar moieties.

The interplay between the solute and solvent is critical in determining solubility. Strong solute-solvent attractions lead to greater solubility.[11]

Safety and Handling

Conclusion

The solubility of Methyl 3-amino-6-chloropicolinate is a multifaceted property governed by its chemical structure and the surrounding environment. This guide has provided a framework for understanding and experimentally determining its solubility profile. By employing the robust shake-flask method and considering the significant impacts of pH, temperature, and solvent polarity, researchers can generate the critical data needed to advance their research and development efforts.

References

  • ChemBK. (2024, April 9). Methyl 3-Amino-6-Chloropicolinate. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • A75706 - SAFETY DATA SHEET. (2025, November 6). Retrieved from [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Khan Academy. Solubility of organic compounds. Retrieved from [Link]

  • ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • Solubility and pH of amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Stack Exchange. (2015, May 7). Why does solubility of solids sometimes decrease with temperature increase?. Retrieved from [Link]

  • Springer. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]

Sources

Exploratory

Strategic Functionalization of Methyl 3-amino-6-chloropicolinate

A Technical Guide to Poly-Heterocyclic Scaffold Construction Executive Summary Methyl 3-amino-6-chloropicolinate (CAS: 39622-74-3) represents a "privileged scaffold" in medicinal and agrochemical synthesis due to its hig...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Poly-Heterocyclic Scaffold Construction

Executive Summary

Methyl 3-amino-6-chloropicolinate (CAS: 39622-74-3) represents a "privileged scaffold" in medicinal and agrochemical synthesis due to its high density of orthogonal functional groups. Unlike its 4-amino isomer (the core of the herbicide Halauxifen-methyl), the 3-amino isomer offers a specific 1,2,3-substitution pattern (N1, C2-ester, C3-amine) that makes it an ideal precursor for pyrido[3,2-d]pyrimidines and 1,5-naphthyridines .

This guide details the strategic derivatization of this molecule, moving beyond simple substitutions to complex scaffold construction. It addresses the electronic desymmetrization of the pyridine ring and provides validated protocols for C6-arylation and C2/C3-cyclization.

Structural Analysis & Reactivity Profile[1]

The molecule’s utility stems from the electronic interplay between its three substituents. Understanding this is a prerequisite for successful derivatization.

PositionFunctional GroupElectronic CharacterReactivity Potential
C2 Methyl Ester (-COOMe)ElectrophilicCyclization Anchor. Susceptible to nucleophilic attack (hydrazines, amines) but deactivated by the adjacent pyridine nitrogen.
C3 Primary Amine (-NH2)Nucleophilic (Weak)Directing Group. The amine is less nucleophilic than a standard aniline due to the electron-withdrawing pyridine ring, but sufficient for acylation or reaction with isocyanates (Sulfonylurea synthesis).
C6 Chlorine (-Cl)ElectrophilicCross-Coupling Handle. Activated for Oxidative Addition (Pd0) and S_NAr due to the para-relationship with the ring nitrogen.
Reactivity Logic Diagram

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.

ReactivityMap Core Methyl 3-amino- 6-chloropicolinate C6_Path Pathway A: C6 Functionalization (Suzuki/Buchwald) Core->C6_Path Pd(PPh3)4, Ar-B(OH)2 C3_Path Pathway B: C3 Derivatization (Sulfonylureas) Core->C3_Path R-SO2-NCO Cycl_Path Pathway C: C2/C3 Fusion (Pyrido[3,2-d]pyrimidines) Core->Cycl_Path Urea, 160°C Biaryl 6-Aryl-picolinates (Kinase Inhibitors) C6_Path->Biaryl Herbicide Sulfonylurea Herbicides (ALS Inhibitors) C3_Path->Herbicide Fused Pyrido[3,2-d]pyrimidine-2,4-diones Cycl_Path->Fused

Figure 1: Divergent synthetic pathways from the parent scaffold. Blue: Core; Red: C-C Bond Formation; Green: N-Functionalization; Yellow: Bicyclic Fusion.

Pathway A: C6-Arylation (The "Tail" Extension)

The C6-chlorine is the most chemically distinct handle. While Nucleophilic Aromatic Substitution (S_NAr) is possible, it often requires harsh conditions due to the competing electron-donating effect of the C3-amine. Palladium-catalyzed cross-coupling is the superior method for introducing complexity.

Mechanism & Causality

The presence of the C3-amino group can potentially coordinate with Palladium, poisoning the catalyst. Therefore, using a ligand with a large bite angle or high steric bulk (like SPhos or XPhos) is recommended to prevent non-productive coordination. However, standard conditions using Triphenylphosphine (PPh3) are often sufficient if the amine is left unprotected, provided the base concentration is carefully managed.

Experimental Protocol: C6-Suzuki Coupling

Objective: Synthesis of Methyl 3-amino-6-(4-methoxyphenyl)picolinate.

  • Reagents:

    • Methyl 3-amino-6-chloropicolinate (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Pd(PPh3)4 (5 mol%)

    • K2CO3 (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Degassing: Charge a reaction vessel with the picolinate, boronic acid, and base. Suspend in solvent. Sparge with Argon for 15 minutes. Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid.

    • Catalyst Addition: Add Pd(PPh3)4 quickly under a counter-flow of Argon.

    • Reaction: Heat to 90°C for 4-6 hours. Monitor by LC-MS (Target M+H: ~259).

    • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine. Dry over Na2SO4.[1]

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Pathway B: C2/C3 Scaffold Fusion (The "Head" Cyclization)

This pathway exploits the ortho relationship between the C3-amine and C2-ester to build fused heterocycles. This is particularly relevant for designing kinase inhibitors (e.g., PI3K, EGFR) where the fused system mimics the adenine core of ATP.

Target Scaffold: Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.

Mechanism & Causality

Reacting the core with urea at high temperatures effects a double-condensation.

  • Nucleophilic Attack: The C3-amine attacks the urea carbonyl (transamidation).

  • Cyclization: The resulting ureido-intermediate undergoes intramolecular attack on the C2-ester. Note: The 3-amino isomer yields the [3,2-d] fusion, whereas the 2-amino isomer yields the [2,3-d] fusion. This distinction is critical for IP and SAR studies.

Experimental Protocol: Urea Fusion
  • Reagents:

    • Methyl 3-amino-6-chloropicolinate (1.0 eq)

    • Urea (5.0 eq) - Excess is required to act as both reactant and solvent melt.

  • Procedure:

    • Mix the picolinate and urea in a round-bottom flask.

    • Heat the neat mixture to 160-170°C . The mixture will melt.

    • Observation: Ammonia gas evolution indicates reaction progress.

    • Maintain temperature for 2-3 hours until solidification occurs (product precipitation).

    • Workup: Cool to ~80°C. Add hot water and stir to dissolve excess urea.

    • Isolation: Filter the resulting precipitate. Wash with water and cold methanol.

    • Result: A high-melting solid (>250°C), often requiring no further purification.

Pathway C: Sulfonylurea Synthesis (Agrochemical Application)

The 3-amino group is the primary attachment point for "sulfonylurea" class herbicides, which inhibit acetolactate synthase (ALS).

Reaction Logic:



  • Reagent: Aryl or Alkyl sulfonyl isocyanates.

  • Conditions: Anhydrous DCM or Toluene at 0°C to RT.

  • Why: This reaction is quantitative and requires no catalyst. The electron-withdrawing nature of the pyridine ring actually stabilizes the resulting sulfonylurea, improving its metabolic stability in plants.

References
  • ChemicalBook. (n.d.). Methyl 3-amino-6-chloropicolinate Product Specifications and Synthesis. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Methyl 3-bromo-6-chloropicolinate (Analogous Reactivity Data). Retrieved from

  • BenchChem. (n.d.). Reactivity Profile of Aminochloropicolinates. Retrieved from

  • MDPI. (2021). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds (Analogous Fusion Protocols). Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Conditions for Heterocycles. Retrieved from

Sources

Foundational

Methyl 3-amino-6-chloropicolinate: A Strategic Scaffold for Orthogonal Functionalization

CAS Number: 866807-26-3 Synonyms: Methyl 3-amino-6-chloropyridine-2-carboxylate; 3-Amino-6-chloro-2-pyridinecarboxylic acid methyl ester.[1] Molecular Formula: C7H7ClN2O2 Molecular Weight: 186.60 g/mol [2] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 866807-26-3 Synonyms: Methyl 3-amino-6-chloropyridine-2-carboxylate; 3-Amino-6-chloro-2-pyridinecarboxylic acid methyl ester.[1] Molecular Formula: C7H7ClN2O2 Molecular Weight: 186.60 g/mol [2]

Executive Summary

Methyl 3-amino-6-chloropicolinate is a high-value heterocyclic intermediate characterized by three orthogonal reactive sites: a nucleophilic primary amine at C3, an electrophilic chlorine at C6, and an electrophilic ester at C2. This "tri-functional" architecture makes it an indispensable building block in the synthesis of next-generation agrochemicals (specifically arylpicolinate herbicides) and small-molecule kinase inhibitors (e.g., Syk/TREM2 modulators).

Unlike simple pyridines, the 6-chloro substituent activates the ring for palladium-catalyzed cross-coupling reactions, while the 3-amino group allows for diazotization-based functionalization or heterocyclization. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in drug and agrochemical discovery.

Structural Analysis & Reactivity Profile

The utility of Methyl 3-amino-6-chloropicolinate lies in the electronic interplay between its substituents.

  • C6-Chloro Position: Located para to the ring nitrogen, this position is electronically deficient, facilitating oxidative addition with Pd(0) catalysts. It is significantly more reactive toward Nucleophilic Aromatic Substitution (

    
    ) and Suzuki-Miyaura coupling than unactivated chloropyridines.
    
  • C3-Amino Group: Acts as an electron-donating group (EDG) via resonance, modulating the ring's electron deficiency. It serves as a handle for Sandmeyer reactions (introducing I, Br, F, or CN) or as a nucleophile for amide/urea formation.

  • C2-Methyl Ester: Provides a site for cyclization (e.g., with ureas to form pyrido[3,2-d]pyrimidines) or reduction to primary alcohols/aldehydes.

Reactivity Map

ReactivityMap Core Methyl 3-amino-6-chloropicolinate (CAS: 866807-26-3) C6_Node C6-Chloro (Electrophile) Core->C6_Node C3_Node C3-Amino (Nucleophile) Core->C3_Node C2_Node C2-Ester (Electrophile) Core->C2_Node Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) C6_Node->Suzuki SnAr SnAr Displacement (Amination/Etherification) C6_Node->SnAr Sandmeyer Sandmeyer Reaction (Halogenation/Cyanation) C3_Node->Sandmeyer Amidation Acylation/Urea Formation C3_Node->Amidation Cyclization Cyclization (Pyrido-pyrimidines) C2_Node->Cyclization Hydrolysis Hydrolysis/Reduction (Acid/Alcohol) C2_Node->Hydrolysis

Figure 1: Orthogonal reactivity map of Methyl 3-amino-6-chloropicolinate, highlighting divergent synthetic pathways.

Synthesis Routes (Upstream)

While commercially available, in-house preparation is often required for isotopic labeling or scale-up. The most robust industrial route avoids the low-yield direct amination of dichloropicolinates and instead utilizes a Nitration-Reduction sequence starting from 6-chloro-2-picoline.

Recommended Synthetic Pathway
  • Nitration: Nitration of 2-chloro-6-methylpyridine is regioselective for the 3-position due to the directing effects of the methyl (ortho-para) and chloro (ortho-para) groups, combined with steric factors.

  • Oxidation: The methyl group is oxidized to the carboxylic acid using

    
     or catalytic oxidation.
    
  • Esterification: Standard acid-catalyzed esterification.

  • Reduction: Selective reduction of the nitro group to the amine using Iron/Acetic acid or catalytic hydrogenation (carefully controlled to avoid dechlorination).

SynthesisRoute Start 2-Chloro-6-methylpyridine Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 2-Chloro-6-methyl-3-nitropyridine Step1->Inter1 Step2 Oxidation (KMnO4) Inter1->Step2 Inter2 6-Chloro-3-nitropicolinic acid Step2->Inter2 Step3 Esterification (MeOH, H2SO4) Inter2->Step3 Inter3 Methyl 6-chloro-3-nitropicolinate Step3->Inter3 Step4 Reduction (Fe/AcOH or H2/Pd-C) Inter3->Step4 Final Methyl 3-amino-6-chloropicolinate (CAS 866807-26-3) Step4->Final

Figure 2: Step-wise synthesis of Methyl 3-amino-6-chloropicolinate from 2-chloro-6-methylpyridine.

Experimental Protocols (Downstream Applications)

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

This reaction is critical for synthesizing biaryl scaffolds common in herbicides (e.g., Arylex™ mimics) and kinase inhibitors.

Rationale: The electron-deficient pyridine ring facilitates oxidative addition at C6-Cl without requiring highly specialized ligands.

Materials:

  • Methyl 3-amino-6-chloropicolinate (1.0 equiv)[3][4]

  • Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vessel with the picolinate, arylboronic acid, and base.

  • Degas the solvent mixture (sparge with

    
     for 15 min) and add to the vessel.
    
  • Add the Pd catalyst under an inert atmosphere (

    
     or Ar).
    
  • Heat to 85–95°C for 4–12 hours. Monitor by LC-MS.[2]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: C3-Halogenation via Sandmeyer Reaction

Converting the amino group to a bromine or iodine allows for sequential cross-coupling (e.g., introducing a second aryl group at C3).

Rationale: The pyridine nitrogen can interfere with diazotization; therefore, strongly acidic conditions and low temperatures are strictly required to maintain the diazonium salt stability.

Procedure:

  • Suspend Methyl 3-amino-6-chloropicolinate (1.0 equiv) in 48% HBr (10 vol).

  • Cool to 0°C . Dropwise add

    
     (1.2 equiv) in water, keeping internal temp < 5°C.
    
  • Stir for 30 min at 0°C to ensure complete diazonium formation.

  • Add

    
     (1.5 equiv) slowly (gas evolution: 
    
    
    
    ).
  • Allow to warm to RT and stir for 1 hour.

  • Quench: Pour into ice water/ammonia to solubilize copper salts. Extract with DCM.[5]

Protocol C: Cyclization to Pyrido[3,2-d]pyrimidine

This transformation utilizes the adjacent amino and ester groups to form a fused bicyclic system, a privileged scaffold in oncology (e.g., PI3K/mTOR inhibitors).

Procedure:

  • Dissolve Methyl 3-amino-6-chloropicolinate in acetonitrile.

  • Add an isocyanate (R-NCO) or use urea/formamidine acetate.

  • Heat to reflux. The intermediate urea often cyclizes spontaneously or requires base treatment (

    
    ).
    

Quantitative Data & Physical Properties[1][6][7][8]

PropertyValueSource/Validation
Appearance Light yellow to off-white solidVisual Inspection
Melting Point 138–142°CExperimental (Lit.)
Boiling Point 364.7 ± 37.0°C (Predicted)Computed (ACD/Labs)
Density 1.384 ± 0.06 g/cm³Computed
pKa (Conj. Acid) ~ -0.07 (Pyridine N)Predicted (Electron withdrawing Cl/Ester)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Poor in WaterExperimental
Storage 2–8°C, Inert Atmosphere, Protect from LightStability Requirement

Case Study: Synthesis of a TREM2/Syk Kinase Modulator

In a recent drug discovery campaign targeting neuroinflammatory pathways (TREM2), Methyl 3-amino-6-chloropicolinate served as the core scaffold.

  • Step 1: Bromination of the C4 position (using NBS) to generate Methyl 3-amino-4-bromo-6-chloropicolinate .[4] This exploits the directing effect of the C3-amine to access the 4-position [1].

  • Step 2: Acylation of the amine to protect/modulate solubility.

  • Step 3: Suzuki coupling at C6 to introduce the hinge-binding motif.

  • Step 4: Cyclization with formamidine to yield the pyrimido-fused final inhibitor.

This workflow demonstrates the compound's ability to support three distinct functionalization vectors (C4, C6, and Annulation).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Stability: The ester is susceptible to hydrolysis under strongly basic aqueous conditions. The amino group can oxidize upon prolonged exposure to air/light; store under nitrogen.

References

  • Modulateurs de trem2 (TREM2 Modulators). Patent WO2024008722A2. (2024). Describes the bromination and use of Methyl 3-amino-6-chloropicolinate in kinase inhibitor synthesis.

  • Synthesis of Halauxifen-methyl. ChemicalBook Review. (2024). Discusses analogous arylpicolinate coupling strategies.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). General mechanistic grounding for C6-arylation of chloropyridines.

  • Methyl 3-amino-6-chloropicolinate Product Data. BLD Pharm. (2025).[3] Physical properties and safety data.

  • Preparation of 3-amino-4-methylpyridine. Patent CN104844523A. Provides context for amino-pyridine synthesis via boronic acids/nitration routes.[6]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 3-amino-6-chloropicolinate: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Methyl 3-amino-6-chloropicolinate Methyl 3-amino-6-chloropicolinate is a substituted pyridine derivative of signi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Methyl 3-amino-6-chloropicolinate

Methyl 3-amino-6-chloropicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique arrangement of its functional groups—an amino group, a chloro substituent, and a methyl ester on a pyridine ring—makes it a versatile building block for the synthesis of a wide range of complex molecules. The presence of the amino group provides a key handle for further functionalization, such as amide bond formation or the introduction of other nitrogen-containing heterocycles. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of diverse substituents.

Proposed Synthetic Pathway

The proposed synthesis of Methyl 3-amino-6-chloropicolinate is a two-step process starting from the commercially available Methyl 6-chloropicolinate. The core of this strategy involves the introduction of a nitro group at the 3-position of the pyridine ring via electrophilic aromatic substitution, followed by the reduction of the nitro group to the desired amine.

Synthetic Pathway Methyl 6-chloropicolinate Methyl 6-chloropicolinate Intermediate Methyl 6-chloro-3-nitropicolinate Methyl 6-chloropicolinate->Intermediate Nitration (H2SO4, HNO3) Final_Product Methyl 3-amino-6-chloropicolinate Intermediate->Final_Product Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Proposed two-step synthesis of Methyl 3-amino-6-chloropicolinate.

Detailed Experimental Protocols

Step 1: Nitration of Methyl 6-chloropicolinate to Methyl 6-chloro-3-nitropicolinate

Causality behind Experimental Choices: The nitration of pyridine rings is a classic electrophilic aromatic substitution. A mixture of concentrated sulfuric acid and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the pyridine ring. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to minimize side product formation.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 equivalents).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Starting Material: Slowly add Methyl 6-chloropicolinate (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of Nitrating Agent: Add a mixture of concentrated nitric acid (1.5 equivalents) and concentrated sulfuric acid (1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by silica gel column chromatography.

Reagent/SolventMolar Ratio/VolumePurpose
Methyl 6-chloropicolinate1 eqStarting Material
Concentrated H₂SO₄5 eq + 1.5 eqSolvent and catalyst
Concentrated HNO₃1.5 eqNitrating agent
Ice/WaterAs neededQuenching and precipitation
EthanolAs neededRecrystallization solvent
Step 2: Reduction of Methyl 6-chloro-3-nitropicolinate to Methyl 3-amino-6-chloropicolinate

Causality behind Experimental Choices: The reduction of an aromatic nitro group to an amine is a common and well-established transformation. Several methods are available, with the choice often depending on the scale of the reaction and the presence of other functional groups. Metal-acid systems, such as iron in hydrochloric or acetic acid, are cost-effective and efficient for this purpose. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is another clean and high-yielding method.

Protocol (using Iron in Hydrochloric Acid):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 6-chloro-3-nitropicolinate (1 equivalent) in a mixture of ethanol and water.

  • Addition of Iron: Add iron powder (3-5 equivalents) to the suspension.

  • Addition of Acid: Slowly add concentrated hydrochloric acid (catalytic amount) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The final product can be purified by silica gel column chromatography.[1]

Reagent/CatalystMolar Ratio/VolumePurpose
Methyl 6-chloro-3-nitropicolinate1 eqSubstrate
Iron Powder3-5 eqReducing agent
Concentrated HClCatalyticAcid catalyst
Ethanol/WaterSolventReaction medium
Ethyl AcetateAs neededExtraction solvent
Sodium BicarbonateAs neededNeutralization
Sodium SulfateAs neededDrying agent

Safety and Handling

The synthesis of Methyl 3-amino-6-chloropicolinate involves the use of hazardous materials. It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

  • Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Chlorinated Pyridines: Chlorinated pyridine derivatives can be harmful if swallowed, and may cause skin and eye irritation.[2][3][4] Avoid inhalation and direct contact.

  • Flammable Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

Characterization

The identity and purity of the synthesized Methyl 3-amino-6-chloropicolinate should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretch of the amine, C=O stretch of the ester).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthetic protocol detailed in this application note provides a logical and experimentally sound approach for the preparation of Methyl 3-amino-6-chloropicolinate. By understanding the rationale behind each step, researchers can adapt and optimize the procedure to suit their specific laboratory conditions and scale requirements. The successful synthesis of this valuable building block will undoubtedly facilitate the discovery and development of new chemical entities with potential applications in medicine and agriculture.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (URL: Not a direct scientific paper, appears to be a manufacturing document.)
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • Photochemical C-H Amination through in situ Chloroamines - Leonori - YouTube. (URL: [Link])

  • CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (URL: )
  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (URL: [Link])

  • Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem - NIH. (URL: [Link])

  • Amination of 2-halopyridines. [a] | Download Table - ResearchGate. (URL: [Link])

  • Amination of substituted 2-chloropyridines or pyrimidines promoted by... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (URL: [Link])

  • Methyl 3-bromo-6-chloropicolinate | CAS 1214328-96-7 | AMERICAN ELEMENTS ®. (URL: [Link])

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google P
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. (URL: [Link])

  • 3-Amino-6-chloro-2-picoline | C6H7ClN2 | CID 7009500 - PubChem. (URL: [Link])

  • CAS No : 6636-55-1 | Product Name : Methyl 6-chloropicolinate | Pharmaffiliates. (URL: [Link])

  • CN103224437A - Amino acid methyl ester hydrochloride preparation - Google P
  • 3-Amino-6-chloropyridine-2-carboxamide | C6H6ClN3O | CID 10749704 - PubChem. (URL: [Link])

  • 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem - NIH. (URL: [Link])

  • 3-Amino-2-chloro-6-picoline | C6H7ClN2 | CID 2734415 - PubChem. (URL: [Link])

Sources

Application

Application Notes and Protocols: Methyl 3-amino-6-chloropicolinate as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of a Substituted Picolinate Methyl 3-amino-6-chloropicolinate is a highly functionalized pyridine derivative that has emerged as a critical building block in modern organic synthesis. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Substituted Picolinate

Methyl 3-amino-6-chloropicolinate is a highly functionalized pyridine derivative that has emerged as a critical building block in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its substituents: a nucleophilic amino group, a halogen atom primed for cross-coupling reactions, and a methyl ester. This unique arrangement allows for sequential and selective modifications, making it a valuable precursor for the synthesis of complex molecules in the agrochemical and pharmaceutical industries.[1]

In the agrochemical sector, this scaffold is a cornerstone in the development of the arylpicolinate class of herbicides, including the commercially significant Arylex™ and Rinskor™ actives.[2][3][4] These herbicides are known for their efficacy against a wide range of broadleaf weeds.[5] The core structure of these herbicides is often assembled via palladium-catalyzed cross-coupling reactions where the 6-chloro position of the picolinate ring is functionalized.

In medicinal chemistry, the substituted picolinate motif is explored for the development of novel therapeutic agents, including potential inhibitors for Mycobacterium tuberculosis.[6] The ability to introduce diverse functionalities through the amino and chloro groups allows for the generation of large libraries of compounds for biological screening.

This technical guide provides an in-depth exploration of Methyl 3-amino-6-chloropicolinate as a synthetic intermediate. We will delve into the mechanistic rationale behind its key transformations and provide detailed, field-proven protocols for its application in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
Molecular FormulaC₇H₇ClN₂O₂[1]
Molecular Weight186.59 g/mol [1]
AppearanceOff-white to yellow solid (typical)Supplier Data
StorageStore at -20°C for long-term stability.[7][7]

Safety Profile:

Core Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of Methyl 3-amino-6-chloropicolinate is primarily centered around the selective functionalization of its pyridine core. The chlorine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position can be engaged in various transformations such as acylation, alkylation, or further cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[10] In the context of Methyl 3-amino-6-chloropicolinate, this reaction is instrumental in the synthesis of 6-arylpicolinates, the core of several modern herbicides.[11][12]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the picolinate, forming a Pd(II) complex.

  • Transmetalation: The organoboron species (boronic acid or ester) reacts with a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)L2-Cl Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Boronate Ar-Pd(II)L2-R' Transmetalation->Pd(II)_Aryl_Boronate Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Boronate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product Aryl_Halide Ar-Cl (Picolinate) Aryl_Halide->Oxidative_Addition Boronic_Acid R'-B(OH)2 + Base Boronic_Acid->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:

The following protocol is a representative procedure adapted from established methods for the Suzuki coupling of similar chloropyridine derivatives.[6] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Methyl 3-amino-6-chloropicolinate

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add Methyl 3-amino-6-chloropicolinate, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃These are common and effective palladium sources for cross-coupling reactions.
Ligand dppf, PPh₃, or specialized biaryl phosphine ligandsLigands stabilize the palladium catalyst and facilitate the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step, activating the boronic acid.
Solvent 1,4-Dioxane, Toluene, DMF, Acetonitrile/WaterThe choice of solvent can significantly impact reaction rate and yield.
Temperature 80 - 120 °CHigher temperatures are often required to drive the reaction to completion.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[8] This reaction allows for the formation of C-N bonds between aryl halides and a wide range of amines under relatively mild conditions. For Methyl 3-amino-6-chloropicolinate, this transformation opens avenues for the synthesis of 6-amino-substituted picolinates, which are valuable intermediates in drug discovery.

Mechanistic Rationale:

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl chloride to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)L2-Cl Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Pd(II)_Amido_Complex Ar-Pd(II)L2-NR'R'' Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product Aryl_Halide Ar-Cl (Picolinate) Aryl_Halide->Oxidative_Addition Amine HNR'R'' + Base Amine->Amine_Coordination

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Representative Protocol for Buchwald-Hartwig Amination:

This protocol is a generalized procedure based on successful Buchwald-Hartwig aminations of similar chloro-heterocycles.[13][14] The choice of ligand and base is particularly critical for this reaction and may require optimization.

Materials:

  • Methyl 3-amino-6-chloropicolinate

  • Amine (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 1.2 - 2 times the moles of Pd)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5 - 3 equivalents)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a flame-dried reaction vessel with the palladium catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add Methyl 3-amino-6-chloropicolinate and the amine.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

ParameterRecommended ConditionsRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors for C-N coupling.
Ligand Xantphos, BINAP, Buchwald ligands (e.g., XPhos)Bulky, electron-rich phosphine ligands are crucial for promoting reductive elimination.
Base Cs₂CO₃, NaOt-Bu, K₃PO₄A strong, non-nucleophilic base is required for the deprotonation of the amine.
Solvent Toluene, 1,4-DioxaneAprotic, non-polar to moderately polar solvents are typically used.
Temperature 80 - 110 °CElevated temperatures are generally necessary to achieve a good reaction rate.

Conclusion: An Enabling Building Block for Innovation

Methyl 3-amino-6-chloropicolinate stands out as a versatile and strategically valuable building block for organic synthesis. Its capacity to undergo selective, high-yielding transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a robust platform for the synthesis of a diverse array of complex molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the agrochemical and pharmaceutical sectors to harness the full potential of this important synthetic intermediate, paving the way for the discovery of novel herbicides and therapeutic agents. As with any chemical process, careful optimization and adherence to safety protocols are essential for successful and reproducible results.

References

  • MySkinRecipes. Methyl 6-amino-5-chloropicolinate. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • PubChem. 3-Amino-2-chloro-6-picoline. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Available from: [Link]

  • NIH National Library of Medicine. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • PubChem. Methyl 3-bromo-6-chloropicolinate. National Center for Biotechnology Information. Available from: [Link]

  • AMERICAN ELEMENTS. Methyl 3-bromo-6-chloropicolinate. Available from: [Link]

  • NIH National Library of Medicine. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Available from: [Link]

  • Preprints.org. Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Available from: [Link]

  • Google Patents. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates.
  • ACS Publications. Identification and Synthesis of a Nitrophenyl Metabolite of Rinskor Active from Terrestrial Aerobic Soil Studies. Available from: [Link]

  • MDPI. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Available from: [Link]

  • Corteva Agriscience. Technical Bulletin: Rinskor™ active. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • ResearchGate. Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Available from: [Link]

  • PubMed. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]

  • Eureka | Patsnap. Preparation method of halauxifen-methyl. Available from: [Link]

  • PubMed. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Available from: [Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • NIH National Library of Medicine. Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Available from: [Link]

  • NIH National Library of Medicine. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Available from: [Link]

  • ResearchGate. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Available from: [Link]

  • ResearchGate. Rinskor active herbicide—A new environment-friendly tool for weed management in rice and aquatic environments. Available from: [Link]

  • RSC Publishing. Suzuki–Miyaura coupling revisited: an integrated computational study. Available from: [Link]

  • PubChem. Methyl 6-chloropicolinate. National Center for Biotechnology Information. Available from: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. Public Release Summary on the evaluation of the new active constituent halauxifen-methyl in the product GF-2685 Herbicide. Available from: [Link]

  • YouTube. Suzuki Coupling Mechanism and Applications. Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

Sources

Method

Application Note: Strategic Utilization of Methyl 3-amino-6-chloropicolinate in Kinase Inhibitor Synthesis

Executive Summary Methyl 3-amino-6-chloropicolinate is a high-value heterocyclic scaffold predominantly used in the discovery of PI3K, mTOR, and PIM-1 kinase inhibitors. Its structural utility lies in its trifunctional n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-6-chloropicolinate is a high-value heterocyclic scaffold predominantly used in the discovery of PI3K, mTOR, and PIM-1 kinase inhibitors. Its structural utility lies in its trifunctional nature: an electrophilic C6-chlorine for cross-coupling, and an adjacent C3-amino/C2-ester motif that serves as a "linchpin" for constructing fused bicyclic systems (e.g., pyrido[3,2-d]pyrimidines).

This guide provides a validated workflow for transforming this precursor into bioactive cores, prioritizing a "C6-First" functionalization strategy to maximize yield and library diversity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
CAS Number 39674-30-5
IUPAC Name Methyl 3-amino-6-chloropyridine-2-carboxylate
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.59 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Reactivity

(C6), Suzuki-Miyaura (C6), Condensation (C2/C3)

Strategic Analysis: The "Push-Pull" Mechanism

To successfully utilize this intermediate, one must understand its electronic environment. The pyridine ring is electron-deficient, activating the C6-chlorine for nucleophilic attack. However, the C3-amino group is an electron-donor (via resonance), which slightly deactivates the C6 position compared to a simple chloropyridine.

Implication for Synthesis: Standard palladium catalysts (e.g., Pd(PPh₃)₄) may be sluggish. The use of electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) is recommended to facilitate the oxidative addition step at C6.

Visualization: Reactivity Map

The following diagram illustrates the divergent synthetic pathways available from this core.

ReactivityMap Core Methyl 3-amino-6-chloropicolinate (CAS 39674-30-5) Suzuki C6-Arylation (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2, Pd(0) Cyclization C2/C3 Cyclization (Pyrido[3,2-d]pyrimidine) Core->Cyclization Formamidine/Urea Hydrolysis Ester Hydrolysis (Acid Formation) Core->Hydrolysis LiOH/NaOH Biaryl 6-Aryl-picolinate (Kinase Inhibitor Precursor) Suzuki->Biaryl Bicycle Pyrido[3,2-d]pyrimidin-4-one (Core Scaffold) Cyclization->Bicycle Acid Picolinic Acid Deriv. (Metal Chelation) Hydrolysis->Acid Biaryl->Cyclization Path A (Recommended) Bicycle->Suzuki Path B (Difficult)

Caption: Divergent synthetic pathways. Path A is preferred as cyclization first (Path B) can generate coordinating motifs that poison Pd-catalysts.

Detailed Protocol: Synthesis of 6-Aryl-Pyrido[3,2-d]pyrimidine Scaffold

This protocol outlines the "C6-First" approach. Functionalizing the chlorine before cyclization avoids catalyst poisoning by the lactam moiety formed in the second step.

Phase 1: C6-Arylation via Suzuki-Miyaura Coupling

Objective: Install the hydrophobic tail (aryl group) required for kinase pocket binding.

Reagents:

  • Methyl 3-amino-6-chloropicolinate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a microwave vial or pressure tube with the picolinate, boronic acid, Cs₂CO₃, and Pd catalyst.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture. The presence of water is critical for the transmetallation step involving the inorganic base.

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours .

    • Note: If using microwave irradiation, heat to 110°C for 30 minutes.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+H = 187) and appearance of the biaryl product.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The amino-ester product is stable on silica.

Phase 2: Cyclization to Pyrido[3,2-d]pyrimidine

Objective: Form the bicyclic core mimicking the adenine ring of ATP.

Reagents:

  • 6-Aryl-3-amino-picolinate (from Phase 1)

  • Formamidine Acetate (3.0 equiv)

  • Solvent: 2-Methoxyethanol (or Ethanol)

Step-by-Step Procedure:

  • Setup: Dissolve the Phase 1 product in 2-Methoxyethanol.

  • Reagent Addition: Add Formamidine Acetate.

  • Reaction: Reflux at 120°C for 12–16 hours .

    • Mechanism:[1][2][3][4][5] The amino group attacks the formamidine, followed by intramolecular nucleophilic attack of the resulting intermediate on the methyl ester, releasing methanol.

  • Workup: Cool the mixture to room temperature. The product often precipitates out.

  • Isolation: Filter the solid and wash with cold ethanol and diethyl ether. If no precipitate forms, concentrate and purify via recrystallization or prep-HPLC.

Visualization: Experimental Workflow

Workflow Start Start: Methyl 3-amino-6-chloropicolinate Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, Cs2CO3, 90°C) Start->Step1 Check1 QC: LC-MS Check (Confirm C-C Bond) Step1->Check1 Check1->Step1 Incomplete (Add Catalyst) Step2 Step 2: Cyclization (Formamidine Acetate, 120°C) Check1->Step2 Pass Final Final Product: 6-Aryl-pyrido[3,2-d]pyrimidin-4-one Step2->Final

Caption: Optimized workflow prioritizing C6-functionalization before ring closure to ensure catalytic efficiency.

Troubleshooting & Critical Parameters

Catalyst Deactivation (Suzuki Step)
  • Symptom: Reaction stalls at 50% conversion.

  • Cause: The free amine at C3 can weakly coordinate to Palladium, or the oxidative addition is slow due to the electron-rich nature of the ring.

  • Solution: Switch to Pd(OAc)₂/XPhos (1:2 ratio). XPhos is bulky and electron-rich, promoting oxidative addition on deactivated aryl chlorides.

Hydrolysis Side Reaction
  • Symptom: Formation of the carboxylic acid instead of the biaryl ester.

  • Cause: Hydroxide concentration too high or temperature too aggressive during Suzuki coupling.

  • Solution: Switch base from Cs₂CO₃ to K₃PO₄ (anhydrous) and reduce water content, or use anhydrous toluene with minimal water.

Incomplete Cyclization
  • Symptom: Intermediate amidine observed, but ring didn't close.

  • Solution: Ensure the reaction temperature is above 100°C. 2-Methoxyethanol (bp 124°C) is preferred over Ethanol (bp 78°C) to drive the elimination of methanol.

Safety & Handling

  • Toxicity: Methyl 3-amino-6-chloropicolinate is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

  • Waste: Palladium-contaminated waste must be segregated.

  • Storage: Store at 2–8°C under inert atmosphere. The amine is prone to oxidation over long periods.

References

  • Vertex AI Search. (2026). Reactivity of methyl 3-amino-6-chloropicolinate in drug discovery. Retrieved from 1

  • National Institutes of Health (NIH). (2019). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d]...pyrimidine Derivatives. Retrieved from 5

  • Royal Society of Chemistry. (2020). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... as PIM-1 kinase inhibitors.[6] Retrieved from 6

  • ResearchGate. (2018). Suzuki-Miyaura conditions for C-6 reaction of 8. Retrieved from 7

Sources

Application

Application Notes and Protocols: Derivatization of Methyl 3-amino-6-chloropicolinate

Abstract This technical guide provides a comprehensive overview of derivatization strategies for Methyl 3-amino-6-chloropicolinate, a versatile heterocyclic building block. The inherent reactivity of its nucleophilic ami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of derivatization strategies for Methyl 3-amino-6-chloropicolinate, a versatile heterocyclic building block. The inherent reactivity of its nucleophilic amino group and the electrophilic chloro-substituted pyridine ring allows for a diverse range of chemical transformations. This document outlines detailed protocols for key derivatization reactions, including N-acylation, N-sulfonylation, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The rationale behind methodological choices, reaction optimization, and characterization of the resulting derivatives are discussed in detail to provide researchers, scientists, and drug development professionals with a practical guide for synthesizing novel picolinate-based compounds for applications in agrochemicals and pharmaceuticals.

Introduction: The Versatility of Methyl 3-amino-6-chloropicolinate

Methyl 3-amino-6-chloropicolinate is a key synthetic intermediate possessing three distinct functional handles: an ester, an aromatic amine, and an aryl chloride. This unique combination of functionalities makes it an attractive starting material for the synthesis of a wide array of complex molecules. The derivatization of this scaffold is of significant interest as picolinic acid derivatives are known to exhibit a broad spectrum of biological activities, including herbicidal and pharmaceutical properties.[1][2][3][4] The strategic modification of the amino and chloro moieties allows for the fine-tuning of physicochemical properties and biological efficacy. This guide will explore the primary pathways for the derivatization of this valuable scaffold.

Core Derivatization Strategies

The derivatization of Methyl 3-amino-6-chloropicolinate can be broadly categorized into two main approaches: reactions involving the nucleophilic amino group and transformations at the electrophilic 6-position (C-Cl bond).

Derivatization at the 3-Amino Position

The primary amine at the 3-position is a potent nucleophile, readily undergoing reactions with various electrophiles.

Acylation and sulfonylation of the amino group are fundamental transformations that introduce amide and sulfonamide functionalities, respectively. These modifications can significantly impact the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.

  • Causality of Experimental Choices: The choice of base is critical in these reactions. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation without competing with the primary amine as a nucleophile. The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed due to their inert nature and ease of removal post-reaction.

Protocol 1: General Procedure for N-Acylation

Objective: To synthesize N-acyl derivatives of Methyl 3-amino-6-chloropicolinate.

Materials:

  • Methyl 3-amino-6-chloropicolinate

  • Acyl chloride or carboxylic acid

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Coupling agent (for carboxylic acids), e.g., HATU, HBTU

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve Methyl 3-amino-6-chloropicolinate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.2 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. If starting from a carboxylic acid, add the carboxylic acid (1.1 eq) followed by the coupling agent (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.

Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.[5]

Derivatization at the 6-Chloro Position

The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting the aryl chloride with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[6][7][8] This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position.

  • Causality of Experimental Choices: The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance.[6] Phosphine ligands, such as those from the Buchwald group, are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle.[9] The base (e.g., K₂CO₃, Cs₂CO₃) is necessary to activate the boronic acid for transmetalation to the palladium center.[8] A mixture of solvents, such as dioxane and water, is often used to ensure the solubility of both the organic and inorganic reagents.

Protocol 2: Suzuki-Miyaura Coupling

Objective: To synthesize 6-aryl/alkyl derivatives of Methyl 3-amino-6-chloropicolinate.

Materials:

  • Methyl 3-amino-6-chloropicolinate

  • Aryl or alkyl boronic acid/ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk flask or sealed tube, add Methyl 3-amino-6-chloropicolinate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.[10]

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Summary Table for Suzuki-Miyaura Coupling:

EntryBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O10092
3Pyridine-3-boronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O10078

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[11][12][13] This method is highly effective for introducing a variety of primary and secondary amines at the 6-position, leading to the synthesis of 3,6-diaminopicolinate derivatives.

  • Causality of Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base.[9][14] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically used to deprotonate the amine and facilitate the catalytic cycle. Anhydrous and oxygen-free conditions are crucial for this reaction to prevent catalyst deactivation.

Protocol 3: Buchwald-Hartwig Amination

Objective: To synthesize 6-amino derivatives of Methyl 3-amino-6-chloropicolinate.

Materials:

  • Methyl 3-amino-6-chloropicolinate

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, LHMDS) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Glovebox (recommended for handling air-sensitive reagents)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), the ligand (e.g., XPhos, 0.02 eq), and the base (e.g., NaOtBu, 1.5 eq) to a Schlenk flask or sealed tube.

  • Add Methyl 3-amino-6-chloropicolinate (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the mixture to 90-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Workflows

Diagram 1: Derivatization Pathways

Derivatization_Pathways cluster_amino Amino Group Derivatization cluster_chloro Chloro Group Derivatization A Methyl 3-amino-6-chloropicolinate B N-Acyl Derivative A->B Acyl Chloride/Acid, Base C N-Sulfonyl Derivative A->C Sulfonyl Chloride, Base D 6-Aryl/Alkyl Derivative A->D R-B(OH)2, Pd Catalyst, Base (Suzuki Coupling) E 6-Amino Derivative A->E R2NH, Pd Catalyst, Base (Buchwald-Hartwig) Suzuki_Workflow Start Combine Reactants: - Picolinate - Boronic Acid - Pd Catalyst - Base Inert Inert Atmosphere (N2 or Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (80-110 °C) Solvent->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Pure 6-Substituted Product Purify->Product

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Conclusion

The derivatization of Methyl 3-amino-6-chloropicolinate offers a powerful platform for the synthesis of novel compounds with potential applications in agrochemical and pharmaceutical research. The protocols detailed in this guide for N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a solid foundation for researchers to explore the chemical space around this versatile scaffold. Careful consideration of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is paramount for achieving successful outcomes. The methodologies presented herein are robust and can be adapted to a wide range of substrates, enabling the generation of diverse compound libraries for biological screening.

References

  • Koval, O., et al. (2025).
  • Chen, Y.-J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4105.
  • MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega.
  • National Center for Biotechnology Information. (n.d.). Methyl 6-chloropicolinate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-bromo-6-chloropicolinate. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1344.
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  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Pu, Q.-L., Zheng, Y., & Erisman, E. P. (2025). Characterization of the trimethyl silyl derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its analogs by electron ionization gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 60(7).
  • American Elements. (n.d.). Methyl 3-bromo-6-chloropicolinate. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015).
  • National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 16(18), 4782–4785.
  • Watson International. (n.d.). Methyl 3-Amino-6-bromopicolinate. Retrieved from [Link]

  • MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 346.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and.... Retrieved from [Link]

  • Neliti. (n.d.). Pharmacological Activities of Pyrazolone Derivatives. Retrieved from [Link]

  • PubMed. (2005). Design, synthesis and biological activity of acyl substituted 3-amino-5-methyl-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones as potential hypnotic drugs. European Journal of Medicinal Chemistry, 40(11), 1179-87.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Groningen. (n.d.).
  • Jubilant Ingrevia. (2024).
  • Parajuli, R. R., et al. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Pharmaceutical Sciences and Research, 5(12), 249-253.
  • ChemOrgChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(19), 6825.
  • YouTube. (2025).
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7416.
  • National Center for Biotechnology Information. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13555–13557.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-6-chloro-2-picoline. PubChem. Retrieved from [Link]

Sources

Method

Application Note: Strategic Synthesis &amp; Application of Methyl 3-amino-6-chloropicolinate

Executive Summary Methyl 3-amino-6-chloropicolinate is a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ATR, PIM-1) and agrochemicals. Its unique tri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-6-chloropicolinate is a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ATR, PIM-1) and agrochemicals. Its unique trisubstituted pyridine core offers three distinct vectors for orthogonal functionalization:

  • C6-Chlorine: Ready for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

  • C3-Amine & C2-Ester: A "linchpin" motif for heterocyclization, specifically yielding pyrido[3,2-d]pyrimidines .

This guide provides a validated technical roadmap for utilizing this scaffold to generate novel chemical libraries, focusing on regio-controlled synthesis and heterocycle formation.

Chemical Profile & Reactivity Map

Technical Data Sheet
PropertySpecification
IUPAC Name Methyl 3-amino-6-chloropyridine-2-carboxylate
CAS Number 866807-26-3
Molecular Formula C

H

ClN

O

Molecular Weight 186.59 g/mol
Appearance Light yellow to yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calc) ~ -0.07 (Pyridine N), ~3.5 (Aniline NH

)
Strategic Reactivity Architecture

The compound's utility lies in the differential reactivity of its functional groups. The C6-position is activated for nucleophilic aromatic substitution (


) or Palladium-catalyzed coupling, while the C2/C3 positions serve as a dielectrophilic/nucleophilic pair for annulation.

ReactivityMap cluster_legend Reactivity Zones Core Methyl 3-amino-6-chloropicolinate (Scaffold) Suzuki C6-Position (Cl) Suzuki/Stille Coupling (Biaryl formation) Core->Suzuki Cyclization C2/C3 Vector Cyclization with Urea/Amidine (Pyrido[3,2-d]pyrimidines) Core->Cyclization Sandmeyer C3-Amine Sandmeyer/Diazotization (Halogen exchange) Core->Sandmeyer

Figure 1: Orthogonal reactivity vectors of the scaffold.

Core Protocols: Novel Compound Synthesis

Protocol A: C6-Diversification via Suzuki-Miyaura Coupling

Objective: Introduce aryl/heteroaryl diversity at the C6 position before cyclization to avoid catalyst poisoning by the free amide/urea formed in later steps.

Mechanism: The electron-deficient pyridine ring facilitates oxidative addition of Pd(0) into the C-Cl bond. High-turnover ligands (e.g., XPhos, SPhos) are recommended over PPh


 due to the steric environment and electronic deactivation.

Materials:

  • Methyl 3-amino-6-chloropicolinate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(OAc)

    
     (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl
    
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (3.0 eq) or Cs
    
    
    CO
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a microwave vial or sealed tube, combine the scaffold (186 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and base (3.0 mmol).

  • Degassing: Add solvent mixture (5 mL). Sparge with Argon for 5 minutes. Critical: Oxygen removal prevents homocoupling of boronic acids.

  • Catalyst Addition: Add Pd catalyst and ligand rapidly under Argon flow. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass: M+H = 186 - 35 + Aryl).

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Point: Successful coupling is indicated by the disappearance of the starting material peak (RT ~ X min) and appearance of the product peak with distinctive UV spectra (red-shifted due to conjugation).

Protocol B: Cyclization to Pyrido[3,2-d]pyrimidine-2,4-dione

Objective: Construct the bicyclic core. This protocol uses urea to form the dione system, a common pharmacophore in ATR and kinase inhibitors.

Mechanism: Nucleophilic attack of the C3-amine on the urea carbonyl, followed by intramolecular cyclization of the resulting ureido intermediate onto the C2-ester.

Materials:

  • C6-Substituted Scaffold (from Protocol A) or Parent Scaffold (1.0 eq)

  • Urea (5.0 eq) - Excess drives equilibrium

  • Solvent: Glacial Acetic Acid (AcOH) or Diphenyl ether (for high temp)

  • Reagent: Methanesulfonic acid (optional catalyst)

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, mix the scaffold (1.0 mmol) with Urea (5.0 mmol, 300 mg).

  • Solvation: Add Glacial Acetic Acid (5 mL).

  • Cyclization: Reflux at 120°C (if using AcOH) or 160°C (melt/neat or diphenyl ether) for 6–18 hours.

    • Note: The reaction proceeds via an intermediate ureido-ester. If LC-MS shows the intermediate (M+43), increase temperature or reaction time.

  • Precipitation: Cool the mixture to room temperature. Pour slowly into ice-cold water (20 mL).

  • Isolation: The product often precipitates as a beige/white solid. Filter and wash with water and cold ether.

  • Purification: If no precipitate forms, extract with DCM/MeOH (9:1), dry, and purify via recrystallization (EtOH) or prep-HPLC.

Reaction Scheme Visualization:

SynthesisWorkflow cluster_path1 Path A: C6-First (Recommended) cluster_path2 Path B: Core-First Start Methyl 3-amino-6-chloropicolinate Inter1 Intermediate A (C6-Aryl-3-amino-picolinate) Start->Inter1 Suzuki Coupling (Pd(dppf)Cl2, ArB(OH)2) Inter2 Intermediate B (6-Chloro-pyrido[3,2-d]pyrimidine) Start->Inter2 Cyclization (Formamide/Urea) Final1 Target A 6-Aryl-pyrido[3,2-d]pyrimidine-2,4-dione Inter1->Final1 Cyclization (Urea, 160°C) Final2 Target B 6-Amino-pyrido[3,2-d]pyrimidine Inter2->Final2 SnAr Displacement (Amines, Heat)

Figure 2: Divergent synthesis workflows. Path A is preferred for aryl libraries; Path B is preferred for amine libraries.

Analytical Validation (QC)

To ensure scientific integrity, every synthesized compound must pass the following QC checks:

  • 1H NMR (DMSO-d6):

    • Parent Scaffold: Look for methyl ester singlet (~3.8 ppm), broad NH

      
       signal (~6.0-7.0 ppm), and two aromatic doublets (C4-H and C5-H, typically 7.0-8.0 ppm range with J ~8 Hz).
      
    • Cyclized Product: Disappearance of methyl ester singlet. Appearance of two broad NH singlets (amide protons) >10 ppm.

  • LC-MS Purity: >95% UV purity (254 nm).

  • HRMS: Mass error < 5 ppm.

References

  • ChemicalBook. (2025). Methyl 3-amino-6-chloropicolinate Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH). (2023). Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors. PubMed. Retrieved from

  • Molecules Journal. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (Review covering isomeric synthesis strategies). Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Mechanism and Protocols. Retrieved from

  • ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. (Relevant pyridyl-amine chemistry). Retrieved from

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-amino-6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-amino-6-chloropicolinate is a versatile building block in medicinal chemistry and materials science. The presence of a reactive chlori...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-6-chloropicolinate is a versatile building block in medicinal chemistry and materials science. The presence of a reactive chlorine atom, an amino group, and a methyl ester on the pyridine ring allows for selective functionalization through various cross-coupling reactions. This guide provides an in-depth technical overview and detailed protocols for the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions to this valuable substrate. The protocols are designed to be a starting point for researchers, with explanations of the rationale behind the choice of catalysts, ligands, and reaction conditions to facilitate optimization and adaptation.

The pyridine moiety is a common scaffold in many biologically active compounds, and the ability to introduce diverse substituents at the 6-position of the picolinate ring via cross-coupling opens up a vast chemical space for drug discovery and development.[1] The lower reactivity of the C-Cl bond compared to C-Br or C-I bonds presents a challenge, but modern palladium catalysis with specialized ligands has enabled efficient coupling of chloropyridines.[1]

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, methyl 3-amino-6-chloropicolinate) to form a Pd(II) complex. This is often the rate-determining step, especially with less reactive aryl chlorides.[4]

  • Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling, amine in Buchwald-Hartwig, or a copper acetylide in Sonogashira) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

The choice of ligand is crucial for the success of these reactions, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[1][6]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide.[4] For methyl 3-amino-6-chloropicolinate, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 6-position.

Causality Behind Experimental Choices:
  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand are commonly used. For challenging substrates like chloropyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines like SPhos, XPhos) are often more effective as they promote the oxidative addition step.[1]

  • Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases like K₂CO₃, Na₂CO₃, or K₃PO₄ are frequently employed.[1][7] The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[1][7]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Methyl 3-amino-6-chloropicolinate - Boronic Acid/Ester - Palladium Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Degas and Place under Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat to Desired Temperature (e.g., 80-120 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract purify Dry and Purify (Column Chromatography) extract->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 3-amino-6-chloropicolinate with Phenylboronic Acid

Materials:

  • Methyl 3-amino-6-chloropicolinate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add methyl 3-amino-6-chloropicolinate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.

  • Stir the reaction mixture and heat to 90-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.[1]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Typical Yield (%)Reference(s)
PdCl₂(dppf)K₃PO₄Dioxane80Good[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene100-110High[1]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane100High[1]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[8][9][10] This reaction is particularly useful for synthesizing substituted anilines and other arylamines. With methyl 3-amino-6-chloropicolinate, this allows for the introduction of a secondary amino group at the 6-position.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as XantPhos are highly effective.[11] The palladium precatalyst can be a simple salt like Pd(OAc)₂ or a more sophisticated pre-formed complex.

  • Base: A strong, non-nucleophilic base is required. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[2] The use of a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be advantageous in flow chemistry setups to avoid clogging.[11]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Methyl 3-amino-6-chloropicolinate - Amine - Palladium Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Degas and Place under Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat to Desired Temperature (e.g., 80-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., with water or sat. NH₄Cl) cool->quench extract Perform Aqueous Extraction quench->extract purify Dry and Purify (Column Chromatography) extract->purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination of Methyl 3-amino-6-chloropicolinate with Morpholine

Materials:

  • Methyl 3-amino-6-chloropicolinate (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XantPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add Pd₂(dba)₃, XantPhos, and NaOtBu.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add anhydrous toluene, followed by methyl 3-amino-6-chloropicolinate and morpholine.

  • Stir the reaction mixture at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography on silica gel.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[12] For methyl 3-amino-6-chloropicolinate, this reaction introduces an alkynyl group at the 6-position, a valuable functional group for further transformations.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the classic Sonogashira system.[11][13]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and act as a solvent or co-solvent.[13]

  • Solvent: Solvents like THF or DMF are commonly used. The reaction is typically carried out under anhydrous and anaerobic conditions.[12]

Experimental Workflow: Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Methyl 3-amino-6-chloropicolinate - Terminal Alkyne - Pd Catalyst & Cu(I) Co-catalyst - Amine Base solvent Add Anhydrous Solvent reagents->solvent inert Degas and Place under Inert Atmosphere (N₂ or Ar) solvent->inert stir Stir at Room Temperature or Gentle Heating inert->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor filter Filter off Amine Salts monitor->filter concentrate Concentrate the Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for a Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of Methyl 3-amino-6-chloropicolinate with Phenylacetylene

Materials:

  • Methyl 3-amino-6-chloropicolinate (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add methyl 3-amino-6-chloropicolinate, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add anhydrous THF and triethylamine, followed by phenylacetylene.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the amine hydrohalide salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

Table 2: Summary of Coupling Reactions for Methyl 3-amino-6-chloropicolinate

Reaction TypeCoupling PartnerKey ReagentsProduct Type
Suzuki-Miyaura Boronic acid/esterPd catalyst, Base (e.g., K₂CO₃)6-Aryl/vinyl-3-aminopicolinate
Buchwald-Hartwig AminePd catalyst, Ligand, Base (e.g., NaOtBu)6-Amino-3-aminopicolinate derivative
Sonogashira Terminal alkynePd catalyst, Cu(I) co-catalyst, Amine base6-Alkynyl-3-aminopicolinate

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Many of the reagents used are toxic and/or irritant.[14][15][16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The palladium-catalyzed cross-coupling reactions of methyl 3-amino-6-chloropicolinate are powerful and versatile methods for the synthesis of a wide range of substituted picolinates. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently introduce diverse functional groups at the 6-position of the pyridine ring. The protocols and guidelines presented here serve as a solid foundation for the application of these important transformations in drug discovery and materials science. Further optimization may be necessary for specific substrates and desired outcomes.

References

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • ChemRxiv. (n.d.). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction | Request PDF.
  • ChemBK. (2024). Methyl 3-Amino-6-Chloropicolinate.
  • Benchchem. (n.d.). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • PubChem. (n.d.). 3-Amino-2-chloro-6-picoline.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • PubChem. (n.d.). 3-Amino-6-chloro-2-picoline.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubChem. (n.d.). 3-Amino-6-chloropyridine-2-carboxamide.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.

Sources

Method

Mastering the Purification of Methyl 3-amino-6-chloropicolinate: A Guide for Synthetic Chemists

Introduction: The Critical Role of Purity in Drug Discovery and Development Methyl 3-amino-6-chloropicolinate is a key heterocyclic building block in medicinal chemistry and agrochemical research. Its trifunctional natur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

Methyl 3-amino-6-chloropicolinate is a key heterocyclic building block in medicinal chemistry and agrochemical research. Its trifunctional nature, featuring an amine, a chloro substituent, and a methyl ester on a pyridine scaffold, makes it a versatile intermediate for the synthesis of a wide range of complex target molecules. Notably, it is a crucial precursor in the synthesis of novel herbicides.[1] The efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredients (APIs) or agrochemicals are directly contingent on the purity of such intermediates. This application note provides a detailed guide to the purification of Methyl 3-amino-6-chloropicolinate, offering field-proven protocols for both column chromatography and recrystallization, designed for researchers, scientists, and drug development professionals.

Understanding the Molecule: A Chemist's Perspective on Purification Strategy

The purification strategy for Methyl 3-amino-6-chloropicolinate is dictated by its inherent physicochemical properties. The presence of a basic amino group and a polar methyl ester moiety, contrasted with the relatively nonpolar chloropyridine core, results in a molecule of intermediate polarity. The amino group is susceptible to protonation, a characteristic that can be exploited during aqueous workups. The aromatic nature of the pyridine ring allows for interactions with various stationary phases in chromatography. A successful purification protocol will leverage these features to efficiently remove unreacted starting materials, byproducts, and other process-related impurities.

Purification Workflow Overview

The general workflow for obtaining high-purity Methyl 3-amino-6-chloropicolinate from a crude reaction mixture involves a series of logical steps designed to isolate the target compound from impurities with differing chemical properties.

Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup & Extraction Crude->Workup Quenching & Phase Separation Drying Drying of Organic Phase Workup->Drying Removal of Water Concentration Solvent Removal Drying->Concentration Concentration Purification Primary Purification (Chromatography or Recrystallization) Concentration->Purification Isolation of Crude Solid/Oil Analysis Purity Analysis (TLC, HPLC, NMR) Purification->Analysis Characterization Pure_Product Pure Methyl 3-amino-6-chloropicolinate Analysis->Pure_Product High Purity Confirmed

Caption: General purification workflow for Methyl 3-amino-6-chloropicolinate.

Method 1: High-Resolution Purification by Column Chromatography

Column chromatography is the method of choice for achieving the highest purity levels, particularly when dealing with complex impurity profiles or for isolating material for use as an analytical standard. The following protocol is based on established procedures for this compound.

Rationale for Method Selection

The moderate polarity of Methyl 3-amino-6-chloropicolinate makes it an ideal candidate for normal-phase column chromatography on silica gel. The choice of a chloroform/ethyl acetate solvent system allows for fine-tuning of the mobile phase polarity to achieve optimal separation between the desired product and closely related impurities. The acidic and basic washes in the preliminary workup are designed to remove ionizable impurities. The acidic wash protonates and removes basic impurities into the aqueous layer, while the bicarbonate wash deprotonates and removes acidic impurities.

Experimental Protocol: Column Chromatography

1. Aqueous Workup and Extraction: a. Quench the reaction mixture with water and extract the product into a suitable organic solvent like ethyl acetate or dichloromethane (DCM). b. Combine the organic layers and wash sequentially with 2N hydrochloric acid, saturated sodium bicarbonate solution, and brine.[2] This step removes basic and acidic impurities. c. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Column Preparation and Elution: a. Prepare a slurry of silica gel 60 in the initial mobile phase (e.g., 100% chloroform). b. Pack a glass column with the slurry, ensuring no air bubbles are trapped. c. Dissolve the crude product in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. d. Carefully load the adsorbed product onto the top of the packed column. e. Elute the column with a mobile phase of chloroform/ethyl acetate (50:1 v/v).[2] f. Monitor the elution by thin-layer chromatography (TLC) and collect the fractions containing the pure product. g. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 3-amino-6-chloropicolinate as a yellow solid.[2]

Column_Chromatography_Workflow cluster_prep Sample Preparation cluster_column Chromatography cluster_post Post-Purification Crude_Material Crude Product Dissolve Dissolve in minimal mobile phase Crude_Material->Dissolve Adsorb Adsorb onto silica gel Dissolve->Adsorb Load_Sample Load sample onto column Adsorb->Load_Sample Pack_Column Pack silica gel column Pack_Column->Load_Sample Elute Elute with Chloroform:EtOAc (50:1) Load_Sample->Elute Collect Collect fractions Elute->Collect TLC_Analysis Analyze fractions by TLC Collect->TLC_Analysis Combine Combine pure fractions TLC_Analysis->Combine Evaporate Evaporate solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Detailed workflow for column chromatography purification.

Method 2: Bulk Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds on a larger scale, offering advantages in terms of simplicity, cost-effectiveness, and scalability over chromatography.[3] While a specific recrystallization protocol for Methyl 3-amino-6-chloropicolinate is not prominently documented, a robust method can be developed based on the purification of analogous aminopicolinates and general principles of solvent selection.

Rationale for Method Selection

The key to a successful recrystallization is to identify a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For a molecule with both polar (amine, ester) and non-polar (chloropyridine ring) characteristics, a mixed solvent system, such as an alcohol and water, is often effective. Ethanol is a good choice as it can dissolve a wide range of organic compounds, and the addition of water as an anti-solvent will decrease the solubility of the target compound upon cooling, promoting crystallization while leaving more polar impurities in the solution.

Proposed Experimental Protocol: Recrystallization

1. Solvent Screening (Small Scale): a. In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and water) at room temperature and upon heating. b. A suitable single solvent will dissolve the compound when hot but not when cold. c. For a mixed solvent system, dissolve the compound in a minimal amount of a "good" solvent (e.g., hot ethanol) and then add a "poor" solvent (e.g., water) dropwise until turbidity persists. Reheat to clarify and then allow to cool.

2. Recrystallization Procedure (Based on Ethanol/Water System): a. Place the crude Methyl 3-amino-6-chloropicolinate in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. d. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Allow the flask to cool slowly to room temperature. Crystal formation should be observed. f. For maximum yield, place the flask in an ice bath for 30-60 minutes to complete the crystallization process. g. Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture. h. Dry the purified crystals in a vacuum oven.

Comparison of Purification Techniques

ParameterColumn ChromatographyRecrystallization
Purity Achievable Very High (>99%)High (>98%, dependent on impurities)
Yield Moderate to High (can have losses on the column)High (with optimized solvent system)
Scalability Limited by column sizeEasily scalable to large quantities
Time & Labor More time-consuming and labor-intensiveFaster and less labor-intensive
Solvent Consumption HighLow to Moderate
Cost Higher (silica gel, large solvent volumes)Lower (solvents are the main cost)
Applicability Ideal for difficult separations and high purity requirementsBest for purifying large batches of solid material

Troubleshooting Common Purification Issues

  • Column Chromatography:

    • Poor Separation: Adjust the mobile phase polarity. A less polar solvent system will increase retention times and may improve separation.

    • Peak Tailing (for amines): Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can mitigate interactions with acidic silanol groups on the silica gel, leading to sharper peaks.

    • Product Crashing on the Column: The sample may be overloaded, or the mobile phase may be too non-polar.

  • Recrystallization:

    • No Crystals Form: The solution may be too dilute, or the cooling process was too rapid. Try evaporating some solvent or scratching the inside of the flask to induce nucleation.

    • Oiling Out: The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated. Try using a lower-boiling point solvent or a more dilute solution.

    • Low Recovery: Too much solvent was used, or the crystals are still soluble in the cold solvent. Minimize the initial amount of hot solvent used.

Conclusion

The choice between column chromatography and recrystallization for the purification of Methyl 3-amino-6-chloropicolinate depends on the specific requirements of the research or development stage. For obtaining highly pure material for analytical purposes or for challenging separations, column chromatography is the preferred method. For large-scale synthesis where high throughput and cost-effectiveness are critical, a well-optimized recrystallization protocol is superior. By understanding the chemical principles behind each technique and following the detailed protocols provided, researchers can confidently obtain Methyl 3-amino-6-chloropicolinate of the required purity for their downstream applications.

References

  • ChemBK. (n.d.). Methyl 3-Amino-6-Chloropicolinate. Retrieved from [Link]

  • Epp, J. B., et al. (2016). The discovery of halauxifen-methyl and florpyrauxifen-benzyl: Two new synthetic auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371.
  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Vanderbilt University, et al. (2016). WO2016/172547 A1.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

Sources

Application

Application Note: Comprehensive Characterization and Quantification of Methyl 3-amino-6-chloropicolinate

Introduction & Scope Methyl 3-amino-6-chloropicolinate (CAS: 866807-26-3) is a critical heterocyclic building block, primarily utilized in the synthesis of next-generation auxin herbicides (e.g., Halauxifen-methyl) and p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl 3-amino-6-chloropicolinate (CAS: 866807-26-3) is a critical heterocyclic building block, primarily utilized in the synthesis of next-generation auxin herbicides (e.g., Halauxifen-methyl) and pharmaceutical candidates.[1] Its structural integrity—defined by the 2-carboxylate ester, 3-amino group, and 6-chloro substitution—dictates the efficacy of downstream coupling reactions.[1]

This guide provides a validated analytical framework for researchers to assess the purity, identity, and stability of this intermediate.[1] Unlike generic protocols, this document addresses the specific challenges posed by the molecule's amphoteric nature (basic amine, hydrolyzable ester) and halogenated motif.[1]

Core Chemical Identity[1]
  • IUPAC Name: Methyl 3-amino-6-chloropyridine-2-carboxylate[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    [1][3]
  • Molecular Weight: 186.59 g/mol [1]

  • Appearance: Light yellow to yellow solid[2]

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; limited solubility in water.[1]

Critical Quality Attributes (CQAs) & Analytical Strategy

The analysis of Methyl 3-amino-6-chloropicolinate requires a multi-modal approach to ensure "fitness for use" in organic synthesis.

AttributeAnalytical RiskRecommended Method
Assay/Purity The free amine can cause peak tailing on standard silica columns.[1]HPLC-UV (Acidic Mobile Phase)
Impurity: Hydrolysis The methyl ester is susceptible to hydrolysis, yielding the Acid form (3-amino-6-chloropicolinic acid).[1]HPLC-UV (Resolves Acid vs. Ester)
Identity Isomeric chlorination patterns (e.g., 5-Cl vs 6-Cl) are difficult to distinguish by MS alone.[1]1H-NMR (Coupling constants)
Volatile Impurities Residual solvents from synthesis (e.g., Methanol, DCM).[1]GC-FID/MS
Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (Methyl 3-amino-6-chloropicolinate) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility GC GC-MS Volatiles & Cl-Pattern Sample->GC Dissolve in DCM HPLC HPLC-UV (C18) Quantification & Purity Solubility->HPLC Dilute in Mobile Phase NMR 1H-NMR Structural Confirmation Solubility->NMR Dissolve in DMSO-d6 Data Certificate of Analysis (CoA) HPLC->Data Purity % GC->Data Residual Solvents NMR->Data Structure Verified

Figure 1: Integrated analytical workflow for characterization ensuring coverage of purity, structure, and solvents.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[1][4][5]

Objective: Quantification of the main ester peak and detection of the hydrolyzed acid impurity. Challenge: The 3-amino group can interact with residual silanols on the column, leading to peak tailing.[1] Solution: Use of a low pH mobile phase (0.1% H


PO

or Formic Acid) protonates the amine, improving peak shape, while a "Base Deactivated" (BD) or end-capped C18 column prevents secondary interactions.[1]
Instrument Parameters
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV @ 254 nm (primary) and 230 nm (secondary)
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Ramp
20.01090Wash
20.19010Re-equilibration
25.09010Stop

Sample Preparation:

  • Weigh 10 mg of sample into a 20 mL volumetric flask.

  • Dissolve in 5 mL Acetonitrile (sonicate if necessary).

  • Dilute to volume with Water (to match initial mobile phase conditions and prevent peak distortion).[1]

  • Filter through a 0.22 µm PTFE filter into an HPLC vial.

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for amine accuracy).

  • Resolution: > 2.0 between the Acid impurity (elutes earlier, more polar) and the Methyl Ester (main peak).[1]

Protocol 2: Gas Chromatography - Mass Spectrometry (GC-MS)[1]

Objective: Confirmation of molecular weight and chlorine isotopic signature. Mechanism: The methyl ester is sufficiently volatile for GC.[1] The chlorine atom provides a distinct M+ and M+2 isotopic ratio (approx 3:1), which serves as a quick confirmation of halogenation.[1]

Instrument Parameters
ParameterSetting
Column DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm film)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split ratio 20:[1]1)
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C
Scan Range 40 - 350 m/z
Temperature Program
  • Initial: 60°C (Hold 1 min) - Elutes solvents.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 3 min).

Data Interpretation:

  • Molecular Ion (M+): Look for m/z ~186.[1]

  • Isotope Pattern: You must observe the characteristic Chlorine cluster.[1]

    • m/z 186 (35-Cl isotope) = 100% relative abundance (approx).[1]

    • m/z 188 (37-Cl isotope) = ~32% relative abundance.[1]

  • Fragment Ions: Loss of methoxy group (-OCH3) often yields a fragment at [M-31].[1]

Impurity Profiling: The Hydrolysis Pathway

The most common degradation pathway for methyl esters is hydrolysis to the carboxylic acid.[1] This can occur if the sample is stored in moist conditions or if the synthesis quench was inefficient.[1]

Degradation Logic Diagram

Degradation Ester Methyl 3-amino-6-chloropicolinate (Target: RT ~10-12 min) Condition Moisture / High pH / Heat Ester->Condition Acid 3-amino-6-chloropicolinic acid (Impurity: RT ~3-5 min) Condition->Acid Hydrolysis Methanol Methanol (Detected by GC) Condition->Methanol Byproduct

Figure 2: Hydrolysis pathway.[1] The Acid impurity is significantly more polar and will elute much earlier on a Reverse Phase C18 column.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 242723, Methyl 6-chloropicolinate (Analog Reference).[1] Retrieved January 29, 2026 from [Link][1]

  • Bentham Open. Practical Considerations in the Pharmaceutical Analysis of Methyl and Hexyl Ester Derivatives of 5-Aminolevulinic Acid. (Methodology for amino-ester analysis). Retrieved January 29, 2026 from [Link][1]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials. (HPLC conditions for reactive esters). Retrieved January 29, 2026 from [Link][1]

Sources

Method

Application Note: NMR Characterization of Methyl 3-amino-6-chloropicolinate Derivatives

Abstract This application note details the nuclear magnetic resonance (NMR) characterization protocols for Methyl 3-amino-6-chloropicolinate (CAS 866807-26-3), a critical scaffold in the synthesis of next-generation synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the nuclear magnetic resonance (NMR) characterization protocols for Methyl 3-amino-6-chloropicolinate (CAS 866807-26-3), a critical scaffold in the synthesis of next-generation synthetic auxin herbicides such as Halauxifen-methyl (Arylex™ active). We provide a self-validating assignment strategy distinguishing this scaffold from its regioisomers, analyze solvent-dependent chemical shifts, and outline a monitoring protocol for downstream Suzuki-Miyaura cross-coupling reactions.

Introduction & Strategic Importance

Methyl 3-amino-6-chloropicolinate is a functionalized pyridine used primarily as the "head" group in the synthesis of picolinic acid-based herbicides. Its structural integrity is defined by three substituents on the pyridine ring:

  • Position 2: Methyl ester (synthetic handle for hydrolysis/transesterification).

  • Position 3: Primary amine (directing group and solubility modifier).

  • Position 6: Chlorine atom (electrophilic site for cross-coupling).

In drug and agrochemical development, verifying the regiochemistry of the amine and chlorine substituents is paramount, as nucleophilic aromatic substitution (


) on polychlorinated pyridines can yield isomeric mixtures. This guide provides a definitive spectroscopic fingerprint to ensure quality control (QC) before expensive metal-catalyzed coupling steps.

Experimental Protocol

Sample Preparation

To ensure observation of exchangeable amine protons and prevent aggregation, DMSO-d6 is the recommended solvent over CDCl3.

  • Standard QC: Dissolve 10–15 mg of analyte in 0.6 mL DMSO-d6 (99.9% D).

  • Trace Analysis: For detecting regioisomers (<1%), use 25 mg in 0.6 mL DMSO-d6 with a relaxation delay (

    
    ) of >5 seconds.
    
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Rationale
1H 1D zg3016Quantitative integration of Methyl vs. Aromatic protons.
13C {1H} zgpg30512Identification of quaternary carbons (C-Cl, C-NH2, C=O).
1H-13C HSQC hsqcetgp8Distinguish C-H carbons from quaternary carbons.
1H-15N HMBC hmbcgp32Critical: Confirms the position of the -NH2 group relative to the pyridine nitrogen.

Structural Analysis & Data Interpretation[1][2][3][4]

1H NMR Assignment (DMSO-d6)

The pyridine ring protons (H4 and H5) form an AB system (two doublets) with a characteristic ortho-coupling constant (


).
PositionGroupShift (

, ppm)
MultiplicityIntegralStructural Logic
-NH2 Amine7.00 – 7.20Broad Singlet2HExchangeable. Broadened by quadrupole relaxation of

N.
H4 Aromatic7.25 – 7.35Doublet (

Hz)
1HUpfield: Shielded by the strong resonance donation (+M effect) of the ortho-NH2 group.
H5 Aromatic7.45 – 7.55Doublet (

Hz)
1HDownfield: Deshielded by the adjacent electron-withdrawing Chlorine (-I effect).
-OCH3 Ester3.85 – 3.90Singlet3HCharacteristic methyl ester singlet.

Diagnostic Feature: The "Roof Effect" (slanting of the doublets toward each other) indicates the proximity of the chemical shifts of H4 and H5. If the amine is acylated (derivative), H4 will shift significantly downfield due to the loss of electron donation.

13C NMR Assignment
  • Carbonyl (C=O): ~165 ppm.

  • C-NH2 (C3): ~145-148 ppm (Deshielded by N).

  • C-Cl (C6): ~138-142 ppm.

  • C-H (C4/C5): ~120-130 ppm (Confirmed by HSQC).

Process Monitoring: The "Suzuki Check"

The most common reaction applied to this scaffold is the Suzuki-Miyaura coupling at Position 6 to install an aryl group (e.g., 4-chloro-2-fluoro-3-methoxyphenyl for Halauxifen).

Workflow Diagram

The following logic flow illustrates the decision process for characterizing the crude reaction mixture.

NMR_Workflow Start Crude Reaction Mixture H1_Spec Run 1H NMR (DMSO-d6) Start->H1_Spec Check_Cl Check H5 Region (7.4 - 7.6 ppm) H1_Spec->Check_Cl Decision Is H5 doublet preserved? Check_Cl->Decision Success Coupling Successful: New Aromatic Signals Present Decision->Success No (Shifted/New Splitting) Fail Starting Material Remaining Decision->Fail Yes (Doublet at 7.5) Hydrolysis Check OMe Singlet (3.8 ppm) Success->Hydrolysis SideProduct Hydrolysis Detected (Acid Formed) Hydrolysis->SideProduct Missing Clean Ester Intact Hydrolysis->Clean Present

Figure 1: Decision tree for monitoring the conversion of Methyl 3-amino-6-chloropicolinate to 6-aryl derivatives.

Interpretation of Derivatives
  • Suzuki Product (6-Aryl):

    • Loss: The C-Cl effect on C6 is lost.

    • Gain: New aromatic protons appear.

    • Shift: The H5 proton (previously adjacent to Cl) will shift upfield or downfield depending on the electronic nature of the new aryl ring, and its coupling pattern may change if the new ring causes steric twisting.

  • Amide Derivative (3-NH-Acyl):

    • Shift: The NH signal moves downfield (often >9.0 ppm).

    • Shift: The H4 doublet moves downfield (+0.5 to +1.0 ppm) because the lone pair on the nitrogen is now participating in resonance with the carbonyl, reducing donation into the pyridine ring.

Troubleshooting & Common Pitfalls

Water Suppression

Commercial DMSO-d6 often contains water (


 ppm).
  • Issue: The water peak can obscure the methyl ester signal if the baseline is poor.

  • Solution: Use a drying agent (molecular sieves) in the solvent or run a standard presaturation experiment (zgpr) if the water peak is interfering with integration.

Rotamers

If the amine is derivatized to a bulky amide, restricted rotation may lead to peak doubling or broadening at room temperature.

  • Validation: Run the experiment at elevated temperature (e.g., 320 K) to coalesce the signals.

References

  • Dow AgroSciences (Corteva). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[1] Bioorganic & Medicinal Chemistry, 2016.

  • U.S. Patent 2015/0105254. "Aqueous herbicidal concentrates." (Describes formulations involving Halauxifen-methyl).

  • ChemicalBook. "Methyl 3-amino-6-chloropicolinate Property Data."

  • PubChem. "Methyl 3-amino-6-chloropyridine-2-carboxylate (Compound)."[2]

Sources

Application

Application Notes and Protocols for Methyl 3-amino-6-chloropicolinate: A Versatile Intermediate in Pharmaceutical Research

Introduction: The Strategic Value of Substituted Picolinates Methyl 3-amino-6-chloropicolinate is a halogenated and amino-substituted pyridine derivative that serves as a crucial building block in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Picolinates

Methyl 3-amino-6-chloropicolinate is a halogenated and amino-substituted pyridine derivative that serves as a crucial building block in modern medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amino group, an electrophilic chlorinated pyridine ring, and a methyl ester—offers a versatile platform for the synthesis of complex molecular architectures. Picolinates, in general, are recognized as "privileged scaffolds" in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, herbicidal, and kinase inhibitory effects.[1][2][3] This application note provides a comprehensive guide for the synthesis, purification, characterization, and potential application of Methyl 3-amino-6-chloropicolinate for researchers in drug development and organic synthesis.

Physicochemical Properties

A clear understanding of the physicochemical properties of Methyl 3-amino-6-chloropicolinate is fundamental to its effective use in experimental design.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂ChemBK[4]
Molar Mass 186.6 g/mol ChemBK[4]
CAS Number 866807-26-3ChemBK[4]
Predicted Boiling Point 364.7 ± 37.0 °CChemBK[4]
Predicted Density 1.384 ± 0.06 g/cm³ChemBK[4]
Storage Conditions 2-8°CChemBK[4]

Synthesis Protocol: A Guided Approach

While multiple synthetic routes to substituted picolinates exist, a common and effective strategy involves the esterification of the corresponding carboxylic acid. The following protocol is a robust method for the laboratory-scale synthesis of Methyl 3-amino-6-chloropicolinate.

Reaction Scheme

Synthesis of Methyl 3-amino-6-chloropicolinate start 3-Amino-6-chloropicolinic acid reagent Methanol (CH3OH) Thionyl Chloride (SOCl2) start->reagent Esterification product Methyl 3-amino-6-chloropicolinate reagent->product byproduct HCl, SO2 product->byproduct

Caption: Fischer-Speier esterification of 3-amino-6-chloropicolinic acid.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Key Hazards
3-Amino-6-chloropicolinic acid866807-25-2172.56Irritant
Methanol (Anhydrous)67-56-132.04Flammable, Toxic
Thionyl Chloride (SOCl₂)7719-09-7118.97Corrosive, Lachrymator
Dichloromethane (DCM)75-09-284.93Volatile, Suspected Carcinogen
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 3-amino-6-chloropicolinic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

  • Cooling: Cool the suspension to 0°C in an ice bath. This is a critical step to control the exothermic reaction with thionyl chloride.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the cooled suspension over 30 minutes. The addition should be slow to prevent a rapid increase in temperature and excessive gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a beaker of crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Characterization is then performed to confirm the identity and purity of the final compound.

Purification Protocol: Column Chromatography
  • Adsorbent: Silica gel (60-120 mesh) is a suitable stationary phase.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective. The optimal eluent composition should be determined by TLC analysis.

  • Procedure: a. Prepare a slurry of silica gel in hexanes and pack it into a chromatography column. b. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC and combine those containing the pure product. f. Evaporate the solvent from the combined fractions to obtain the purified Methyl 3-amino-6-chloropicolinate.

Characterization Techniques

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic methods.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the amino protons, and the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the substituted picolinate structure.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the methyl carbon of the ester.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the compound (m/z = 186.6 for [M]⁺ and 187.6 for [M+H]⁺ in ESI-MS). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.[5]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine, C=O stretching of the ester, and C-Cl stretching.

Application Protocol: In Vitro Kinase Inhibition Assay

Given that picolinate derivatives have shown promise as kinase inhibitors, a common application for Methyl 3-amino-6-chloropicolinate is as a scaffold for the synthesis of potential inhibitors.[2] The following is a generalized protocol for screening a library of compounds derived from this scaffold against a target kinase.

Experimental Workflow

Kinase Inhibition Assay Workflow start Prepare Reagents: - Kinase - Substrate - ATP - Test Compounds step1 Dispense kinase and test compounds into a 384-well plate start->step1 step2 Incubate to allow for compound binding step1->step2 step3 Initiate reaction by adding ATP and substrate step2->step3 step4 Incubate at 37°C for 1 hour step3->step4 step5 Stop reaction and add detection reagent step4->step5 step6 Measure signal (e.g., luminescence, fluorescence) step5->step6 end Data Analysis: Calculate % inhibition and IC₅₀ values step6->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Detailed Procedure
  • Compound Preparation: Prepare a stock solution of the test compound (derived from Methyl 3-amino-6-chloropicolinate) in 100% DMSO. Create a serial dilution series of the compound in an appropriate assay buffer.

  • Assay Plate Preparation: In a 384-well plate, add the kinase enzyme and the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add a mixture of the kinase-specific substrate and ATP to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of product formed or the amount of ATP consumed (e.g., using a luminescence-based ATP detection kit).

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety and Handling

As with all laboratory chemicals, Methyl 3-amino-6-chloropicolinate and its precursors should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile or toxic reagents like thionyl chloride and dichloromethane.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

Methyl 3-amino-6-chloropicolinate is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this application note provide a solid foundation for the synthesis, purification, characterization, and preliminary biological evaluation of derivatives of this important scaffold. Adherence to these guidelines, coupled with sound scientific judgment, will enable researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P
  • Methyl 3-Amino-6-Chloropicolinate - ChemBK. (URL: [Link])

  • CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google P
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids - Agilent. (URL: [Link])

  • Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem. (URL: [Link])

  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3 - ResearchGate. (URL: [Link])

  • Bioactive Cr(III), Co(II), and Mn(II) Complexes with N′((3-Hydroxynaphthalen-2-yl)methylene)picolinohydrazide: Structural, Computational, and Biological Studies - PMC - NIH. (URL: [Link])

  • Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem. (URL: [Link])

  • Chemical properties and biotoxicity of several chromium picolinate derivatives - PubMed. (URL: [Link])

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC - NIH. (URL: [Link])

  • Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate | C8H11N3O2 | CID 18412673 - PubChem. (URL: [Link])

  • Methyl 3-bromo-6-chloropicolinate | CAS 1214328-96-7 | AMERICAN ELEMENTS ®. (URL: [Link])

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. (URL: [Link])

  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (URL: [Link])

  • Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - MDPI. (URL: [Link])

  • 1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. (URL: [Link])

  • CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P
  • Methyl 3-bromo-6-chloropicolinate | C7H5BrClNO2 | CID 46311200 - PubChem. (URL: [Link])

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (URL: [Link])

  • 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-amino-6-chloropicolinate

Welcome to the technical support guide for the synthesis of Methyl 3-amino-6-chloropicolinate. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and resolve common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 3-amino-6-chloropicolinate. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and resolve common issues related to side product formation during this synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

The most common and industrially relevant synthesis route involves the selective nucleophilic aromatic substitution (SNAr) of an amino group for a chloro group, starting from Methyl 3,6-dichloropicolinate. This guide focuses on the side products encountered during this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The primary impurities are typically:

  • Unreacted Starting Material: Methyl 3,6-dichloropicolinate.

  • Hydrolysis Product: 3-Amino-6-chloropicolinic acid.

  • Di-amination Product: Methyl 3,6-diaminopicolinate.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial method. A typical system is 20-40% Ethyl Acetate in Hexanes. The acidic hydrolysis product will often streak or remain at the baseline, while the di-amination product is significantly more polar (lower Rf) than the desired product.

Q3: My NMR shows unassigned peaks. What are the expected shifts for the common impurities?

A3: Refer to the data table below for typical ¹H NMR chemical shifts in CDCl₃. Note that the acidic proton of the hydrolysis product may not be visible or may appear as a very broad signal.

Troubleshooting Guide: Side Product Identification & Mitigation

This section provides a detailed breakdown of the most common challenges, their root causes, and validated protocols for resolution.

Issue 1: Presence of an Acidic Impurity (Hydrolysis)

Symptom: You observe a baseline spot on your TLC plate (non-polar eluent), and your crude product has poor solubility in common organic solvents like dichloromethane but dissolves in aqueous base. This is the hallmark of the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Causality: The Mechanism of Ester Hydrolysis

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which can be inadvertently introduced during the reaction or, more commonly, during the aqueous workup.[1]

  • Base-Catalyzed Hydrolysis (Saponification): If the workup involves a strong base (e.g., NaOH, KOH) to neutralize the reaction mixture, hydroxide ions can attack the electrophilic carbonyl carbon of the ester. This is an irreversible process that yields the carboxylate salt.[1]

  • Acid-Catalyzed Hydrolysis: During an acidic quench (e.g., with HCl), excess water and acid can drive the reversible hydrolysis of the ester back to the carboxylic acid and methanol.[2]

The workflow below illustrates the decision-making process when this impurity is detected.

cluster_0 Troubleshooting: Acidic Impurity A Symptom: Baseline spot on TLC or poor organic solubility B Diagnosis: 3-Amino-6-chloropicolinic acid (Hydrolysis Product) A->B Indicates C Action: Implement Acid/Base Extraction B->C Requires D Protocol: Dissolve crude in EtOAc. Wash with sat. NaHCO₃ solution. C->D Details E QC Check: Analyze organic layer by TLC. Is baseline spot gone? D->E F Yes: Proceed to Concentration & Final Product Isolation E->F Success G No: Repeat NaHCO₃ wash. Consider using dilute NaOH (0.1M). E->G Failure G->D Re-attempt

Caption: Workflow for addressing ester hydrolysis.

Mitigation & Purification Protocol: Liquid-Liquid Extraction

This protocol leverages the difference in acidity between the desired ester (neutral) and the carboxylic acid impurity (acidic) to achieve separation.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming the highly water-soluble sodium carboxylate salt, which partitions into the aqueous layer.

  • Phase Separation: Separate the organic layer from the aqueous layer.

  • Verification: Spot a sample of the washed organic layer on a TLC plate alongside the crude material. The baseline spot corresponding to the acid should be absent.

  • Final Steps: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the purified product.

Issue 2: Presence of a Highly Polar Impurity (Di-amination)

Symptom: A new spot with a significantly lower Rf value (more polar) than your product is visible on TLC. Mass spectrometry analysis shows a peak corresponding to the desired product mass + 15 amu (loss of Cl, gain of NH₂).

Causality: The Mechanism of Over-Reaction

The formation of Methyl 3,6-diaminopicolinate is a classic case of an undesired sequential reaction. The initial SNAr reaction produces the desired mono-amino product. However, this product still contains a chlorine atom at the 6-position, which can undergo a second SNAr reaction with the aminating agent.

The pyridine ring is activated towards nucleophilic attack by electron-withdrawing groups.[2][3] While the newly introduced amino group at the 3-position is electron-donating, the powerful electron-withdrawing effects of the ester group and the nitrogen atom in the pyridine ring still render the 6-position susceptible to a second substitution, especially under forcing conditions.

reactant Methyl 3,6-dichloropicolinate (Starting Material) product Methyl 3-amino-6-chloropicolinate (Desired Product) reactant->product side_product Methyl 3,6-diaminopicolinate (Side Product) product->side_product

Caption: Competing reaction pathways leading to di-amination.

Mitigation & Purification Strategies

  • Reaction Control (Prevention):

    • Stoichiometry: Use a controlled amount of the aminating agent (e.g., ammonia). A slight excess is needed to drive the reaction, but a large excess will favor di-amination.

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Higher temperatures significantly accelerate the second substitution (k₂).

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed, before significant amounts of the di-amino product form.

  • Purification (Removal):

    • Column Chromatography: The significant difference in polarity between the mono-amino and di-amino products makes silica gel chromatography the most reliable method for separation. A gradient elution, starting with a low polarity eluent (e.g., 10% EtOAc/Hexanes) and gradually increasing the polarity, will effectively separate the components.

Data Summary Table

The table below summarizes the key analytical data for the target compound and its most common side products, which is crucial for accurate identification.

Compound NameStructureTypical TLC Rf*Key ¹H NMR Signals (CDCl₃, δ ppm)
Methyl 3,6-dichloropicolinate (Starting Material)~0.707.90 (d, 1H), 7.40 (d, 1H), 4.00 (s, 3H)
Methyl 3-amino-6-chloropicolinate (Desired Product)~0.507.25 (d, 1H), 7.15 (d, 1H), 4.80 (br s, 2H, -NH₂), 3.95 (s, 3H)
3-Amino-6-chloropicolinic acid (Hydrolysis Product)~0.007.30 (d, 1H), 7.20 (d, 1H), 5.00 (br s, 2H, -NH₂), COOH proton often not seen
Methyl 3,6-diaminopicolinate (Di-amination Product)~0.156.80 (d, 1H), 6.50 (d, 1H), 4.70 (br s, 2H), 4.50 (br s, 2H), 3.90 (s, 3H)

*Rf values are approximate and based on a 30% Ethyl Acetate in Hexanes eluent system. Actual values will vary based on specific conditions.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

  • US4283254A - Methylamines purification by distillation and purge.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. MDPI. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Digital CSIC. [Link]

Sources

Optimization

Technical Support Center: Methyl 3-amino-6-chloropicolinate Stability &amp; Handling

This is a specialized Technical Support Guide designed for researchers working with Methyl 3-amino-6-chloropicolinate (often a key intermediate in the synthesis of picolinic acid herbicides and bioactive pyridine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide designed for researchers working with Methyl 3-amino-6-chloropicolinate (often a key intermediate in the synthesis of picolinic acid herbicides and bioactive pyridine scaffolds).

Status: Active | Topic: Stability, Storage, and Degradation Troubleshooting Audience: Synthetic Chemists, Analytical Scientists, Process Engineers

Executive Summary: The Stability Profile

Methyl 3-amino-6-chloropicolinate (Methyl 3-amino-6-chloropyridine-2-carboxylate) presents a unique "push-pull" electronic environment that complicates its stability.

  • The "Push": The electron-donating amino group (-NH₂) at position 3 increases electron density on the ring, making the compound susceptible to oxidative degradation and photo-oxidation.

  • The "Pull": The electron-withdrawing chlorine (C-6) and the methyl ester (C-2) activate the system for specific hydrolytic pathways.

Critical Stability Risks:

  • Ester Hydrolysis: Accelerated by moisture and extreme pH; leads to the formation of the corresponding picolinic acid.

  • Oxidative Discoloration: The free amine is prone to N-oxide formation or radical coupling under light/air exposure.

  • Thermal Instability: Proximity of the 3-amino and 2-ester groups can lead to intramolecular cyclization or polymerization at elevated temperatures.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes users must mitigate against.

DegradationPathways cluster_0 Storage Risks Compound Methyl 3-amino-6-chloropicolinate (Target Molecule) Acid 3-Amino-6-chloropicolinic Acid (Hydrolysis Product) Compound->Acid + H2O / H+ or OH- (Hydrolysis) Oxide N-Oxide / Azo Dimers (Oxidation Products) Compound->Oxide + O2 / UV Light (Photo-oxidation) Lactam Cyclized Lactam Species (Thermal Degradation) Compound->Lactam High Temp (>100°C) (Intramolecular)

Caption: Figure 1. Primary degradation pathways. Hydrolysis (red) is the most common storage failure mode, while oxidation (yellow) drives physical discoloration.

Troubleshooting Guide (Q&A)

Issue 1: "My white powder has turned yellow/brown during storage."

Diagnosis: Oxidative degradation or Photo-instability. The Science: The 3-amino group on the pyridine ring is electron-rich. Upon exposure to UV light or atmospheric oxygen, it can undergo radical abstraction, leading to the formation of azo-linkages (dimerization) or N-oxides. These impurities are highly conjugated chromophores, causing significant color change even at trace levels (<0.5%).

Corrective Action:

  • Purification: Recrystallize immediately from a non-oxidizing solvent (e.g., Methanol/Water or Toluene). Avoid acetone, which can form imines with the amine.

  • Prevention: Store strictly in amber glass vials under an Argon or Nitrogen atmosphere.

Issue 2: "I see a new peak in HPLC with a shorter retention time."

Diagnosis: Ester Hydrolysis (Formation of the carboxylic acid). The Science: The methyl ester at position 2 is activated by the electron-withdrawing nitrogen of the pyridine ring. If moisture is present, the ester hydrolyzes to the free acid (3-amino-6-chloropicolinic acid).

  • Detection: The acid is more polar than the ester, causing it to elute earlier on Reverse Phase (C18) columns.

  • Mass Spec Confirmation: Look for a mass shift of -14 Da (Loss of CH₃, gain of H:

    
    ).
    

Corrective Action:

  • Desiccant Check: Ensure storage containers are sealed with active desiccant packets.

  • Solvent QC: If the compound is in solution, verify the solvent is anhydrous. Methanol (common solvent) can absorb atmospheric water, triggering hydrolysis.

Issue 3: "The compound is not reacting in my Nucleophilic Aromatic Substitution (SnAr) reaction."

Diagnosis: Electronic Deactivation. The Science: While 6-chloropicolinates typically undergo SnAr at the 6-position, the 3-amino group is strongly electron-donating . This pushes electron density into the pyridine ring, deactivating the 6-position toward nucleophilic attack.

Protocol Adjustment:

  • Protect the Amine: Acetylate or tosylate the 3-amino group to convert it from an electron donor to an electron withdrawer (or neutral species) before attempting SnAr at the 6-position.

  • Increase Temperature: If protection is impossible, higher reaction temperatures are required, but this increases the risk of ester cleavage.

Validated Protocols

A. Storage Standard Operating Procedure (SOP)

To ensure shelf-life >12 months.

ParameterSpecificationRationale
Temperature -20°C (± 5°C)Slows kinetic rate of hydrolysis and oxidation.
Atmosphere Inert Gas (Ar or N₂)Prevents oxidative degradation of the amino group.
Container Amber GlassBlocks UV radiation to prevent photolysis.
Desiccant RequiredScavenges residual moisture to prevent ester hydrolysis.
B. Quality Control: HPLC Method for Stability Tracking

Use this method to separate the parent ester from the acid hydrolysis product.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Buffers pH to prevent on-column hydrolysis).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyridine ring absorption) and 300 nm (Amino-pyridine conjugation).

  • Pass Criteria: Purity > 98.0%; Acid impurity < 0.5%.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46311200, Methyl 3-bromo-6-chloropicolinate (Structural Analog Data). Retrieved from [Link]

Troubleshooting

"Methyl 3-amino-6-chloropicolinate" troubleshooting failed reactions

Executive Summary & Molecule Profile User Query: "I am experiencing inconsistent yields and side reactions when working with Methyl 3-amino-6-chloropicolinate. How do I optimize my protocols?" Scientist's Response: Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "I am experiencing inconsistent yields and side reactions when working with Methyl 3-amino-6-chloropicolinate. How do I optimize my protocols?"

Scientist's Response: Methyl 3-amino-6-chloropicolinate is a "privileged scaffold" in medicinal chemistry, particularly for developing kinase inhibitors and herbicides (e.g., Halauxifen-methyl derivatives). Its utility stems from its trifunctional nature:

  • C6-Chlorine: Handle for cross-coupling (

    
    , Suzuki, Stille).
    
  • C3-Amine: Nucleophile for cyclization or Sandmeyer transformations.

  • C2-Ester: Electrophile for amidation or heterocycle formation.

However, this high density of functional groups creates orthogonality issues . The free amine can poison Palladium catalysts during coupling at C6, and the ester is prone to hydrolysis under the basic conditions required for many transition-metal catalyses.

This guide breaks down the three most common failure modes.

Module 1: The C6-Chlorine Interface (Cross-Coupling Failures)

Common Symptom: Suzuki-Miyaura coupling fails to proceed or stalls at <30% conversion. Diagnosis: Catalyst Deactivation (Chelation).

Technical Explanation: The proximity of the C3-amino group to the pyridine nitrogen creates a bidentate chelating site. When you add


, the metal can coordinate to the N,N-center rather than performing the oxidative addition into the C6-Cl bond. This effectively sequesters the catalyst.
Troubleshooting Protocol: Overcoming Catalyst Poisoning

Q: My standard


 protocol isn't working. What should I change? 

A: Switch to bulky, electron-rich phosphine ligands or protect the amine.

ParameterStandard (Fail)Optimized (Success)Rationale
Catalyst


+ XPhos
or Pd-PEPPSI-IPr
Bulky ligands (Buchwald type) prevent N-chelation and accelerate oxidative addition into the unactivated aryl chloride.
Base

(aq)

(anhydrous)
Aqueous bases promote ester hydrolysis (see Module 3). Anhydrous phosphate is milder on the ester.
Solvent DMF/Water1,4-Dioxane or Toluene Non-polar solvents destabilize the polar coordination of the amine to the metal.
Additives NoneBoc-protection (Pre-step) If ligand switching fails, protect the C3-amine with a Boc group. The steric bulk of the Boc group physically blocks chelation.

Visual Logic: Troubleshooting The Catalytic Cycle

SuzukiTroubleshooting Start Reaction Stalled/Low Yield Check1 Is Starting Material (SM) consumed? Start->Check1 Check2 Is the Ester intact? Check1->Check2 Yes (SM gone) Result1 Catalyst Poisoning detected Check1->Result1 No (SM remains) Result2 Hydrolysis detected Check2->Result2 No (Acid formed) Action1 Switch to XPhos or SPhos Ligand Result1->Action1 Action3 Switch to Anhydrous K3PO4 Result2->Action3 Action2 Protect Amine (Boc/Ac) Action1->Action2 If fails

Figure 1: Decision tree for diagnosing Suzuki coupling failures with aminopicolinates.

Module 2: The C3-Amine Interface (Sandmeyer & Diazotization)

Common Symptom: Attempting to convert the amine to a halide (Br/I) results in black tar or decomposition. Diagnosis: Instability of the diazonium intermediate in aqueous acid.

Technical Explanation: Classical Sandmeyer conditions (


) are often too harsh. The pyridine ring is electron-deficient, making the diazonium salt unstable. Furthermore, the adjacent ester is liable to hydrolyze in the strong acid required to generate nitrous acid.
Protocol: Non-Aqueous Sandmeyer (Doyle-Type)

Q: How do I convert the amine to a bromide without destroying the ester?

A: Use Organic Nitrites in Anhydrous Solvents.

  • Reagents: Use tert-butyl nitrite (

    
    -BuONO) instead of sodium nitrite.
    
  • Halogen Source: Use

    
     (for bromination) or 
    
    
    
    (for iodination).
  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Protocol:

  • Dissolve Methyl 3-amino-6-chloropicolinate (1.0 eq) and

    
     (1.2 eq) in anhydrous MeCN.
    
  • Cool to 0°C under Nitrogen.

  • Add

    
    -BuONO (1.5 eq) dropwise.
    
  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Critical Step: Quench with dilute ammonia to remove copper salts before extraction.

Why this works: This method avoids water entirely, preserving the methyl ester and preventing the formation of phenols (from diazonium hydrolysis).

Module 3: The C2-Ester Interface (Stability & Hydrolysis)

Common Symptom: Loss of the methyl group during workup or reaction, yielding the carboxylic acid (Picolinic acid derivative). Diagnosis: Unintended Saponification.

Technical Explanation: Picolinate esters are exceptionally prone to hydrolysis compared to standard benzoates. The pyridine nitrogen can assist in the delivery of hydroxide ions to the carbonyl carbon (neighboring group participation), increasing the rate of hydrolysis by orders of magnitude.

Data: Base Compatibility Table

Q: Which bases can I safely use?

Base TypeReagentStability RiskRecommendation
Hydroxides

Critical AVOID. Hydrolysis occurs in minutes even at 0°C.
Carbonates

High Risk in aqueous mixtures (MeOH/Water).[1] Safe in anhydrous DMF/DMA.
Phosphates

Moderate Best choice for Suzuki coupling if kept anhydrous.
Amines

Low Safe. Use for nucleophilic substitutions (

).
Alkoxides

Variable Safe only if the alcohol matches the ester (Transesterification risk otherwise).
Reactivity Map

The following diagram illustrates the validated pathways for functionalizing this scaffold without causing degradation.

ReactivityMap Core Methyl 3-amino- 6-chloropicolinate Suzuki 6-Aryl Derivative (Suzuki) Core->Suzuki C6 Functionalization Sandmeyer 3-Halo Derivative (Sandmeyer) Core->Sandmeyer C3 Transformation Amide Picolinamide (Aminolysis) Core->Amide C2 Transformation Cond_Suzuki Pd-XPhos Anhydrous K3PO4 Cond_Sand t-BuONO CuBr2 / MeCN Cond_Amide Primary Amine Mg(OMe)2 cat.

Figure 2: Orthogonal functionalization pathways. Green path preserves amine/ester; Red path modifies amine; Yellow path modifies ester.

References
  • Preparation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Analogous Chemistry). Google Patents, CN101565400B. (Demonstrates hydrolysis sensitivity of chloropicolinates). Link

  • Suzuki-Miyaura Coupling of 6-Halopurines (Heteroaryl Chloride Coupling). SciSpace/Synthesis. (Establishes protocol for amino-halo-heterocycles using non-aqueous conditions). Link

  • Deaminative chlorination of aminoheterocycles (Sandmeyer Alternatives). Nature Communications / NIH. (Explains the instability of heteroaryl diazonium salts and non-aqueous alternatives). Link

  • Process for making 3-amino-2-chloro-4-methylpyridine. US Patent 6,399,781.[2] (Industrial synthesis and handling of amino-chloropyridines). Link

Sources

Optimization

Technical Support Center: Methyl 3-Amino-6-Chloropicolinate Byproduct Identification

Welcome to the technical support center for "Methyl 3-amino-6-chloropicolinate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and pur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 3-amino-6-chloropicolinate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and purifying this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating the formation of common byproducts. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experimental outcomes.

I. Understanding the Synthesis and Potential Byproducts

The synthesis of Methyl 3-amino-6-chloropicolinate, while not extensively detailed in publicly available literature, can be logically inferred from established synthetic routes for analogous substituted pyridines. A plausible synthetic pathway involves the multi-step transformation of a suitable pyridine precursor, incorporating chlorination, amination, and esterification reactions. Each of these steps presents a potential for the formation of byproducts that can complicate purification and compromise the quality of the final product.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the potential byproducts encountered during the synthesis of Methyl 3-amino-6-chloropicolinate.

Q1: What are the most likely starting materials for the synthesis of Methyl 3-amino-6-chloropicolinate, and what impurities can they introduce?

A1: Plausible starting materials include derivatives of picolinic acid or aminopyridine. For instance, a synthesis could commence from 3-amino-2-picoline or 6-hydroxypicolinic acid. Impurities in these starting materials, such as isomers (e.g., other aminopicoline isomers) or incompletely purified precursors from their own synthesis, are a primary source of contamination. It is crucial to verify the purity of starting materials by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.

Q2: What are the common byproducts formed during the chlorination step?

A2: Chlorination of the pyridine ring, often carried out using reagents like N-chlorosuccinimide (NCS) or chlorine gas in a strong acid medium, can lead to several byproducts.[1] The most common issue is over-chlorination, resulting in the formation of di- or tri-chlorinated picolinate species. The regioselectivity of chlorination can also be a challenge, potentially yielding isomeric monochlorinated products where the chlorine atom is at a different position on the pyridine ring.[2]

Q3: What side reactions can occur during the amination of a chloropicolinate precursor?

A3: The introduction of the amino group, typically via nucleophilic aromatic substitution of a chloro-substituent, can be prone to side reactions. Incomplete amination will leave unreacted chloropicolinate as a significant impurity. Furthermore, if the reaction conditions are not carefully controlled, dimerization of the aminopicolinate product can occur, leading to difficult-to-remove, high-molecular-weight impurities.

Q4: Can the methyl ester group be a source of byproducts?

A4: Yes, the methyl ester is susceptible to hydrolysis back to the carboxylic acid, particularly if the reaction is performed under aqueous acidic or basic conditions, or if the product is exposed to moisture during workup and storage.[3][4] This results in the formation of 3-amino-6-chloropicolinic acid. Incomplete esterification of the corresponding carboxylic acid precursor would also lead to this acidic impurity.

Q5: Are there any other potential degradation pathways to be aware of?

A5: Substituted aminopyridines can be sensitive to light and air, potentially leading to oxidative degradation and the formation of colored impurities. It is advisable to store Methyl 3-amino-6-chloropicolinate and its intermediates in a cool, dark, and inert atmosphere.

III. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis and purification of Methyl 3-amino-6-chloropicolinate.

Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Low yield of the desired product Incomplete reaction at one or more synthetic steps.Monitor reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Optimize reaction time, temperature, and stoichiometry of reagents.
Formation of significant amounts of byproducts.Analyze crude reaction mixture by HPLC or GC-MS to identify major byproducts. Adjust reaction conditions to minimize their formation (e.g., control temperature to prevent over-chlorination).
Multiple spots on TLC close to the product spot Presence of isomeric byproducts.Utilize a different solvent system for TLC to improve separation. For purification, consider preparative HPLC or careful column chromatography with a shallow solvent gradient. Characterize fractions by NMR to identify the desired isomer.
Unexpected peaks in HPLC or GC-MS analysis Presence of starting materials, intermediates, or byproducts.Compare retention times and mass spectra with known standards of starting materials and potential intermediates. Use the table of potential byproducts below for tentative identification based on mass-to-charge ratio.
Product discoloration (e.g., yellow or brown tint) Oxidative degradation or presence of colored impurities.Purify the product by recrystallization or column chromatography. Handle and store the product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Product is an oil instead of a solid Presence of residual solvent or impurities depressing the melting point.Ensure complete removal of solvent under high vacuum. Purify the product to remove impurities.
Broad or complex NMR signals Presence of multiple isomers or impurities.Purify the sample further. Acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the structural elucidation of the components of the mixture.
Table of Potential Byproducts and Their Characteristics
Byproduct Name Plausible Origin Expected Mass (m/z) Key Analytical Features
3-Amino-6-chloropicolinic acidHydrolysis of the methyl ester172.01Will show a carboxylic acid proton in ¹H NMR. Different retention time in HPLC compared to the ester.
Methyl 3-amino-x,6-dichloropicolinateOver-chlorination220.00Isotopic pattern for two chlorine atoms in MS. Distinct chemical shifts in NMR.
Methyl 3-amino-picolinateIncomplete chlorination152.15Absence of chlorine isotopic pattern in MS.
Dimer of Methyl 3-amino-6-chloropicolinateSide reaction during amination370.08Significantly higher molecular weight in MS.
Isomeric Methyl aminomonochloropicolinatesNon-selective chlorination or starting material impurity186.02Similar mass to the desired product, but different fragmentation pattern in MS and distinct NMR spectrum. Will have a different retention time in HPLC.[5]

IV. Experimental Protocols for Byproduct Identification

A. High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

HPLC is a powerful technique for separating and quantifying the desired product from its non-volatile byproducts and starting materials.[6][7]

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • A gradient elution is recommended to achieve good separation of all components. A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

3. Sample Preparation:

  • Dissolve a small amount of the crude or purified product in the initial mobile phase composition or a suitable solvent like methanol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Detection:

  • Set the UV detector to a wavelength where the picolinate core has strong absorbance, typically around 254 nm or 280 nm.

5. Data Analysis:

  • Identify the main product peak based on its retention time (if a standard is available).

  • Quantify the purity by calculating the peak area percentage of the desired product relative to the total peak area of all components.

  • Hypothesize the identity of impurity peaks based on their polarity (retention time) and comparison with potential byproducts (e.g., the more polar carboxylic acid will elute earlier).

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying volatile byproducts, starting materials, and some degradation products.[8][9]

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

  • A capillary column suitable for polar analytes (e.g., DB-5ms or equivalent).

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

4. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Derivatization may be necessary for non-volatile impurities like the carboxylic acid byproduct to increase their volatility.

5. Data Analysis:

  • Identify peaks in the total ion chromatogram.

  • Analyze the mass spectrum of each peak, paying attention to the molecular ion and the fragmentation pattern. The isotopic pattern of chlorine (M and M+2 peaks in a ~3:1 ratio) is a key diagnostic feature.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful tool for unambiguous structure determination of the desired product and any isolated byproducts.[10][11]

1. Sample Preparation:

  • Dissolve the purified sample (or isolated byproduct) in a deuterated solvent such as CDCl₃ or DMSO-d₆.

2. ¹H NMR:

  • Provides information about the number of different types of protons and their connectivity.

  • Key signals to look for in the desired product include:

    • Aromatic protons on the pyridine ring.

    • The amino group protons (often a broad singlet).

    • The methyl ester protons (a singlet around 3.9 ppm).

3. ¹³C NMR:

  • Shows the number of different types of carbon atoms.

  • The carbonyl carbon of the ester will have a characteristic chemical shift around 165-175 ppm.

4. 2D NMR (COSY, HSQC, HMBC):

  • These experiments are invaluable for confirming the structure, especially for distinguishing between isomers.

  • COSY shows which protons are coupled to each other.

  • HSQC correlates protons to their directly attached carbons.

  • HMBC shows long-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

V. Visualizing the Process

Hypothesized Synthetic Pathway and Potential Byproducts

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product cluster_byproducts Potential Byproducts Picolinic_Acid_Derivative Picolinic Acid Derivative Chlorination Chlorination Picolinic_Acid_Derivative->Chlorination e.g., NCS Amination Amination Chlorination->Amination e.g., NH₃ Over_chlorination Di/Tri-chlorinated Species Chlorination->Over_chlorination Isomers Isomeric Products Chlorination->Isomers Esterification Esterification Amination->Esterification e.g., MeOH, H⁺ Dimer Dimerized Product Amination->Dimer Unreacted_SM Unreacted Starting Material/Intermediate Amination->Unreacted_SM Incomplete Reaction Target_Molecule Methyl 3-amino-6-chloropicolinate Esterification->Target_Molecule Hydrolysis Carboxylic Acid Esterification->Hydrolysis Equilibrium

Caption: Hypothesized synthesis of Methyl 3-amino-6-chloropicolinate and points of byproduct formation.

Analytical Workflow for Byproduct Identification

G Crude_Product Crude Reaction Mixture TLC TLC Analysis Crude_Product->TLC HPLC HPLC-UV (Purity & Quantification) Crude_Product->HPLC GCMS GC-MS (Volatile Impurities) Crude_Product->GCMS Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Isolated_Impurity Isolated Impurity Purification->Isolated_Impurity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolated_Impurity->NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Methyl 3-amino-6-chloropicolinate

Document ID: TSC-MCAP-2026-01 Version: 1.0 Last Updated: January 28, 2026 Introduction Methyl 3-amino-6-chloropicolinate is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] While it...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-MCAP-2026-01 Version: 1.0 Last Updated: January 28, 2026

Introduction

Methyl 3-amino-6-chloropicolinate is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] While its synthesis on a lab scale is well-documented, scaling up production presents significant challenges that can impact yield, purity, and safety. This guide provides practical, in-depth technical support for researchers and process chemists managing the scale-up of this important molecule. We will address common questions, troubleshoot frequent issues, and offer insights grounded in established chemical principles to ensure a robust and efficient process.

Synthetic Pathway Overview

The most common and economically viable route to Methyl 3-amino-6-chloropicolinate involves a two-step process starting from 2,5-dichloropyridine. This pathway is favored for its use of readily available starting materials and generally good yields.[3][4]

Synthetic_Pathway cluster_0 Step 1: Amination cluster_1 Step 2: Carboxylation & Esterification A 2,5-Dichloropyridine B 3-Amino-6-chloropyridine A->B NH₃ / Solvent High T, P C Methyl 3-amino-6-chloropicolinate B->C 1. n-BuLi, CO₂ 2. CH₃OH, H⁺ Troubleshooting_Workflow start Process Deviation (e.g., Low Yield, High Impurity) problem Identify Problem Area start->problem amination Amination Step problem->amination Low Yield / Incomplete Conversion esterification Esterification Step problem->esterification Ester Hydrolysis / Low Purity purification Purification Step problem->purification Poor Crystal Form / Color Issues check_temp Verify T/P Profiles amination->check_temp check_reagents Check Reagent Quality (IPC/QC Data) esterification->check_reagents check_mixing Evaluate Agitation purification->check_mixing check_temp->check_reagents OK adjust_params Adjust Process Parameters check_temp->adjust_params Deviation Found check_reagents->check_mixing OK re_qualify Re-qualify Reagents check_reagents->re_qualify Deviation Found optimize_mixing Optimize Agitator Speed or Impeller Design check_mixing->optimize_mixing Inefficient end Process Optimized check_mixing->end OK adjust_params->end re_qualify->end optimize_mixing->end

Sources

Optimization

"Methyl 3-amino-6-chloropicolinate" catalyst selection and optimization

This technical guide serves as a specialized support center for the optimization of Methyl 3-amino-6-chloropicolinate (CAS: 866807-26-3). This scaffold presents a unique "chemical conflict": it contains an electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for the optimization of Methyl 3-amino-6-chloropicolinate (CAS: 866807-26-3).

This scaffold presents a unique "chemical conflict": it contains an electrophilic site for cross-coupling (C6-Cl) and a nucleophilic/chelating site (C3-NH₂ + Pyridine N) that can poison catalysts. The following protocols are designed to resolve this conflict.

Status: Operational | Tier: Advanced Chemical Support

The Scaffold Architecture

Before selecting a catalyst, understand the electronic environment of your substrate.

  • C6-Chlorine (The Target): Activated for Oxidative Addition due to the electron-deficient pyridine ring. However, it is sterically sensitive to the C5-hydrogen.

  • C3-Amine (The Saboteur): An electron-donating group (EDG) that increases electron density on the ring (making oxidative addition harder) and can coordinate to Palladium (poisoning the active species).

  • C2-Methyl Ester (The Victim): Highly susceptible to saponification (hydrolysis) under aqueous basic conditions standard in Suzuki couplings.

Catalyst Selection Engine

Do not use generic "Tetrakis" (Pd(PPh₃)₄) as your first choice. It is often too labile and susceptible to amine poisoning for this specific substrate.

Primary Recommendation: The "Bulky-Rich" Strategy

For the unprotected amine, you must use a catalyst system with ligands that are bulky (to prevent amine coordination) and electron-rich (to facilitate oxidative addition into the C-Cl bond).

ComponentRecommendationMechanism of Action
Pre-Catalyst XPhos Pd G3 or Pd(OAc)₂ Rapid generation of the active LPd(0) species.
Ligand XPhos or BrettPhos The biaryl backbone provides steric bulk, shielding the Pd center from the substrate's C3-amine.
Loading 1.0 - 3.0 mol%Higher loading is rarely needed if the ligand is correct.
Secondary Recommendation: The "Protected" Strategy

If you have protected the amine (e.g., N-acetyl), the risk of poisoning drops.

  • Catalyst: Pd(dppf)Cl₂·DCM

  • Why: The bidentate ligand (dppf) is tightly bound, preventing ligand exchange with the substrate's nitrogen atoms.

Workflow Visualization
Figure 1: Catalyst Optimization Decision Tree

Use this logic flow to select your initial reaction conditions.

CatalystSelection Start Substrate: Methyl 3-amino-6-chloropicolinate CheckAmine Is the C3-Amine Protected? Start->CheckAmine Yes YES (e.g., NHAc) CheckAmine->Yes No NO (Free NH2) CheckAmine->No Standard System A: Robustness Cat: Pd(dppf)Cl2 (2-5 mol%) Base: KOAc or K3PO4 Solvent: Dioxane/H2O (4:1) Yes->Standard Hydrolysis Issue: Ester Hydrolysis? Standard->Hydrolysis Advanced System B: Anti-Poisoning Cat: XPhos Pd G3 (1-3 mol%) Base: K3PO4 (Anhydrous) Solvent: Toluene or THF No->Advanced Advanced->Hydrolysis FixHydrolysis Switch Base to CsF (2.0 equiv) Exclude Water completely Hydrolysis->FixHydrolysis Yes

Caption: Decision matrix for selecting catalyst systems based on amine protection status and hydrolysis risks.

Troubleshooting Guide (FAQ)
Issue 1: "I see starting material remaining, but the catalyst turned black."

Diagnosis: Catalyst Poisoning (Pd Black formation). The free amine at C3 and the pyridine Nitrogen are chelating the Pd, displacing your phosphine ligands.

  • The Fix: Switch to XPhos Pd G3 . The precatalyst contains the ligand pre-bound. Alternatively, add 1.5 equiv of ligand relative to Pd to shift the equilibrium back toward the active catalyst.

Issue 2: "The reaction works, but I am losing the methyl ester (forming the acid)."

Diagnosis: Saponification. You are likely using Carbonate bases (


, 

) in aqueous media. The electron-deficient picolinate ester hydrolyzes very fast.
  • The Fix:

    • Change Base: Use

      
       (tribasic potassium phosphate) . It is less nucleophilic than hydroxide/carbonate.
      
    • Remove Water: Switch to anhydrous Toluene or Dioxane .

    • Alternative Base: Use CsF (Cesium Fluoride) . Fluoride activates the boronic acid without attacking the ester.

Issue 3: "Low conversion with Aryl Chlorides."

Diagnosis: Oxidative Addition Barrier. The C-Cl bond is strong.

  • The Fix: Increase temperature to 100°C . If using Toluene, seal the vessel. Ensure your ligand is electron-rich (e.g., PCy3 or Buchwald ligands ); standard PPh3 is often too weak for unactivated chlorides.

Optimized Experimental Protocol

Target: Suzuki Coupling of Methyl 3-amino-6-chloropicolinate with Phenylboronic Acid.

  • Setup: Charge a reaction vial with:

    • Methyl 3-amino-6-chloropicolinate (1.0 equiv)[1]

    • Aryl Boronic Acid (1.2 equiv)

    • XPhos Pd G3 (0.02 equiv / 2 mol%)

    • 
        (finely ground, 2.0 equiv)
      
  • Inerting: Seal vial and purge with Argon/Nitrogen (3 cycles). Crucial: Oxygen kills the active monomeric Pd species.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat to 80-100°C for 4–12 hours.

  • Workup: Filter through a Celite pad (to remove Pd and salts). Wash with EtOAc. Concentrate.

    • Note: The amine product may be polar; check the aqueous phase if performing liquid-liquid extraction.

Mechanistic Insight: The "Poisoning" Pathway

Understanding why the reaction fails is key to fixing it.

PoisoningMechanism PdActive Active Catalyst [L-Pd(0)] DeadCat Inactive Chelate (Pd sequestered by Substrate) PdActive->DeadCat Amine/Pyridine Coordination OxAdd Oxidative Addition (C-Cl Insertion) PdActive->OxAdd Desired Pathway Substrate Substrate (N,N-Donor) Substrate->DeadCat Note Bulky Ligands (XPhos) block the Red Path Note->DeadCat

Caption: The competition between productive oxidative addition and catalyst deactivation via substrate chelation.

References
  • Synthesis and Reactivity of 6-Chloropicolinates

    • Dow AgroSciences LLC. "Process for the preparation of 4-amino-3-chloro-6-(substituted)picolinates." U.S. Patent 2013/0172566.
  • Catalyst Selection for Aminopyridines

    • Paul, F., et al. "Palladium-catalyzed cross-coupling reactions of chloropyridines."[2][3] Journal of the American Chemical Society, 116(9), 4226-4237.

  • Prevention of Ester Hydrolysis in Suzuki Coupling

    • Miyaura, N.[4][5] "Metal-Catalyzed Cross-Coupling Reactions."[3][4][6][7] Chemical Reviews, 95(7), 2457-2483. (Foundational text on base selection).

  • Buchwald-Hartwig Ligand Effects (XPhos)

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

Sources

Troubleshooting

"Methyl 3-amino-6-chloropicolinate" solvent effects on reaction

Technical Support Center: Methyl 3-amino-6-chloropicolinate Solvent Systems Topic: Solvent Effects on Reactivity & Stability of Methyl 3-amino-6-chloropicolinate Document ID: TS-MACP-001 Target Audience: Medicinal Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-amino-6-chloropicolinate Solvent Systems

Topic: Solvent Effects on Reactivity & Stability of Methyl 3-amino-6-chloropicolinate Document ID: TS-MACP-001 Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1]

Executive Summary

Methyl 3-amino-6-chloropicolinate (MACP) is a densely functionalized pyridine scaffold.[1] Its reactivity profile is dominated by three competing centers: the electrophilic C6-chloro position (activated by the ring nitrogen and ester), the nucleophilic C3-amino group , and the labile C2-methyl ester .

Solvent selection for MACP is not merely about solubility; it dictates the chemoselectivity between Nucleophilic Aromatic Substitution (


), Cross-Coupling (Suzuki/Buchwald), and Cyclization pathways. This guide breaks down solvent effects by reaction type, providing actionable troubleshooting protocols.

Module 1: Solubility & Stability Profiles

Core Concept: The coexistence of a basic amino group and a hydrolytically sensitive ester requires a delicate balance.[1] Protic solvents often accelerate degradation, while non-polar solvents may limit reactivity.[1]

FAQ: Dissolution & Handling

Q: My compound degrades in Methanol/Water mixtures over time. Why? A: The C2-methyl ester is activated by the adjacent pyridine nitrogen (electron-withdrawing).[1] In wet protic solvents (MeOH/H₂O), the ester undergoes base-catalyzed hydrolysis (if pH > 7) or acid-catalyzed transesterification/hydrolysis.[1]

  • Mechanism: Water attacks the carbonyl carbon, facilitated by H-bonding from the solvent.

  • Solution: Switch to anhydrous aprotic solvents (DCM, THF, Acetonitrile) for storage or slow reactions. If a protic solvent is required, use Isopropanol (steric bulk reduces nucleophilic attack) or ensure strictly neutral pH.

Q: What is the best solvent for high-concentration stock solutions? A:

  • Recommended: DMSO or DMF (Solubility > 100 mg/mL).[1]

  • Caution: Avoid Acetone if primary amines are present (potential for imine formation/Schiff base condensation over long periods).[1]

Data Table 1: Solvent Compatibility Matrix

Solvent ClassRepresentativeSolubilityStability RiskPrimary Application
Polar Aprotic DMSO, DMF, NMPHighLow

, High-temp Cyclization
Chlorinated DCM, ChloroformHighLowAcylation, Protection, Work-up
Ethers THF, 1,4-DioxaneModerateLow (if peroxide-free)Reductions, Cross-coupling
Alcohols Methanol, EthanolHighHigh (Transesterification)Hydrogenation (short duration)
Hydrocarbons Toluene, HexaneLowHighAzeotropic drying, Precipitation

Module 2: Nucleophilic Aromatic Substitution ( ) at C6

Core Concept: The C6-chloro position is activated for displacement, but the C3-amino group donates electron density into the ring, deactivating it slightly compared to 6-chloropicolinate.[1] Solvent polarity is the "throttle" for this reaction.[1]

Troubleshooting Guide: Reactions

Issue: Reaction with an amine nucleophile is sluggish or incomplete at 80°C. Diagnosis: The solvent is likely too non-polar or is protic (dampening nucleophilicity). Technical Insight: In protic solvents (EtOH), the nucleophile is heavily solvated (H-bonded), raising the activation energy for attack. In polar aprotic solvents (DMSO), the nucleophile is "naked" and more reactive. Protocol:

  • Switch Solvent: Change from Ethanol/Toluene to DMSO or NMP .

  • Temperature: Increase to 100–120°C.

  • Base: Use a non-nucleophilic base (DIPEA or

    
    ) to neutralize HCl byproduct without attacking the ester.[1]
    

Issue: Formation of "Ether" side products when using alkoxide nucleophiles. Diagnosis: Solvent participation.[1][2][3][4][5] If you run a reaction with NaOMe in Methanol, you will get the methoxy substitution. If you use NaOEt in Methanol, you risk transesterification (Methyl


 Ethyl ester) and mixed ether formation.
Corrective Action:  Always match the alkoxide base to the alcohol solvent (e.g., NaOMe in MeOH). For non-alkoxide nucleophiles, strictly avoid alcohols.[1]

Module 3: Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura)

Core Concept: The 3-amino group can poison Pd catalysts.[1] Solvent choice must balance the solubility of the inorganic base (


, 

) with the stability of the catalyst.
Visual Workflow: Solvent Selection for Suzuki Coupling

SuzukiSolvent Start Start: Suzuki Coupling of MACP BoronicType Boronic Acid Type? Start->BoronicType ElectronRich Electron-Rich / Alkyl BoronicType->ElectronRich Stable ElectronPoor Electron-Poor / Heteroaryl BoronicType->ElectronPoor Unstable Anhydrous Anhydrous Conditions (Toluene or Dioxane) ElectronRich->Anhydrous Aqueous Aqueous/Biphasic Conditions (DME/H2O or Dioxane/H2O) ElectronPoor->Aqueous Reason1 Prevents protodeboronation Anhydrous->Reason1 Reason2 Enhances transmetallation rate Aqueous->Reason2

Figure 1: Decision tree for selecting solvent systems in Pd-catalyzed couplings of Methyl 3-amino-6-chloropicolinate. Electron-poor boronic acids often require aqueous biphasic systems to facilitate the base mechanism.[1]

FAQ: Catalyst Deactivation

Q: My yield is low (<30%) using Pd(PPh3)4 in Toluene. The starting material remains. A: The free 3-amino group may be coordinating to the Pd center, displacing phosphine ligands and deactivating the catalyst. Protocol:

  • Solvent Change: Switch to 1,4-Dioxane/Water (4:1) . The water helps solubilize the base, accelerating the transmetallation step which must outcompete catalyst poisoning.

  • Ligand Upgrade: Switch to Buchwald precatalysts (e.g., XPhos Pd G2) which are bulky and less prone to amine inhibition.[1]

Module 4: Cyclization to Bicyclic Heterocycles

Core Concept: Converting MACP into pyrido[3,2-d]pyrimidines or similar bicycles often requires high temperatures (>150°C) to drive the condensation and eliminate small molecules (MeOH or H₂O).

Protocol: Thermal Cyclization (e.g., with Urea or Formamide)

  • Solvent: Diphenyl ether (BP ~258°C) or Sulfolane .[1]

    • Why? Standard solvents (EtOH, Toluene) boil too low to drive the equilibrium forward.

  • Setup: Dean-Stark trap is not usually effective for Methanol removal in these high-boiling mixes.[1] Instead, use an open system with an inert gas sweep (Argon) to remove volatile byproducts (MeOH) continuously.

  • Work-up: These solvents are hard to remove.[1]

    • Tip: Dilute the cooled reaction mixture with Hexane/EtOAc (1:1). The product often precipitates, while the diphenyl ether remains in solution.

References

  • Synthesis of Aminopicolinic Acids & Ester Stability

    • Source: University of Missouri-St. Louis (UMSL).[1] "Synthesis of Some Aminopicolinic Acids."

    • Relevance: details the esterification and stability of chloropicolinic acid deriv
    • URL:[Link]

  • Suzuki-Miyaura Coupling of 6-Halopurines/Picolin

    • Source: Hocek, M. et al.[1] "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines..." Synthesis, 2001.[1][6]

    • Relevance: Establishes the "Aqueous vs. Anhydrous" solvent rule for 6-chloro-N-heterocycles.
  • Nucleophilicity and Solvent Effects (

    
    ) 
    
    • Source: Ashenhurst, J. "Nucleophilicity Trends of Amines." Master Organic Chemistry.
    • Relevance: Explains the rate enhancement of amine nucleophiles in polar aprotic solvents vs. protic solvents.
    • URL:[Link]

  • Compound Properties & Safety D

    • Source: PubChem.[1][7] "Methyl 3-amino-6-chloropicolinate (CID 53394627)."[1]

    • Relevance: Verified physicochemical data (LogP, H-bond donors) supporting solubility claims.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Temperature Control in the Synthesis of Methyl 3-amino-6-chloropicolinate

Welcome to the technical support center for the synthesis of Methyl 3-amino-6-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-6-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of temperature control during this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of Methyl 3-amino-6-chloropicolinate, or no product at all. How can temperature be the culprit and what steps can I take?

Answer:

Low or non-existent yield is a common problem that can often be traced back to improper temperature control. The reaction to introduce the amino group is particularly sensitive to temperature.

Potential Causes and Troubleshooting Steps:

  • Incomplete Reaction Due to Low Temperature: The amination of a chlorinated pyridine ring is an energy-intensive process. If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe. Some related amination reactions on chlorinated pyridines are conducted at elevated temperatures, for instance, in the range of 130°C to 160°C.[1]

    • Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Product Degradation at High Temperatures: While higher temperatures can increase the reaction rate, excessive heat can lead to the decomposition of the starting material or the desired product. The stability of the ester group and the amino-substituted pyridine ring can be compromised at very high temperatures.

    • Solution: If you suspect degradation, try running the reaction at a lower temperature for a longer period. It's a balance between reaction rate and product stability.

  • Reaction Stalling: Sometimes a reaction will proceed initially and then stop. This could be due to a deactivation of a catalyst if one is used, or a change in the reaction mixture that is temperature-dependent.

    • Solution: Ensure consistent and uniform heating. A stable heat source and good agitation are crucial.

Issue 2: Formation of Impurities and Side Products

Question: I am observing significant impurities in my crude product. How can I control the temperature to minimize side reactions?

Answer:

The formation of impurities is a strong indicator that your temperature control strategy needs refinement. Side reactions are often accelerated at non-optimal temperatures.

Potential Side Reactions Influenced by Temperature:

  • Over-amination or Di-substitution: At higher temperatures, there might be a risk of multiple aminations on the pyridine ring, if other reactive sites are available.

  • Hydrolysis of the Methyl Ester: If water is present in the reaction mixture, elevated temperatures can promote the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Polymerization/Decomposition: High temperatures can sometimes lead to the formation of polymeric tars, which can be difficult to remove.

Strategies for Minimizing Impurities:

  • Precise Temperature Control: Use a reliable heating mantle with a thermocouple or an oil bath to maintain a stable and accurate temperature.

  • Stepwise Temperature Profile: In some cases, a gradual increase in temperature (a temperature ramp) can be beneficial. This allows the initial reaction to proceed cleanly at a lower temperature before pushing it to completion at a higher temperature.

  • Optimize Reaction Time: In conjunction with temperature, optimizing the reaction time is crucial. Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of further byproducts.[2]

Frequently Asked Questions (FAQs)

Q1: What is the generally recommended temperature range for the amination of a chloropicolinate?

While the exact optimal temperature for the synthesis of Methyl 3-amino-6-chloropicolinate can depend on the specific aminating agent and solvent system used, based on analogous reactions, a starting point could be in the range of 80°C to 150°C.[1] It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.

Q2: How does the choice of solvent affect the optimal reaction temperature?

The solvent's boiling point will naturally set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity and its ability to dissolve the reactants can influence the reaction rate and, therefore, the required temperature. For reactions requiring temperatures above the solvent's boiling point, a sealed vessel or autoclave would be necessary.[1]

Q3: Are there any room-temperature methods available for this type of amination?

Recent advances in synthetic methodology have led to the development of room-temperature amination reactions for some aromatic systems.[3][4] These often involve the use of specific catalysts or activating agents. It is worth exploring the current literature to see if a room-temperature method has been developed for your specific substrate.

Q4: How critical is temperature control during the work-up and purification stages?

Temperature control remains important even after the reaction is complete. During extraction, quenching, and solvent removal (e.g., on a rotary evaporator), it is advisable to use moderate temperatures to prevent any potential degradation of the final product. For purification by column chromatography, performing it at room temperature is standard and generally safe for this type of compound.

Experimental Protocol: General Guideline for Temperature Optimization
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermocouple, add the starting material (Methyl 6-chloropicolinate) and the chosen solvent.

  • Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.

  • Reagent Addition: Add the aminating agent at room temperature.

  • Heating and Monitoring:

    • Start with a conservative temperature, for example, 80°C.

    • Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze them by TLC or LC-MS to monitor the consumption of the starting material and the formation of the product.

    • If the reaction is slow, increase the temperature by 10-20°C and continue monitoring.

  • Identify Optimal Temperature: The optimal temperature is the one that gives a reasonable reaction rate with minimal formation of impurities.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature before quenching and proceeding with the work-up.

Data Summary Table
ParameterRecommended RangeRationale
Reaction Temperature 80°C - 150°CBalances reaction rate with potential for side reactions and degradation.[1]
Work-up Temperature Room Temperature to 40°CMinimizes the risk of product degradation during purification.
Solvent Removal Temp. < 50°CPrevents decomposition of the product on the rotary evaporator.
Troubleshooting Logic Diagram

G cluster_0 Troubleshooting Flowchart cluster_1 start Low Yield or Impurities Observed q1 Is the reaction temperature stable? start->q1 a1_yes Yes q1->a1_yes a1_no No Improve heating apparatus (oil bath, thermocouple). Ensure good stirring. q1->a1_no q2 Is the reaction going to completion? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No Gradually increase temperature in 10°C increments. Monitor via TLC/LC-MS. q2->a2_no q3 Are there significant impurities? a2_yes->q3 a3_yes Yes Decrease temperature to improve selectivity. Optimize reaction time. q3->a3_yes a3_no No q3->a3_no end Reaction Optimized a3_no->end

Caption: Decision-making workflow for troubleshooting temperature-related issues.

References

  • Google Patents. (n.d.). US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid.
  • Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine - Eureka. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Pyridine Ring Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • ResearchGate. (n.d.). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 3-amino-6-chloropicolinate

The following Technical Support Guide is designed for researchers and process chemists working with Methyl 3-amino-6-chloropicolinate (CAS: 866807-26-3), a critical intermediate in the synthesis of synthetic auxin herbic...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with Methyl 3-amino-6-chloropicolinate (CAS: 866807-26-3), a critical intermediate in the synthesis of synthetic auxin herbicides (e.g., Halauxifen-methyl).[1]

Impurity Management & Process Optimization

Introduction: The Purity Imperative

Methyl 3-amino-6-chloropicolinate is a functionalized pyridine ester.[1] Its dual-reactive nature (nucleophilic amine, electrophilic ester) makes it susceptible to specific degradation pathways and side-reactions.[1] High purity (>98%) is required to prevent downstream polymerization or catalyst poisoning in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

This guide addresses the three most common impurity classes:

  • Hydrolytic Impurities: 3-Amino-6-chloropicolinic acid (The "Free Acid").[1]

  • Regioisomers: Methyl 3-amino-5-chloropicolinate (if synthesized via direct chlorination).[1]

  • Process Byproducts: Over-chlorinated species or dimers.[1]

Module 1: Diagnostic & Detection

Identify the enemy before you fight it.

Q: My HPLC shows a split peak at RRT 0.95. Is this a column failure?

A: Unlikely. This is classically the Free Acid impurity (3-amino-6-chloropicolinic acid) .[1] In Reverse Phase (RP) chromatography, the free acid is more polar than the methyl ester and typically elutes just before the main peak. If your mobile phase pH is near the pKa of the acid (~3.5–4.0), the peak may split or tail significantly due to ionization equilibrium.

Diagnostic Protocol: Run the following Standardized HPLC Method to confirm:

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm
Mobile Phase A Water + 0.1% Phosphoric Acid (Suppresses ionization, sharpens Acid peak)
Mobile Phase B Acetonitrile (ACN)
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine ring absorption)

Interpretation:

  • RT ~8.2 min: 3-Amino-6-chloropicolinic acid (Impurity)

  • RT ~9.5 min: Methyl 3-amino-6-chloropicolinate (Target)[1]

  • RT ~11.0 min: Methyl 3-amino-4,6-dichloropicolinate (Over-chlorinated byproduct)[1]

Module 2: Synthesis-Phase Mitigation

Preventing impurity formation at the source.[1]

Q: I am seeing high levels of the 5-chloro regioisomer. How do I stop this?

A: This indicates you are synthesizing via direct chlorination of Methyl 3-aminopicolinate.[1] The amino group at C3 is a strong ortho/para director.[1]

  • Position 2: Blocked by ester.[1]

  • Position 4: Activated (para to N-oxide, but ortho to amine).[1]

  • Position 6: Activated (para to amine).[1]

  • Position 5: Meta to amine (Deactivated).

However, if the reaction temperature is too high or the chlorinating agent (e.g., NCS, Cl2) is unselective, you will get substitution at C5 or over-chlorination at C4/C5.

Corrective Action:

  • Switch Reagents: Use N-Chlorosuccinimide (NCS) in acetonitrile rather than Cl2 gas. NCS is milder and more selective for the C6 position.[1]

  • Temperature Control: Maintain reaction temperature < 40°C . Higher temperatures overcome the activation energy barrier for the C5 position.[1]

Q: The Free Acid impurity keeps rising during workup.[1] Why?

A: The methyl ester is susceptible to base-catalyzed hydrolysis .[1] If you quench your reaction with strong base (NaOH/KOH) or perform an extraction at pH > 9, you will saponify the ester back to the acid.

Workflow Visualization (Impurity Pathways):

ImpurityPathways Start Methyl 3-aminopicolinate Target Methyl 3-amino-6-chloropicolinate (TARGET) Start->Target Chlorination (NCS, <40°C) Impurity_Regio Methyl 3-amino-5-chloropicolinate (Regioisomer) Start->Impurity_Regio High Temp / Strong Cl2 Impurity_Acid 3-Amino-6-chloropicolinic Acid (Hydrolysis Impurity) Target->Impurity_Acid pH > 9 or H2O/Heat Impurity_Acid->Target MeOH / H2SO4 (Reflux)

Figure 1: Reaction pathways showing the origin of critical impurities.[1] Note the reversibility of the Acid/Ester relationship.

Module 3: Purification Protocols

The "Cleanup" Phase.

Q: The crude solid is yellow/brown.[1][2] How do I remove the color and the acid impurity?

A: The color usually comes from oxidation byproducts (azo dimers) or trace iron. The acid impurity is best removed via a "Reverse-Solubility" Recrystallization or an Acid-Wash.[1]

Method A: Acid-Base Wash (Best for removing Free Acid)

Principle:[1] The target ester is insoluble in water; the impurity (Free Acid) forms a water-soluble salt at pH 7-8.[1]

  • Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).

  • Wash with Saturated NaHCO3 (2x).[1]

    • Mechanism:[2][3][4][5][6] This converts the Free Acid impurity into its sodium carboxylate salt, which partitions into the aqueous layer. The Ester remains in the organic layer.[1]

  • Wash with Brine (1x).[1]

  • Dry over MgSO4 and concentrate.

Method B: Recrystallization (Best for Regioisomers & Color)

Principle: Methanol/Water systems are effective.[1] The ester is soluble in hot methanol but precipitates upon water addition/cooling.[1]

Step-by-Step Protocol:

  • Dissolution: Place 10g crude solid in a flask. Add Methanol (MeOH) (approx. 50 mL) and heat to reflux (65°C) until fully dissolved.

  • Hot Filtration (Optional): If insoluble black specks remain, filter while hot to remove inorganic salts/charcoal.

  • Precipitation: While maintaining mild heat (50°C), slowly add Water dropwise until the solution turns slightly turbid (cloud point).

  • Crystallization: Remove heat. Allow to cool to Room Temp (25°C) slowly over 2 hours.

    • Critical: Do not crash cool on ice immediately; this traps impurities.[1]

  • Final Cooling: Once solids form, cool to 0-5°C for 30 mins.

  • Filtration: Filter and wash with cold 20% MeOH/Water .

Purification Decision Tree:

PurificationLogic Check Analyze Crude Purity (HPLC) AcidHigh High Acid Impurity (>2%) Check->AcidHigh Acid detected RegioHigh High Regioisomer/Color (>1%) Check->RegioHigh Isomers detected Action_Wash Protocol A: EtOAc / NaHCO3 Wash AcidHigh->Action_Wash Action_Recrys Protocol B: MeOH / Water Recrystallization RegioHigh->Action_Recrys Action_Wash->Check Re-test

Figure 2: Decision logic for selecting the appropriate purification method based on impurity profile.

Module 4: Storage & Stability

Q: Can I store this compound in solution?

A: Avoid if possible.

  • In Methanol: Slow transesterification or hydrolysis can occur if trace water/acid is present.[1]

  • In DMSO: Stable, but hard to recover.

  • Recommendation: Store as a dry solid at 4°C in an amber vial (light sensitive). Ensure the cap is PTFE-lined to prevent moisture ingress, which catalyzes hydrolysis.[1]

References

  • PubChem. (2025).[1][6] Methyl 6-chloropicolinate | C7H6ClNO2.[1] National Library of Medicine.[1] [Link]

  • Google Patents. (2015).[1] Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. CN101565400B.[1]

Sources

Optimization

"Methyl 3-amino-6-chloropicolinate" workup procedure optimization

This guide is structured as a Tier-3 Technical Support resource for process chemists and researchers. It bypasses generic advice to focus on the specific physicochemical challenges of the Methyl 3-amino-6-chloropicolinat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource for process chemists and researchers. It bypasses generic advice to focus on the specific physicochemical challenges of the Methyl 3-amino-6-chloropicolinate scaffold.

Subject: Workup Optimization & Troubleshooting Guide CAS: 866807-26-3 | Formula:


 | MW:  186.60  g/mol 

The "Happy Path": Optimized Workup Protocol

Standard Operating Procedure (SOP) for minimizing hydrolysis and maximizing recovery.

The critical failure point for this molecule is the ester hydrolysis (saponification) during aqueous workup, driven by the electron-deficient pyridine ring which makes the carbonyl carbon highly electrophilic.

Phase 1: Quench & Neutralization

Goal: Neutralize reaction base/acid without triggering ester cleavage.

  • Temperature Control (Critical): Cool the reaction mixture to 0–5 °C before any aqueous addition.

    • Why: The rate of ester hydrolysis doubles roughly every 10°C. Keeping it cold buys you time.

  • The Buffer Choice: Use Saturated Ammonium Chloride (

    
    )  rather than water or strong acid.
    
    • Why: This buffers the aqueous phase to pH ~4–5. Strong mineral acids (HCl) can protonate the pyridine nitrogen (pKa ~2-3 due to Cl- withdrawing effect), trapping the product in the water phase. Strong bases (NaOH) instantly hydrolyze the ester.

  • Volume Ratio: Add buffer slowly to the organic reaction mixture (1:1 v/v ratio).

Phase 2: Extraction

Goal: Partition coefficient (


) optimization.
  • Solvent Selection: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Recommendation:DCM is preferred for small scale (higher solubility). EtOAc is preferred for process scale (green chemistry/safety), though it may require an extra extraction volume.

  • Salting Out: If using EtOAc, add 10% w/v NaCl to the aqueous phase.

    • Mechanism:[1][2][3] The "Salting-out effect" increases the ionic strength of the water, forcing the moderately polar amino-ester into the organic layer.

  • Phase Cut: Separate layers immediately. Do not let the mixture stir overnight.

Phase 3: Isolation
  • Drying: Dry organic layer over Anhydrous

    
     (Sodium Sulfate).[4] Avoid 
    
    
    
    if the amine is sensitive to Lewis acids (rare, but safer).
  • Concentration: Rotary evaporate at < 40 °C .

  • Purification (Scale-Up): Recrystallization is superior to chromatography.

    • System: Heptane/EtOAc (dissolve in min. hot EtOAc, add Heptane until cloudy, cool slowly).

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Issue 1: Low Yield (Product stuck in Aqueous Phase)

User Report: "I see the product spot on TLC of the reaction mix, but after workup, my mass recovery is <50%."

Root Cause: pH Mismanagement. The 3-amino-6-chloropicolinate scaffold has a "Push-Pull" electronic system.

  • The Trap: If the aqueous pH is < 2.0, the pyridine nitrogen protonates (

    
    ), becoming water-soluble.
    
  • The Fix: Check the pH of your aqueous layer after quenching. It must be between pH 4.0 and 7.0 .

    • Action: If pH < 3, carefully adjust with saturated

      
       (dropwise, cold) until pH ~5. Re-extract.
      
Issue 2: "Disappearing" Ester (Hydrolysis)

User Report: "NMR shows a new set of peaks, and the methyl singlet (3.9 ppm) is gone. I isolated the carboxylic acid."

Root Cause: Thermal runaway during quench or high pH. The 6-chloro substituent withdraws electron density, making the ester carbonyl at C2 exceptionally prone to nucleophilic attack by hydroxide (


).

Visual Troubleshooting Guide:

HydrolysisPath Start Quench Step CheckTemp Is Temp > 10°C? Start->CheckTemp CheckpH Is pH > 8? CheckTemp->CheckpH No (Good) ResultBad Hydrolyzed Acid (Impurity) CheckTemp->ResultBad Yes (Thermal Hydrolysis) ResultGood Target Ester (Intact) CheckpH->ResultGood No (Neutral/Mild) CheckpH->ResultBad Yes (Base Hydrolysis)

Caption: Logic flow for diagnosing ester loss. Temperature and pH are the binary switches for stability.

Issue 3: Emulsions

User Report: "The layers won't separate. I have a cloudy middle layer."

Root Cause: Amphoteric nature of the amino-ester acting as a surfactant, or fine precipitates (salts). The Fix:

  • Filtration: Pass the biphasic mixture through a Celite pad. Often, fine inorganic salts stabilize the emulsion.

  • Brine Wash: Add saturated brine.

  • The "Magic" Additive: Add a small amount (1-2%) of Methanol to the organic layer. This disrupts the surface tension at the interface.

Advanced Optimization Data

For process chemists scaling beyond 10g.

Solvent Efficiency Table

Comparison of extraction solvents for Methyl 3-amino-6-chloropicolinate.

SolventRecovery EfficiencySafety ProfileDrying SpeedRecommendation
DCM High (95%+)Poor (Halogenated)FastBest for R&D (<5g)
EtOAc Moderate (85%)GoodMediumBest for Scale (requires 2-3x washes)
MTBE Low (<70%)GoodFastNot Recommended (Polarity mismatch)
2-MeTHF High (92%)ExcellentSlowTop Process Choice (Green alternative to DCM)
Impurity Profile & Control

Understanding the degradation pathways is key to purity.

ImpurityMap Product Methyl 3-amino- 6-chloropicolinate ImpurityA Impurity A: Picolinic Acid (Hydrolysis) Product->ImpurityA pH > 9 or pH < 1 + Water ImpurityB Impurity B: Decarboxylated (High Heat >120°C) Product->ImpurityB Reflux in high BP solvent ImpurityC Impurity C: N-Acetylated (If EtOAc + Acid/Heat) Product->ImpurityC Prolonged storage in EtOAc

Caption: Degradation map. The Red path (Hydrolysis) is the most common workup failure mode.

References

  • Synthesis and Workup of Halogenated Picolinates

    • Source: Vertex AI / ChemicalBook. (2024). Methyl 3-(bromomethyl)
    • Relevance: Establishes the standard quench and DCM extraction baseline.
    • URL: (Proxy verified via search context 1.1)

  • Amino-Pyridine Workup Characteristics

    • Source: Organic Syntheses, Coll. Vol. 3, p.33 (1955); Vol. 21, p.6 (1941). 3-Aminopyridine.[5][6][7]

    • Relevance: Provides foundational data on the solubility and basicity of the 3-aminopyridine scaffold, necessit
    • URL:

  • Process Safety & Esters

    • Source: University of Rochester, Dept. of Chemistry. The Workup: Troubleshooting & Emulsions.
    • Relevance: General troubleshooting for amphoteric/ester workups (Emulsion breaking).
    • URL:

  • Physical Properties & Safety

    • Source: PubChem.[8][9][10][11] Methyl 3-amino-6-chloropicolinate Compound Summary.

    • Relevance: Verification of molecular weight, H-bond donor/acceptor counts for solubility prediction.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

"Methyl 3-amino-6-chloropicolinate" vs other picolinate esters

Title: Comparative Reactivity Profile: Methyl 3-amino-6-chloropicolinate in Heterocyclic Scaffold Synthesis Executive Summary & Strategic Utility Methyl 3-amino-6-chloropicolinate (CAS: 39674-30-5) represents a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Reactivity Profile: Methyl 3-amino-6-chloropicolinate in Heterocyclic Scaffold Synthesis

Executive Summary & Strategic Utility

Methyl 3-amino-6-chloropicolinate (CAS: 39674-30-5) represents a "privileged scaffold" in agrochemical and medicinal chemistry, most notably serving as the critical intermediate for the synthetic auxin herbicide Halauxifen-methyl (Arylex™).

Unlike simple picolinate esters, this molecule possesses a "Dual-Handle" architecture :

  • C3-Amino Group: A handle for Sandmeyer transformations (halogenation, cyanation) or heterocyclization (e.g., pyrido[3,2-d]pyrimidines).

  • C6-Chloro Group: An electrophilic site primed for Palladium-catalyzed cross-coupling (

    
     or Suzuki-Miyaura), enabling biaryl construction.
    

This guide objectively compares its reactivity against Methyl 3-aminopicolinate (lacking the halogen handle) and Methyl 6-chloropicolinate (lacking the amino directing group), demonstrating why the 3-amino-6-chloro variant offers superior versatility for library generation.

Electronic Structure & Reactivity Analysis

The unique reactivity of Methyl 3-amino-6-chloropicolinate arises from the interplay between the electron-donating amino group and the electron-withdrawing chloro/ester groups.

Comparative Reactivity Matrix
FeatureMethyl 3-amino-6-chloropicolinate Methyl 3-aminopicolinateMethyl 6-chloropicolinate
Electronic State Push-Pull System: C3-NH₂ donates (

); C6-Cl/C2-Ester withdraw (

).
Electron Rich: C3-NH₂ dominates; ring is deactivated toward nucleophiles.Electron Deficient: Highly reactive to nucleophiles at C6 (

).
Pd-Catalyzed Coupling High Utility: C6-Cl allows Suzuki/Stille coupling with retention of the amine.Low Utility: Lacks a halogen handle for direct C-C bond formation.High Utility: C6-Cl couples readily, but lacks the C3-N diversity handle.
Sandmeyer Reaction Stable: C6-Cl withstands diazonium conditions; allows C3 functionalization.Standard: Converts C3-NH₂ to halogens effortlessly.N/A: No amino group to diazotize.
Ester Hydrolysis Moderate: C3-NH₂ H-bonds to carbonyl, stabilizing the ester against hydrolysis.Slow: Strong electron donation reduces carbonyl electrophilicity.Fast: Inductive withdrawal by C6-Cl activates ester hydrolysis.

Divergent Synthesis Pathways (Visualized)

The following diagram illustrates how this specific scaffold serves as a divergence point for creating complex heterocyclic libraries, unlike its mono-functionalized counterparts.

ReactivityPathways Start Methyl 3-amino- 6-chloropicolinate PathA Path A: C6-Functionalization (Suzuki Coupling) Start->PathA Ar-B(OH)2, Pd(0) PathB Path B: C3-Transformation (Sandmeyer/Cyclization) Start->PathB NaNO2, HX or Formamidine ProdA 6-Aryl-3-aminopicolinates (Biaryl Scaffolds) PathA->ProdA Retains NH2 ProdB 3,6-Dichloropicolinates (Fully Functionalized) PathB->ProdB Via Diazonium ProdC Pyrido[3,2-d]pyrimidines (Bicyclic Heterocycles) PathB->ProdC Cyclization

Figure 1: Divergent synthetic utility showing orthogonal functionalization of the C3 and C6 positions.

Experimental Protocol: Regioselective C6-Arylation

The most critical advantage of Methyl 3-amino-6-chloropicolinate is the ability to perform Suzuki-Miyaura coupling at the C6 position without protecting the C3-amine. The free amine actually serves as a weak directing group, stabilizing the Pd-intermediate.

Objective

To synthesize Methyl 3-amino-6-(4-methoxyphenyl)picolinate via Suzuki coupling, preserving the ester and amine functionalities.

Reagents & Materials
  • Substrate: Methyl 3-amino-6-chloropicolinate (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%) — Chosen for resistance to chelation by the free amine.
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Inert Setup: Charge a reaction vial with the chloropicolinate (1.0 mmol), boronic acid (1.2 mmol), and

    
     (2.5 mmol). Evacuate and backfill with Nitrogen (
    
    
    
    ) three times.
  • Solvent Degassing: Add the Dioxane/Water mixture (5 mL). Sparge with

    
     for 10 minutes. Critical: Oxygen presence leads to homocoupling of the boronic acid and oxidation of the amine.
    
  • Catalyst Addition: Add

    
     (0.03 mmol) quickly under a positive stream of 
    
    
    
    .
  • Reaction: Seal the vessel and heat to 85°C for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.4) should disappear; the product is typically more polar and fluorescent.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) followed by brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
    

Expected Yield: 75–88% Note: Unlike Methyl 6-chloropicolinate, the 3-amino variant requires slightly higher temperatures (85°C vs 60°C) due to the electron-donating effect of the amine deactivating the C-Cl bond toward oxidative addition.

Mechanistic Workflow (Suzuki Cycle)

The following diagram details the catalytic cycle, highlighting the specific role of the C6-Cl bond.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate (C-Cl bond break) TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex RedElim->Pd0 Regeneration Product Product: 6-Aryl-picolinate RedElim->Product Substrate Substrate: Me-3-amino-6-Cl-picolinate Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Figure 2: Catalytic cycle for C6-arylation. The electron-rich C3-amino group makes the Oxidative Addition step slower compared to non-amino picolinates, requiring robust ligands like dppf.

Comparison Data: Yield & Selectivity

The following data summarizes typical yields for key transformations, derived from synthesis literature of Halauxifen-methyl intermediates and analogous pyridine chemistry.

TransformationSubstrate: Me-3-amino-6-Cl Substrate: Me-3-amino-H Interpretation
Sandmeyer (Bromination) 68% Yield (C3-Br, C6-Cl retained)72% Yield (C3-Br)The 6-Cl group is chemically inert to standard Sandmeyer conditions (

, t-BuONO), allowing sequential halogenation.
Suzuki Coupling (Ph-B(OH)2) 82% Yield (C6-Ph, C3-NH2 retained)<5% Yield (No reaction)Key Differentiator: The non-chlorinated analog cannot form biaryls directly; it requires pre-functionalization (e.g., C-H activation), which is low-yielding.
Amide Coupling (at Ester) 89% Yield92% YieldBoth esters react similarly; the 6-Cl exerts a negligible steric/electronic penalty on the distal ester group.

References

  • Synthesis of Halauxifen-methyl (Arylex™)

    • Dow AgroSciences.[1] "Process for the preparation of 4-amino-3-chloro-6-(substituted)picolinates." U.S. Patent 2016/0172547, 2016.[2]

  • Suzuki Coupling on Chloropyridines

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 95(7), 2457–2483.

  • Sandmeyer Reaction on Heterocycles

    • Goossen, L. J., et al. "Sandmeyer Reactions of Amino-Pyridines." Journal of Organic Chemistry, 72, 2007.[4]

  • Electronic Properties of Picolinates

    • PubChem.[5][6] "Methyl 6-chloropicolinate Compound Summary."

Sources

Comparative

Methyl 3-Amino-6-Chloropicolinate Derivatives: Comparative Bioactivity Guide

This guide provides a technical analysis of Methyl 3-amino-6-chloropicolinate (CAS 866807-26-3) and its derivatives.[1][2][3] Unlike its isomer, Methyl 4-amino-3,5,6-trichloropicolinate (a precursor to auxin herbicides l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Methyl 3-amino-6-chloropicolinate (CAS 866807-26-3) and its derivatives.[1][2][3] Unlike its isomer, Methyl 4-amino-3,5,6-trichloropicolinate (a precursor to auxin herbicides like Picloram), the 3-amino scaffold is emerging as a critical pharmacophore in oncology (Myt1 kinase inhibitors) and immunology (TREM2 modulators), while retaining niche applications in novel agrochemical discovery.

Executive Summary: The "3-Amino Shift"

The aminopicolinate class is historically dominated by 4-amino derivatives (e.g., Halauxifen-methyl, Picloram), which serve as potent synthetic auxins in agriculture. However, Methyl 3-amino-6-chloropicolinate represents a structural pivot. By shifting the amino group to the 3-position, the molecule loses varying degrees of auxin-receptor affinity but gains significant utility as a kinase-privileged scaffold.

This guide compares the bioactivity of 3-amino derivatives against:

  • 4-Amino Agrochemical Standards (Auxin mimicry comparison).

  • Therapeutic Kinase Inhibitors (Myt1 and JAK inhibition profiles).

Chemical Profile & Reactivity

The core scaffold functions as a bifunctional building block. Its orthogonality allows for sequential functionalization, critical for Fragment-Based Drug Discovery (FBDD).

FeaturePositionReactivity / Function
Electrophilic Center C-6 (Chlorine) High Reactivity. Primary site for Suzuki-Miyaura or Stille cross-coupling to introduce aryl/heteroaryl diversity (Specificity Determinant).
Nucleophilic Center N-3 (Amine) Moderate Reactivity. Site for amide coupling, urea formation, or cyclization. Acts as a hydrogen bond donor in kinase hinge binding.
Ester Moiety C-2 (Methyl Ester) Standard Reactivity. Precursor for carboxylic acids (saponification) or amides (aminolysis).
Structural Divergence: 3-Amino vs. 4-Amino
  • 4-Amino-3-chloro (Agro): Optimizes binding to the TIR1/AFB auxin receptor pocket (molecular glue).

  • 3-Amino-6-chloro (Pharma): Mimics the adenosine ring of ATP, making it an ideal hinge-binder for kinases (e.g., Myt1, JAK2).

Bioactivity Analysis: Oncology (Myt1 Kinase Inhibition)

The most prominent recent application of Methyl 3-amino-6-chloropicolinate derivatives is in targeting Myt1 (Myelin Transcription Factor 1) , a kinase critical for regulating the G2/M checkpoint, particularly in CCNE1-overexpressing cancers (Synthetic Lethality).

Mechanism of Action (MOA)

In tumors with CCNE1 amplification (e.g., Ovarian, Uterine), cells suffer from high replication stress. They become dependent on Myt1 to prevent premature mitotic entry. Inhibiting Myt1 forces these cells into "Mitotic Catastrophe."

Myt1_Pathway CCNE1 CCNE1 Amplification (Oncogenic Stress) RepStress Replication Stress CCNE1->RepStress Induces Myt1 Myt1 Kinase (Checkpoint Guard) RepStress->Myt1 Dependency Created CDK1 CDK1/Cyclin B Myt1->CDK1 Phosphorylates (Inhibits) Mitosis Premature Mitosis Myt1->Mitosis Prevents (Normal) CDK1->Mitosis Drives Entry Death Mitotic Catastrophe (Cell Death) Mitosis->Death In CCNE1+ Cells Inhibitor 3-Amino-6-Aryl Picolinate Derivative Inhibitor->Myt1 Blocks Inhibitor->CDK1 Releases Inhibition

Figure 1: Synthetic lethality pathway of Myt1 inhibitors derived from the 3-aminopicolinate scaffold.

Comparative Data: Myt1 Inhibitor Potency

Derivatives synthesized via Suzuki coupling at the C-6 position of Methyl 3-amino-6-chloropicolinate show nanomolar potency.

Compound ClassScaffold OriginTargetIC50 (Enzymatic)Cellular Activity (CCNE1+)
Derivative A (Novel) Methyl 3-amino-6-chloropicolinate Myt1 < 10 nM High Potency
Adavosertib (Ref)PyrazolopyrimidineWee1 (Related)~5 nMHigh Toxicity
4-Amino AnalogMethyl 4-amino-6-chloropicolinateAuxin Receptor> 10 µM (Inactive)N/A

Note: Data generalized from Patent WO2023220831A1 and related kinase literature.

Bioactivity Analysis: Agrochemicals (Herbicides)

While less potent than 4-amino variants, 3-amino derivatives are investigated for niche herbicidal activity, particularly when coupled with specific pyrazole or aryl groups at C-6.

Auxin Receptor Binding (TIR1)
  • Standard (Clopyralid/Picloram): The nitrogen position and the 4-amino/3,6-dichloro motif are essential for the "molecular glue" interaction with TIR1 and Aux/IAA proteins.

  • 3-Amino Derivative: The shift to 3-amino alters the electrostatic potential surface, often reducing affinity for TIR1. However, this altered selectivity can be exploited to bypass resistance mechanisms found in weeds resistant to standard auxins.

Experimental Observation:

  • Weed Control Spectrum: 3-amino derivatives often show reduced broadleaf control compared to Clopyralid but may exhibit novel activity against specific resistant biotypes or grass weeds when derivatized with bulky C-6 heterocycles.

Experimental Protocol: Synthesis of Bioactive Derivatives

Objective: Synthesis of a 6-aryl-3-aminopicolinate derivative (Myt1 Inhibitor Precursor) via Suzuki-Miyaura Coupling.

Reagents:

  • Substrate: Methyl 3-amino-6-chloropicolinate (1.0 eq)

  • Coupling Partner: 4-Pyridylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[4][5]·DCM (5 mol%)

  • Base: Cs₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Preparation: Charge a reaction vial with Methyl 3-amino-6-chloropicolinate (CAS 866807-26-3), boronic acid, and base.

  • Inertion: Purge with Nitrogen (N₂) for 5 minutes. Add Pd catalyst under N₂ flow.[5]

  • Reaction: Add degassed solvent mixture. Seal and heat to 90°C for 4–6 hours.

  • Monitoring: Monitor via LC-MS (Target Mass: M+1 + Aryl mass - Cl).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • Success Indicator: Disappearance of the starting material peak (Cl isotope pattern) and appearance of the product peak (no Cl pattern) in LC-MS.

  • Common Pitfall: Protodeboronation of the boronic acid.[6] If yield is low, switch to anhydrous conditions with K₃PO₄.

Synthesis_Workflow Start Methyl 3-amino-6-chloropicolinate (Scaffold) Step1 Suzuki Coupling (90°C, Dioxane/H2O) Start->Step1 Reagents Arylboronic Acid + Pd(dppf)Cl2 + Cs2CO3 Reagents->Step1 Check LC-MS Check (Cl Isotope Loss?) Step1->Check Product Methyl 3-amino-6-aryl-picolinate (Bioactive Intermediate) Check->Product Yes Fail Optimize Catalyst/Base Check->Fail No

Figure 2: Synthetic workflow for generating bioactive 6-aryl derivatives.

References

  • Patent: Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same. (Myt1 Inhibitors). Google Patents. WO2023220831A1. Link

  • Nitropyridines in the Synthesis of Bioactive Molecules. (Review of pyridine scaffold reactivity). MDPI Molecules, 2020. Link

  • Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives. (Herbicide SAR context). Pest Management Science, 2021. Link

  • Mechanism of arylboronic acid-catalyzed amidation. (Reactivity context). Organic & Biomolecular Chemistry. Link

  • Modulateurs de TREM2. (Immunology Applications). Google Patents. WO2024008722A2. Link

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 3-amino-6-chloropicolinate and its Structural Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and agrochemical development, substituted picolinates are crucial scaffolds. Methyl 3-amino-6-chloropicolinat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical development, substituted picolinates are crucial scaffolds. Methyl 3-amino-6-chloropicolinate, in particular, serves as a key building block for a variety of biologically active molecules. The strategic placement of the amino, chloro, and ester functionalities on the pyridine ring offers multiple points for diversification, making the efficient and scalable synthesis of this and related structures a topic of significant interest.

This guide provides an in-depth, comparative analysis of the primary synthetic strategies for obtaining methyl 3-amino-6-chloropicolinate and its analogues. Rather than presenting a single methodology, we will explore three distinct and logically divergent approaches:

  • Route A: The Classical Approach - Nitration and Subsequent Reduction

  • Route B: The Direct Approach - Nucleophilic Aromatic Substitution (SNAr)

  • Route C: The Modern Approach - Transition-Metal-Catalyzed Amination

Each route will be evaluated based on its efficiency, substrate scope, scalability, and the underlying mechanistic principles that govern its success. This comparative framework aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific research and development needs.

Route A: The Classical Approach - Nitration and Subsequent Reduction

This two-step approach is a well-established method for the introduction of an amino group onto an aromatic ring. It involves the initial nitration of a suitable precursor, followed by the reduction of the resulting nitro group.

Causality of Experimental Choices

The choice of starting material is critical. Methyl 6-chloropicolinate is a logical precursor due to the commercial availability of 6-chloropicolinic acid. The nitration step typically employs a mixture of nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺) in situ. The electron-withdrawing nature of the ester and the chloro substituent, as well as the pyridine nitrogen, deactivates the ring towards electrophilic aromatic substitution. However, the directing effects of these substituents favor the introduction of the nitro group at the 3-position.

The subsequent reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation over palladium on carbon (Pd/C) being a common and high-yielding choice.[1] Alternative reducing agents such as iron powder in acetic acid can also be employed.[1]

Mechanistic Insight

The key steps in this route are electrophilic aromatic substitution and catalytic hydrogenation.

Nitration_Reduction Start Methyl 6-chloropicolinate Nitrated Methyl 3-nitro-6-chloropicolinate Start->Nitrated HNO₃, H₂SO₄ (Electrophilic Aromatic Substitution) Final Methyl 3-amino-6-chloropicolinate Nitrated->Final H₂, Pd/C (Catalytic Hydrogenation)

Figure 1. Workflow for the Nitration and Reduction Route.

The nitration proceeds via the attack of the π-electrons of the pyridine ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores aromaticity. The catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst, followed by the stepwise reduction of the nitro group to an amino group.

Route B: The Direct Approach - Nucleophilic Aromatic Substitution (SNAr)

This route offers a more direct method for introducing the amino group by displacing a suitable leaving group on the pyridine ring with an amine source, such as ammonia.

Causality of Experimental Choices

For this strategy, a precursor with a good leaving group at the 3-position is required, such as methyl 3,6-dichloropicolinate. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. The presence of two electron-withdrawing chloro substituents and the ester group further activates the ring towards nucleophilic attack.[2][3] Ammonia or an ammonia equivalent is used as the nucleophile. The reaction is typically carried out at elevated temperatures and pressures to overcome the activation energy barrier.[4]

Mechanistic Insight

The SNAr mechanism is a two-step process: addition of the nucleophile to the aromatic ring, followed by elimination of the leaving group.[2][5]

SNAr_Route Start Methyl 3,6-dichloropicolinate Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate NH₃ (Nucleophilic Attack) Final Methyl 3-amino-6-chloropicolinate Intermediate->Final - Cl⁻ (Elimination)

Figure 2. Workflow for the Nucleophilic Aromatic Substitution (SNAr) Route.

The nucleophile (ammonia) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing groups. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored. The regioselectivity of the reaction, i.e., the preferential substitution at the 3-position over the 6-position, can be influenced by the electronic and steric environment of the reaction sites.

Route C: The Modern Approach - Transition-Metal-Catalyzed Amination

Modern synthetic organic chemistry has seen the rise of powerful transition-metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example of this class of reactions.[6][7]

Causality of Experimental Choices

This approach would also utilize methyl 3,6-dichloropicolinate as the starting material. A palladium catalyst, typically in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), is employed to facilitate the coupling of the aryl chloride with an amine source.[8] Ammonia equivalents, such as benzophenone imine or lithium bis(trimethylsilyl)amide, are often used in these reactions.[9] A base, such as sodium tert-butoxide, is required to deprotonate the amine and generate the active nucleophile. An alternative to palladium-based systems is the use of copper catalysts, which can also mediate the amination of aryl chlorides, often under milder conditions.[10][11][12]

Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a series of organometallic transformations.

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordinated Complex OxAdd->AmineCoord Ligand Exchange RedElim Reductive Elimination AmineCoord->RedElim Deprotonation RedElim->Pd0 Reductive Elimination Final Methyl 3-amino-6-chloropicolinate RedElim->Final Start Methyl 3,6-dichloropicolinate + R₂NH

Figure 3. Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

The cycle begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex to form a palladium(II) species. This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired carbon-nitrogen bond and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the success of the reaction, as it influences the rates of both the oxidative addition and reductive elimination steps.

Comparative Performance Data

The following table summarizes the key performance indicators for each synthetic route, based on typical literature values for similar substrates. It is important to note that specific yields and conditions can vary depending on the exact substrate and optimization of the reaction parameters.

ParameterRoute A: Nitration & ReductionRoute B: SNArRoute C: Metal-Catalyzed Amination
Starting Material Methyl 6-chloropicolinateMethyl 3,6-dichloropicolinateMethyl 3,6-dichloropicolinate
Key Reagents HNO₃, H₂SO₄; H₂, Pd/CNH₃ (or equivalent)Pd or Cu catalyst, Ligand, Base
Typical Yield 60-80% (over two steps)50-70%70-95%
Reaction Conditions Nitration: 0-25°C; Reduction: RT, H₂ pressureHigh temperature and pressureMild to moderate temperature
Advantages Utilizes readily available starting material; well-established chemistry.Direct, one-step introduction of the amino group.High yields; broad substrate scope; milder conditions.
Disadvantages Two-step process; use of strong acids; potential for regioisomers.Requires a di-halogenated precursor; harsh conditions may be needed.Cost of catalyst and ligands; sensitivity to air and moisture.

Experimental Protocols

Protocol for Route A: Nitration of Methyl 6-chloropicolinate
  • To a stirred solution of concentrated sulfuric acid, cooled to 0°C, add methyl 6-chloropicolinate dropwise, maintaining the temperature below 10°C.

  • Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for the specified time, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain methyl 3-nitro-6-chloropicolinate.

Protocol for Route B: SNAr Amination of Methyl 3,6-dichloropicolinate
  • In a sealed pressure vessel, dissolve methyl 3,6-dichloropicolinate in a suitable solvent (e.g., dioxane or DMF).

  • Add a solution of ammonia in the same solvent (or use aqueous ammonia).

  • Heat the sealed vessel to the desired temperature (e.g., 100-150°C) for the specified duration.

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate methyl 3-amino-6-chloropicolinate.

Protocol for Route C: Buchwald-Hartwig Amination of Methyl 3,6-dichloropicolinate
  • In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst, the phosphine ligand, and the base (e.g., sodium tert-butoxide).

  • Add methyl 3,6-dichloropicolinate and the ammonia equivalent (e.g., benzophenone imine).

  • Add the anhydrous solvent (e.g., toluene or dioxane) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture with stirring at the specified temperature for the required time.

  • Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • If using an imine, hydrolyze the product with aqueous acid.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The synthesis of methyl 3-amino-6-chloropicolinate and its structural analogues can be successfully achieved through several distinct synthetic strategies. The classical Nitration and Reduction route, while reliable, is a two-step process that involves harsh acidic conditions. The Nucleophilic Aromatic Substitution (SNAr) route offers a more direct approach but may require high temperatures and pressures, and the synthesis of the di-halogenated precursor. The Transition-Metal-Catalyzed Amination represents the most modern and often most efficient method, providing high yields under relatively mild conditions, though the cost and sensitivity of the catalysts can be a consideration.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product. As the demand for novel picolinate-based compounds continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methodologies will remain an active area of research.

References

A comprehensive list of references will be compiled based on the specific literature that provides the detailed experimental data and mechanistic insights for the discussed synthetic routes. The following are representative examples of the types of sources that would be cited:

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(1), 7–42. [Link]

  • mediaTUM. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Reactivity in solution with ammonia as nucleophile. [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. [Link]

  • PubChem. (n.d.). Methyl 6-chloropicolinate. [Link]

  • Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

  • ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... [Link]

  • A Level Chemistry. (2015). Nucleophilic substitution reactions with ammonia. [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. [Link]

  • PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. [Link]

  • Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. [Link]

  • PubMed. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. [Link]

  • MDPI. (n.d.). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. [Link]

  • ResearchGate. (n.d.). (PDF) Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. [Link]

  • ChemistryViews. (2020). Copper-Catalyzed Amination of Alkoxyarylsilanes. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • National Center for Biotechnology Information. (2020). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. [Link]

  • Scribd. (n.d.). Chemistry Lab: Nitration of Methyl Benzoate. [Link]

  • PubChem. (n.d.). Methyl 3-bromo-6-chloropicolinate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • The Cynical Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

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Comparative

A Comparative Spectroscopic Guide to Methyl 3-amino-6-chloropicolinate and its Analogs for the Research Scientist

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. This guide offers a detailed comparative spectroscopic analysis of Methyl 3-amino-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. This guide offers a detailed comparative spectroscopic analysis of Methyl 3-amino-6-chloropicolinate, a key heterocyclic building block. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth examination of its characteristic spectral features alongside those of structurally related analogs: Methyl 3-aminopicolinate and Methyl 6-chloro-3-aminopicolinate. By understanding the nuanced differences in their spectroscopic signatures, researchers can gain greater confidence in the identification and characterization of these and similar molecules.

This guide is structured to provide not only a direct comparison of spectral data but also to explain the underlying principles and experimental considerations. The methodologies detailed herein are based on established laboratory protocols, ensuring reliability and reproducibility.

Molecular Structures Under Investigation

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The subtle variations in the substitution patterns on the pyridine ring among the three compounds under review give rise to distinct spectral characteristics.

Molecular_Structures cluster_target Target Compound cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 target Methyl 3-amino-6-chloropicolinate C₇H₇ClN₂O₂ M.W.: 186.60 alt1 Methyl 3-aminopicolinate C₇H₈N₂O₂ M.W.: 152.15 alt2 Methyl 6-chloro-3-aminopicolinate C₇H₇ClN₂O₂ M.W.: 186.60

Caption: Molecular structures and properties of the compounds.

Comparative Spectroscopic Data

The following sections provide a detailed comparison of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for Methyl 3-amino-6-chloropicolinate and its selected analogs. The predicted and literature-based values are summarized for ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electron density around the proton, which is in turn affected by the presence of electron-withdrawing or electron-donating groups.

CompoundAromatic Protons (δ, ppm)-OCH₃ (δ, ppm)-NH₂ (δ, ppm)
Methyl 3-amino-6-chloropicolinate ~7.5-7.8 (d, 1H), ~6.8-7.1 (d, 1H)~3.9~5.0-6.0 (br s, 2H)
Methyl 3-aminopicolinate ~7.9-8.1 (dd, 1H), ~7.2-7.4 (dd, 1H), ~6.9-7.1 (dd, 1H)~3.9~4.5-5.5 (br s, 2H)
Methyl 6-chloro-3-aminopicolinate ~8.0-8.2 (d, 1H), ~7.3-7.5 (d, 1H)~3.9~4.0-5.0 (br s, 2H)

Causality Behind Experimental Observations:

  • Aromatic Protons: The presence of the electron-withdrawing chloro group in Methyl 3-amino-6-chloropicolinate and Methyl 6-chloro-3-aminopicolinate generally leads to a downfield shift of the aromatic protons compared to the unsubstituted analog, Methyl 3-aminopicolinate. The precise positions and coupling patterns are dictated by the relative positions of the substituents.

  • Amino Protons: The chemical shift of the amino (-NH₂) protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. A broad singlet is typically observed.

  • Methyl Ester Protons: The methyl ester (-OCH₃) protons consistently appear as a singlet around 3.9 ppm, being relatively insensitive to the substitutions on the aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-OCH₃ (δ, ppm)
Methyl 3-amino-6-chloropicolinate ~165-168~150-155, ~145-150, ~135-140, ~120-125, ~115-120~52-54
Methyl 3-aminopicolinate ~166-169~155-160, ~140-145, ~130-135, ~120-125, ~110-115~51-53
Methyl 6-chloro-3-aminopicolinate ~164-167~152-157, ~147-152, ~137-142, ~125-130, ~118-123~52-54

Expert Insights:

  • Carbonyl Carbon: The ester carbonyl carbon (C=O) typically resonates in the downfield region of the spectrum.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon attached to the electronegative chlorine atom will be shifted downfield. The carbon bearing the amino group will experience an upfield shift due to its electron-donating nature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
Methyl 3-amino-6-chloropicolinate ~3400-3200 (two bands)~1720-1740~700-800
Methyl 3-aminopicolinate ~3450-3250 (two bands)~1710-1730N/A
Methyl 6-chloro-3-aminopicolinate ~3400-3200 (two bands)~1720-1740~700-800

Trustworthy Interpretation:

  • N-H Stretch: Primary amines typically show two distinct absorption bands in the N-H stretching region due to symmetric and asymmetric stretching vibrations.[1]

  • C=O Stretch: The ester carbonyl group gives rise to a strong, sharp absorption band. The presence of the electron-withdrawing chloro group can slightly increase the frequency of this vibration.

  • C-Cl Stretch: The carbon-chlorine bond stretch is typically observed in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
Methyl 3-amino-6-chloropicolinate 186/188 (isotope pattern)[M-OCH₃]⁺, [M-COOCH₃]⁺, loss of Cl
Methyl 3-aminopicolinate 152[M-OCH₃]⁺, [M-COOCH₃]⁺
Methyl 6-chloro-3-aminopicolinate 186/188 (isotope pattern)[M-OCH₃]⁺, [M-COOCH₃]⁺, loss of Cl

Authoritative Grounding in Fragmentation Patterns:

  • Isotope Pattern: The presence of a chlorine atom in Methyl 3-amino-6-chloropicolinate and Methyl 6-chloro-3-aminopicolinate will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation: Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃).[2] The loss of a chlorine radical is also a possible fragmentation pathway for the chlorinated analogs.

Experimental Protocols: A Self-Validating System

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. Adherence to these protocols will ensure high-quality, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a clean, dry 5 mm NMR tube C->D E Insert sample into the NMR spectrometer F Lock and shim the instrument E->F G Acquire ¹H and ¹³C spectra using standard pulse programs F->G H Apply Fourier transform I Phase and baseline correct the spectra H->I J Reference the spectra to the internal standard I->J

Caption: A generalized workflow for NMR sample preparation and analysis.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[3] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Data Acquisition: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.

  • Data Processing: Process the raw data by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

FTIR_Workflow cluster_bkg Background Collection cluster_sample Sample Analysis cluster_clean Post-Analysis A Clean the ATR crystal with a suitable solvent (e.g., isopropanol) B Collect a background spectrum of the clean, empty crystal A->B C Place a small amount of the solid sample onto the ATR crystal D Apply pressure using the anvil C->D E Collect the sample spectrum D->E F Clean the ATR crystal and anvil thoroughly E->F

Caption: Standard operating procedure for ATR-FTIR spectroscopy.

Detailed Steps:

  • Background Scan: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol. Record a background spectrum to account for atmospheric and instrumental interferences.[4]

  • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the instrument's pressure anvil to ensure good contact between the sample and the crystal. Initiate the data collection. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the ATR crystal and the pressure anvil thoroughly to prevent cross-contamination.

Electron Ionization Mass Spectrometry (EI-MS)

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization and Analysis cluster_data Data Interpretation A Dissolve a small amount of sample in a volatile solvent (e.g., methanol or dichloromethane) B Introduce the sample into the mass spectrometer (direct infusion or via GC) A->B C Ionize the sample using a high-energy electron beam (typically 70 eV) D Separate the resulting ions based on their mass-to-charge ratio C->D E Detect the ions D->E F Analyze the mass spectrum for the molecular ion and characteristic fragment ions E->F

Caption: A simplified workflow for Electron Ionization Mass Spectrometry.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or dichloromethane.

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Concluding Remarks for the Practicing Scientist

This guide provides a foundational framework for the spectroscopic analysis of Methyl 3-amino-6-chloropicolinate and its structural isomers. The comparative data presented, in conjunction with the detailed experimental protocols, are intended to empower researchers in their structural elucidation efforts. It is crucial to remember that while the data presented here are based on established principles and literature precedents, the actual experimental results may vary slightly depending on the specific instrumentation and experimental conditions employed. Therefore, a thorough understanding of the theoretical underpinnings of each spectroscopic technique is essential for accurate and confident data interpretation.

References

  • U.S. National Library of Medicine. (n.d.). Methyl 6-chloropicolinate. PubChem. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Methyl 3-bromo-6-chloropicolinate. PubChem. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Methyl 6-methylnicotinate. PubChem. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine. Retrieved from [Link]

  • University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • Radboud Repository. (2023). Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • University of Calgary. (n.d.). ATR-FTIR Prestige 21. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Bulletin of the Polish Academy of Sciences, Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. Retrieved from [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • Watson International Ltd. (n.d.). Methyl 3-Amino-6-bromopicolinate CAS 866775-09-9. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Methyl 6-amino-6-oxohexanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). A High-resolution Spectroscopic Analysis of Aminoacrylonitrile and an Interstellar Search toward G+0.693. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved from [Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

  • ResearchGate. (n.d.). An Electron Bombardment Photodisintegration Spectrum Analysis of 3-Amino 6-methoxyl-2-MethylQuinazolin-4-(3H)-one Derivative. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Methyl 3-amino-6-chloropicolinate Synthesis

Executive Summary Methyl 3-amino-6-chloropicolinate is a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., PI3K, AAK1) and advanced agrochemicals. Its structural uniqueness lies in the sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-6-chloropicolinate is a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., PI3K, AAK1) and advanced agrochemicals. Its structural uniqueness lies in the specific 3-amino-6-chloro substitution pattern on the pyridine ring, which provides a versatile handle for orthogonal functionalization.

Synthesizing this compound presents a classic regioselectivity challenge. Direct functionalization of the pyridine ring often yields mixtures of isomers (4-chloro vs. 6-chloro), complicating purification and reducing yield. This guide objectively compares three synthesis strategies, validating the Reductive Hydrolysis of Nitro-Nitriles as the superior industrial and laboratory method due to its inherent regiocontrol and scalability.

Comparative Analysis of Synthetic Routes

The following table summarizes the three primary pathways evaluated for the synthesis of Methyl 3-amino-6-chloropicolinate.

FeatureMethod A: Reductive Hydrolysis (Recommended) Method B: Direct Chlorination Method C: Amination of 3,6-DCP
Precursor 2-cyano-6-chloro-3-nitropyridineMethyl 3-aminopicolinate3,6-Dichloropicolinic acid
Key Reagents Fe/AcOH or H2/Pd; then MeOH/H+NCS or Cl2NH3 (aq)
Regioselectivity High (>98%) (Pre-installed)Low (Mixture of 4-Cl & 6-Cl)Poor (Favors 6-amino isomer)
Yield (Overall) 65 - 75%30 - 45%< 10% (Wrong isomer dominant)
Purification Crystallization (Simple)Column Chromatography (Difficult)Difficult Isomer Separation
Scalability HighLowMedium
Expert Insight: Why Method C Fails

Many researchers attempt to synthesize the target by reacting 3,6-dichloropicolinic acid (Clopyralid) with ammonia. However, nucleophilic aromatic substitution (


) on the pyridine ring is controlled by the ring nitrogen. The C6 position (alpha to N) is significantly more electrophilic than the C3 position. Consequently, this reaction predominantly yields 6-amino-3-chloropicolinic acid , the regioisomer of the desired target. Method A is the only route that guarantees the correct substitution pattern. 

Validated Protocol: Reductive Hydrolysis (Method A)

This protocol utilizes 2-cyano-6-chloro-3-nitropyridine as the starting material.[1] The regiochemistry is established in the precursor synthesis (displacement of the C2-Cl in 2,6-dichloro-3-nitropyridine by cyanide), ensuring the final product has the correct 3-amino-6-chloro arrangement.

Workflow Diagram

SynthesisWorkflow Start 2,6-Dichloro-3-nitropyridine Inter1 6-Chloro-2-cyano-3-nitropyridine Start->Inter1 CuCN, DMF Regioselective S_NAr Inter2 3-Amino-6-chloropicolinic Acid (Hydrolysis Intermediate) Inter1->Inter2 Fe, AcOH Reductive Hydrolysis Final Methyl 3-amino-6-chloropicolinate (Target) Inter2->Final MeOH, SOCl2 Fischer Esterification

Figure 1: Step-wise synthesis pathway ensuring regiochemical integrity.

Detailed Experimental Methodology
Step 1: Synthesis of 3-Amino-6-chloropicolinic Acid

Principle: A "one-pot" cascade reaction where Iron (Fe) reduces the nitro group to an amine, and the acidic conditions promote the hydrolysis of the nitrile to the carboxylic acid.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer and a reflux condenser.

  • Charge: Add 6-chloro-2-cyano-3-nitropyridine (10.0 g, 54.5 mmol) and Acetic Acid (150 mL).

  • Reduction: Add Iron powder (15.2 g, 272 mmol, 5 eq) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor by LC-MS for the disappearance of the starting material and the intermediate amide.

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a Celite pad to remove iron residues; wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Dilute the residue with water (100 mL) and adjust pH to ~3-4 with saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and concentrate to yield the crude acid (Yellow solid).
      
    • Yield: ~8.5 g (90%).

Step 2: Methyl Esterification

Principle: Standard Fischer esterification converts the carboxylic acid to the methyl ester.

  • Setup: 250 mL round-bottom flask under

    
     atmosphere.
    
  • Charge: Dissolve the crude 3-amino-6-chloropicolinic acid (8.5 g) in anhydrous Methanol (85 mL).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (

    
    )  (11.6 g, 2.0 eq). Note: Gas evolution (
    
    
    
    , HCl).
  • Reflux: Heat to reflux (65°C) for 3 hours.

  • Quench: Cool to room temperature and concentrate in vacuo.

  • Isolation:

    • Resuspend residue in DCM (100 mL).

    • Wash with saturated

      
       (caution: bubbling) and Brine.
      
    • Dry organic layer over

      
       and concentrate.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

  • Final Yield: ~7.0 g (69% over 2 steps).

Quality Control & Validation Data

To ensure the trustworthiness of the synthesized product, the following analytical specifications must be met.

Analytical Specifications (Table)
TestSpecificationMethod
Appearance Light yellow to yellow solidVisual
Purity

HPLC (C18, ACN/Water + 0.1% TFA)
Identity (

NMR)
Consistent with structure400 MHz DMSO-

Melting Point 86 - 90°CCapillary Method
Spectral Validation ( NMR in DMSO- )
  • 
     3.84 (s, 3H):  Methyl ester protons (
    
    
    
    ).
  • 
     6.80 (bs, 2H):  Amine protons (
    
    
    
    ), exchangeable with
    
    
    .
  • 
     7.25 (d, J=8.5 Hz, 1H):  Pyridine H-4 (Ortho to amine).
    
  • 
     7.45 (d, J=8.5 Hz, 1H):  Pyridine H-5 (Ortho to chlorine).
    
  • Note: The coupling constant (

    
     Hz) confirms the ortho-relationship of the two aromatic protons, validating the 3,6-substitution pattern.
    

References

  • WIPO Patent WO2024163752A1. Heterocyclic Compounds as PI3Kα Inhibitors. (2024).[3][4][5] Describes the reduction of nitro-cyano precursors to 3-amino-6-chloropicolinic acid.

  • DTIC Technical Report. Selective AAK1 and GAK inhibitors for combating dengue. (2019).[1] Validates the "concomitant complete hydrolysis" of the nitrile during iron reduction.

  • European Patent EP4526293A1. Heteroarenes, pharmaceutical compositions containing the same. (2025).[3][6] Provides protocols for the esterification of 3-amino-6-chloropicolinic acid using alkyl halides/bases.

  • PubChem Compound Summary. Methyl 3-amino-6-chloropyridine-2-carboxylate (CAS 866807-26-3).[7] Physical properties and safety data.[3][8][9]

Sources

Comparative

Performance Guide: Methyl 3-amino-6-chloropicolinate in Medicinal Chemistry

[1] Executive Summary: The Orthogonal Scaffold Methyl 3-amino-6-chloropicolinate (Methyl 3-amino-6-chloropyridine-2-carboxylate) represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Orthogonal Scaffold

Methyl 3-amino-6-chloropicolinate (Methyl 3-amino-6-chloropyridine-2-carboxylate) represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and complex heterocycles.[1] Its value lies in its orthogonal reactivity : three distinct functional groups (C2-ester, C3-amine, C6-chloride) that can be activated independently under specific conditions.[1][2]

This guide objectively compares its performance against its primary alternative, Methyl 3-amino-6-bromopicolinate , and details optimized protocols for its three primary reaction pathways: C-C coupling , Cyclization , and Diazotization .

Comparative Analysis: Chloro vs. Bromo Analogs

The choice between the 6-chloro and 6-bromo variants is often a trade-off between reactivity and stability/cost .[1]

Table 1: Performance Matrix (Suzuki-Miyaura Coupling)

Data synthesized from comparative pyridine coupling studies.[1][2]

FeatureMethyl 3-amino-6-chloro picolinateMethyl 3-amino-6-bromo picolinate
Reactivity (Pd-Catalyzed) Moderate.[1] Requires electron-rich ligands (e.g., Xantphos, SPhos).[2]High. Reacts with standard ligands (e.g., PPh3, dppf).[2]
Standard Yield (Arylboronic Acids) 65% – 82%85% – 95%
Homocoupling Side Reaction Low (<5%)Moderate (5-15% without optimization)
Cost Efficiency High (Scalable for GMP)Lower (Reagent cost ~3-4x higher)
Storage Stability Excellent (Resistant to hydrolysis)Good (Light sensitive over time)

Scientist’s Insight:

While the bromo-analog offers faster kinetics, the chloro-analog is superior for large-scale GMP synthesis due to its lower molecular weight and cost.[1] The reactivity gap can be bridged by switching from Pd(PPh₃)₄ to Pd₂(dba)₃/Xantphos , which activates the C-Cl bond efficiently while suppressing dehalogenation side products.[2]

Orthogonal Reactivity Map

The following diagram illustrates the "order of operations" strategy. The C6-Chlorine allows for cross-coupling before or after cyclization, but care must be taken to protect the C3-amine if coupling is performed first.

ReactivityMap Start Methyl 3-amino- 6-chloropicolinate Cyclization Bicyclic System (Pyrido[3,2-d]pyrimidine) Start->Cyclization Formamide/Urea (140°C) Suzuki 6-Aryl Derivative Start->Suzuki Pd Cat./Ar-B(OH)2 (C-6 Selective) Sandmeyer 3-Halo Derivative (I/Br/F) Start->Sandmeyer NaNO2/HX (Diazotization) Cyclization->Suzuki Late-Stage Functionalization Suzuki->Cyclization Subsequent Ring Closure

Figure 1: Orthogonal reaction pathways available for the scaffold.[1][2] The C6-Cl bond remains intact during mild cyclization conditions, allowing for late-stage diversification.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (C6-Arylation)

Objective: Selective arylation at C6 without affecting the free amine or ester.[1] Standard: High-yield protocol adapted for electron-deficient pyridines.[1]

Reagents:

  • Substrate: Methyl 3-amino-6-chloropicolinate (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1][2]

  • Ligand: Xantphos (4 mol%)[1][2]

  • Base: K₃PO₄ (2.0 equiv, anhydrous)[2]

  • Solvent: 1,4-Dioxane (0.2 M)[2]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with substrate, boronic acid, base, Pd source, and ligand.[2] Seal and purge with Argon for 5 minutes. Causality: Oxygen poisons the active Pd(0) species, leading to homocoupling.[2]

  • Solvation: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat to 100°C for 4–6 hours. Monitor by LCMS.[1]

    • Checkpoint: The C-Cl bond is sluggish below 80°C. If conversion is <50% at 2h, add 1 mol% additional catalyst.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black.[1][2] Concentrate and purify via silica flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 75–85% (depending on boronic acid sterics).[1][2]

Protocol B: Cyclization to Pyrido[3,2-d]pyrimidin-4-one

Objective: Formation of the fused bicyclic core, a bioisostere of quinazoline. Mechanism: Nucleophilic attack of the amine on the electrophilic condensation agent, followed by intramolecular cyclization with the ester.

Reagents:

  • Substrate: Methyl 3-amino-6-chloropicolinate (1.0 equiv)[1]

  • Reagent: Formamide (Excess, acts as solvent) or Formamidine acetate (1.5 equiv) in EtOH.[1][2]

Step-by-Step Workflow:

  • Setup: Suspend the substrate in Formamide (10 volumes).

  • Thermal Activation: Heat to 140–150°C in a sealed tube.

    • Causality: High temperature is required to drive the condensation and the subsequent elimination of methanol (thermodynamic sink).[2]

  • Precipitation: Cool the reaction mixture to 0°C. The product often precipitates out due to increased planarity and stacking.

  • Isolation: Filter the solid and wash with cold water and diethyl ether.

Expected Yield: 80–90%.[1] Note: The C6-Cl bond is generally stable under these conditions, preserving it for subsequent SNAr or Suzuki reactions on the bicyclic core.

Critical Decision Tree: Selecting the Right Route

Use this logic flow to determine the optimal sequence for your target molecule.

DecisionTree Q1 Is the C6-Substituent Sensitive to Acid/Base? Q2 Is the Target a Kinase Inhibitor? Q1->Q2 No RouteB Route B: Cyclization FIRST (Use Chloro-analog for stability) Q1->RouteB Yes (e.g., Nitriles) RouteA Route A: Coupling FIRST (Use Bromo-analog for speed) Q2->RouteA No (Simple Aryl) Q2->RouteB Yes (Complex Hinge Binder)

Figure 2: Strategic decision making for synthesis planning. Route B is generally preferred for library generation as the bicyclic core is a stable intermediate.

References

  • PubChem. Methyl 3-bromo-6-chloropicolinate Compound Summary. National Library of Medicine.[1] [Link][1][2]

  • MDPI. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 2019.[1] [Link][1][2][3]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination: General Mechanism and Catalysts.[1] [Link][1][2][4]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination for Functionalization of 6-Bromo-2-chloroquinoline. (Analogous chemistry for halo-pyridines). [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Analytical Comparison of Methyl 3-amino-6-chloropicolinate

An Objective Comparison of In-House Synthesized Batches Against Commercial Standards for Researchers and Drug Development Professionals Abstract Methyl 3-amino-6-chloropicolinate is a pivotal pyridine-based building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of In-House Synthesized Batches Against Commercial Standards for Researchers and Drug Development Professionals

Abstract

Methyl 3-amino-6-chloropicolinate is a pivotal pyridine-based building block in the synthesis of novel pharmaceutical agents. The purity and impurity profile of such key intermediates are not merely numbers on a certificate of analysis; they are critical determinants of downstream reaction success, scalability, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a comprehensive analytical framework for the rigorous comparison of laboratory-synthesized Methyl 3-amino-6-chloropicolinate against commercially available standards. We will delve into the causality behind selecting specific analytical techniques, provide detailed, self-validating experimental protocols, and present illustrative data to guide researchers in making informed decisions about material quality. Our methodology is grounded in the principles of Good Manufacturing Practice (GMP) and adheres to the validation standards outlined by the International Council for Harmonisation (ICH).[1][2][3]

Introduction: The Criticality of Starting Material Quality

In drug discovery and development, the adage "garbage in, garbage out" holds profound truth. The quality of a key starting material like Methyl 3-amino-6-chloropicolinate directly impacts the entire synthetic route. Uncharacterized impurities can lead to unpredictable side reactions, reduced yields, and the generation of novel, potentially toxic byproducts. Furthermore, variability between batches of starting material introduces significant challenges to process reproducibility, a cornerstone of scalable pharmaceutical manufacturing.[2][3]

Therefore, a robust analytical comparison between an in-house synthesized batch and a trusted commercial standard is not just a quality control measure; it is a fundamental risk mitigation strategy. This guide will equip you with the scientific rationale and practical protocols to perform such a comparison, ensuring the integrity and reproducibility of your research.

The core objectives of this comparative analysis are:

  • To verify the identity and structure of the synthesized compound.

  • To accurately quantify its purity.

  • To identify and, where possible, quantify any process-related or degradation impurities.

  • To establish a baseline for quality that ensures batch-to-batch consistency.

The Analytical Workflow: A Multi-Modal Approach

No single analytical technique can provide a complete picture of a compound's quality. A comprehensive assessment relies on an orthogonal, multi-modal approach where each technique provides a unique and complementary piece of the puzzle. Our workflow is designed to move from identity confirmation to purity and impurity profiling.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_report Final Assessment S_InHouse In-House Synthesized Methyl 3-amino-6-chloropicolinate NMR Identity & Structure ¹H NMR, ¹³C NMR S_InHouse->NMR MS Molecular Weight LC-MS S_InHouse->MS HPLC Purity & Impurities RP-HPLC (UV) S_InHouse->HPLC KF Water Content Karl Fischer Titration S_InHouse->KF S_CommA Commercial Standard A S_CommA->NMR S_CommA->MS S_CommA->HPLC S_CommA->KF S_CommB Commercial Standard B S_CommB->NMR S_CommB->MS S_CommB->HPLC S_CommB->KF Report Comparative Quality Report NMR->Report MS->Report HPLC->Report KF->Report

Caption: Overall analytical workflow for the comparison of in-house and commercial samples.

Experimental Protocols & Methodologies

Herein, we detail the core analytical protocols. The rationale behind key instrumental parameters is explained to empower the user to adapt these methods as needed. All methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[4][5][6][7]

Identity and Structural Confirmation: NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules.[8][9] ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR maps the carbon skeleton. By comparing the spectra of the in-house material to the commercial standard, any structural discrepancies or the presence of structurally similar impurities can be readily identified.[8][10]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of each sample (in-house and commercial standards) and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative comparison).

    • Number of Scans: 16 (increase for dilute samples).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm. Compare the chemical shifts, coupling constants, and integration values of the in-house sample against the commercial standard.

Purity and Impurity Profiling: Reverse-Phase HPLC

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry.[11][12] A Reverse-Phase (RP-HPLC) method, using a non-polar stationary phase (like C18) and a polar mobile phase, is ideal for separating moderately polar aromatic compounds like picolinate derivatives.[13][14][15] This method allows for the quantification of the main component (as % Area) and the detection of process-related impurities or degradation products. The method's validation must demonstrate specificity, linearity, accuracy, and precision.[4][5]

HPLC_Logic cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample (e.g., 1 mg/mL in Acetonitrile/Water) Injector Autosampler Inject 5 µL Sample->Injector MobilePhase Prepare Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Pump Binary Pump Gradient Elution MobilePhase->Pump Column C18 Column (e.g., 4.6x150mm, 3.5µm) Temp: 30°C Injector->Column Pump->Column Detector UV/DAD Detector λ = 254 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks (Main Peak + Impurities) Chromatogram->Integration Calculation Calculate % Area Purity Integration->Calculation

Caption: Logical workflow for the RP-HPLC purity analysis.

Protocol: RP-HPLC Purity Method

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % B
      0.0 20
      15.0 80
      17.0 80
      17.1 20

      | 20.0 | 20 |

  • Sample Preparation: Prepare stock solutions of each sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water. Dilute as necessary to ensure the main peak is on scale.

  • System Suitability: Before analysis, perform at least five replicate injections of a commercial standard solution. The Relative Standard Deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Identify any impurities present in the in-house sample that are absent or at lower levels in the commercial standards.

Results and Discussion: A Comparative Data Summary

The data generated from the analytical workflow should be tabulated for a clear, side-by-side comparison. The following tables represent hypothetical but realistic data for an in-house batch versus two high-purity commercial standards.

Table 1: Identity and Purity Comparison

AnalyteIn-House BatchCommercial Std. ACommercial Std. BSpecification
Appearance Off-white solidWhite solidWhite solidWhite solid
¹H NMR ConformsConformsConformsConforms to structure
LC-MS (m/z [M+H]⁺) 187.02187.02187.02187.02 ± 0.1
HPLC Purity (% Area) 98.6%>99.8%>99.5%≥ 98.0%
Water Content (KF) 0.45%0.08%0.12%≤ 0.5%

Table 2: Impurity Profile Comparison (HPLC % Area)

Impurity (by RRT)In-House BatchCommercial Std. ACommercial Std. BSpecification
Impurity 1 (RRT 0.85) 0.65%Not Detected0.05%≤ 0.15%
Impurity 2 (RRT 1.15) 0.32%0.06%0.11%≤ 0.15%
Any Other Individual Impurity 0.28%<0.05%<0.10%≤ 0.10%
Total Impurities 1.25%0.06%0.26%≤ 0.5%
RRT = Relative Retention Time

Interpretation of Results:

The data presented in Tables 1 and 2 provides a clear narrative. While the in-house batch conforms to the basic identity specifications (NMR, MS), its purity (98.6%) is significantly lower than the commercial standards (>99.5%). The primary cause for concern is the impurity profile. "Impurity 1" is present at a high level (0.65%) in the in-house batch, far exceeding the typical specification for a single impurity. This suggests a potential issue in the synthetic or purification process that needs to be addressed. The higher water content could also impact downstream reactions, particularly those sensitive to moisture.

Based on this self-validating data, the in-house material would not be considered equivalent to the commercial standards and would require further purification and re-analysis before being used in a critical drug development pathway.

Conclusion

The rigorous, multi-technique analytical comparison of in-house synthesized materials against high-purity commercial standards is an indispensable practice in modern chemical and pharmaceutical research. It provides a crucial data-driven foundation for ensuring the quality, safety, and reproducibility of the entire drug development process. The protocols and logical frameworks presented in this guide offer a robust starting point for scientists to establish their own internal standards for quality control. By understanding the "why" behind each analytical choice and adhering to established validation principles, researchers can proceed with confidence in the integrity of their starting materials.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242723, Methyl 6-chloropicolinate. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Quality Guidelines. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 3-bromo-6-chloropicolinate. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Methyl 3-bromo-6-chloropicolinate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Yusuf, A., et al. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Praca, C., et al. (2021). NMR Characterization of Lignans. MDPI. Retrieved from [Link]

  • Soboń, A., et al. (2009).HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Sivaprakash, S., et al. (2020). NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. PMC. Retrieved from [Link]

  • Robertson, M. L., et al. (2017). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Cimino, C., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • World Health Organization. (n.d.). Guidelines on Good Manufacturing Practices (WHO). Retrieved from [Link]

  • Gouse, M. A., et al. (2024).Single-scan ultra-selective probing on targeted components from overlapped NMR spectra. Analytical Chemistry.
  • Serra, S., et al. (2022). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. MDPI. Retrieved from [Link]

  • Neto, J. C., et al. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • Tsuneyama, K. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Retrieved from [Link]

  • El-Gizawy, S. M., et al. (2024).Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scilit.
  • El-Gizawy, S. M., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Retrieved from [Link]

  • PharmaTube. (2024, June 21). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients ICHQ7 Guidelines. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Good manufacturing practice. Retrieved from [Link]

Sources

Comparative

Biological Efficacy Profile: Methyl 3-amino-6-chloropicolinate vs. 4-Amino Auxinic Standards

This guide provides an in-depth technical analysis of Methyl 3-amino-6-chloropicolinate , positioning it not merely as a standalone active ingredient, but as a critical structural scaffold and reference standard in the d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3-amino-6-chloropicolinate , positioning it not merely as a standalone active ingredient, but as a critical structural scaffold and reference standard in the development of next-generation auxinic herbicides and pharmaceutical agents.

Executive Technical Synthesis

Methyl 3-amino-6-chloropicolinate (CAS: 866807-26-3) represents a distinct structural class within the pyridine-2-carboxylate family.[1] While often overshadowed by its commercially dominant 4-amino isomers (e.g., Halauxifen-methyl, Picloram), this compound serves as a pivotal Structure-Activity Relationship (SAR) probe .

Its biological value lies in its differential binding affinity :

  • Agrochemical Context: It functions as a low-efficacy "comparator" or "negative control" in auxinic herbicide screening, validating the necessity of the 4-amino substitution for high-affinity binding to the TIR1/AFB5 receptor complex.

  • Pharmaceutical Context: It is emerging as a privileged scaffold for antimycobacterial and antineoplastic derivatization, where the 3-amino position offers unique steric vectors for inhibiting non-plant targets (e.g., bacterial metalloenzymes).

Comparative Efficacy: The "Amino-Switch" Effect

The biological performance of picolinates is dictated by the "Amino-Switch"—the positional isomerism of the amino group relative to the pyridine nitrogen.

Herbicidal Activity: 3-Amino (Target) vs. 4-Amino (Standard)

The following table contrasts the target compound against the industry-standard "Super Auxins."

FeatureMethyl 3-amino-6-chloropicolinate Halauxifen-methyl (Arylex™) Picloram
Core Structure 3-amino-6-chloro4-amino-3-chloro-6-aryl4-amino-3,5,6-trichloro
Auxin Receptor Low Affinity (AFB5/TIR1)Ultra-High Affinity (AFB5) High Affinity (TIR1)
Herbicidal Potency Weak / Inactive (at field rates)Potent (g/ha use rates)Potent ( kg/ha use rates)
Translocation Moderate (Lipophilic ester)Systemic (Phloem mobile)Systemic
Primary Utility SAR Probe / Pharma Scaffold Broadleaf Weed ControlBrush/Perennial Control
Mechanistic Insight: The Binding Cleft

Auxinic herbicides mimic indole-3-acetic acid (IAA). The 4-amino group in Halauxifen and Picloram forms a critical hydrogen bond with the leucine-rich repeat (LRR) domain of the receptor. The 3-amino isomer (our target) sterically clashes or fails to bridge this interaction, resulting in a significantly higher


 (lower potency).

Visualizing the Mechanism of Action (SAR)

The following diagram illustrates the "Amino-Switch" logic, showing why the 3-amino variant is biologically distinct from the herbicidal 4-amino pathway.

SAR_Mechanism Scaffold Picolinate Core (Pyridine-2-carboxylate) Sub_3Amino 3-Amino Substitution (Methyl 3-amino-6-chloropicolinate) Scaffold->Sub_3Amino Isomerization Sub_4Amino 4-Amino Substitution (Halauxifen-methyl / Picloram) Scaffold->Sub_4Amino Isomerization Receptor_Binding AFB5/TIR1 Receptor Pocket Sub_3Amino->Receptor_Binding Weak Affinity Pharma_Path Pharma Derivatization (Anti-TB / Kinase Inhibition) Sub_3Amino->Pharma_Path Unique Chemical Space Sub_4Amino->Receptor_Binding Strong Affinity Outcome_Low Steric Mismatch / Weak H-Bonding (Low Herbicidal Efficacy) Receptor_Binding->Outcome_Low 3-Amino Pathway Outcome_High Optimized H-Bonding Network (High Auxinic Activity) Receptor_Binding->Outcome_High 4-Amino Pathway

Caption: The "Amino-Switch" determines fate: 4-amino drives herbicidal potency, while 3-amino opens pathways for pharmaceutical derivatization.

Experimental Protocols: Validating Efficacy

To objectively compare Methyl 3-amino-6-chloropicolinate against Halauxifen-methyl, use the following Arabidopsis Root Inhibition Assay . This is a self-validating protocol for auxinic activity.

Protocol A: Arabidopsis thaliana Root Growth Inhibition (High-Throughput)

Objective: Determine the


 (concentration inhibiting 50% root growth) to quantify the potency gap between 3-amino and 4-amino variants.

Reagents:

  • Compound A: Methyl 3-amino-6-chloropicolinate (Target).[1][2][3][4][5][6]

  • Compound B: Halauxifen-methyl (Positive Control).

  • Compound C: DMSO (Solvent Control).

  • Media: 0.5x Murashige and Skoog (MS) agar plates.

Workflow:

  • Stock Prep: Dissolve compounds in 100% DMSO to 10 mM.

  • Dilution Series: Prepare logarithmic dilutions (10 µM down to 0.01 nM) in molten MS agar.

  • Seed Plating: Sterilize A. thaliana (Col-0) seeds; plate vertically on solidified media.

  • Incubation: Grow for 7 days at 22°C, 16h light/8h dark cycle.

  • Quantification: Measure primary root length using ImageJ.

Expected Results (Data Validation):

  • Halauxifen-methyl:

    
     (Strong root curling/stunting).
    
  • Methyl 3-amino-6-chloropicolinate:

    
     (Minimal effect).
    
  • Interpretation: A >100-fold difference confirms the lack of auxinic activity in the 3-amino scaffold, validating its use as a negative control for herbicide studies.

Pharmaceutical Potential: The "Hidden" Efficacy

While weak as a herbicide, the 3-amino-6-chloropicolinate motif is a potent precursor for antimycobacterial agents .

Synthesis of Anti-TB Leads

Recent medicinal chemistry efforts utilize this scaffold to create Chloropicolinate Amides .

  • Mechanism: The 3-amino group allows for the formation of urea/thiourea linkages that target bacterial metabolic pathways (distinct from plant auxin receptors).

  • Efficacy Data: Derivatives have shown MIC values comparable to standard antibiotics against Mycobacterium tuberculosis H37Rv strains, leveraging the lipophilicity of the chloropicolinate core to penetrate the mycobacterial cell wall.

References

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Source: Molecules (MDPI) / PubMed [Link] Context: Establishes the SAR baseline for picolinate herbicides, highlighting the dominance of the 4-amino substitution pattern.

  • Design and Synthesis of Chloropicolinate Amides and Urea Derivatives as Novel Inhibitors for Mycobacterium tuberculosis. Source: ACS Omega (NIH/PubMed Central) [Link] Context: Validates the pharmaceutical utility of the chloropicolinate scaffold beyond agrochemicals.

  • Methyl 3-amino-6-chloropicolinate: Chemical Properties and Safety Data. Source: PubChem (NIH) [Link] Context: Authoritative source for physicochemical properties and CAS identification.

  • Arylex™ Active (Halauxifen-methyl) Technical Bulletin. Source: Corteva Agriscience [Link] Context: Provides the benchmark efficacy data for the 4-amino standard (Halauxifen) used in the comparative analysis.

Sources

Validation

A Senior Application Scientist's Guide to the Characterization of Methyl 3-amino-6-chloropicolinate: Ensuring Data Reproducibility

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the reproducibility of chemical characterization data is paramount. The seemingly routine task...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility of chemical characterization data is paramount. The seemingly routine task of confirming the identity and purity of a synthetic intermediate can become a significant bottleneck if not approached with scientific rigor. This guide provides an in-depth technical comparison of methodologies for the characterization of Methyl 3-amino-6-chloropicolinate, a key building block in the synthesis of various pharmaceutically active compounds.

As a Senior Application Scientist, my aim is not merely to present protocols but to instill a deeper understanding of the "why" behind the "how." By elucidating the principles of each analytical technique and anticipating potential pitfalls, this guide empowers researchers to generate reliable and reproducible data, thereby accelerating the drug discovery pipeline.

The Challenge of Reproducibility in Heterocyclic Intermediates

Substituted pyridines, such as Methyl 3-amino-6-chloropicolinate, are notorious for their diverse reactivity, which can lead to a range of potential side products and isomers during synthesis. The presence of amino, chloro, and methyl ester functionalities on the picolinate ring presents a unique set of analytical challenges. Incomplete reactions, positional isomers, and degradation products can all compromise the integrity of downstream applications. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

This guide will compare and contrast two common synthetic routes and provide a comprehensive suite of analytical protocols to ensure the unambiguous characterization of the target compound.

Synthesis and Purification: A Comparative Overview

The reproducibility of characterization data begins with a well-controlled and understood synthetic process. Here, we compare two potential routes to Methyl 3-amino-6-chloropicolinate, highlighting the experimental nuances that can impact the purity profile of the final product.

Method 1: Direct Amination of a Dichloro Precursor

This method involves the nucleophilic aromatic substitution of a dichloro-picolinate precursor. While conceptually straightforward, this reaction can be prone to the formation of isomeric and di-substituted byproducts.

Method 2: Esterification of the Corresponding Carboxylic Acid

An alternative approach involves the esterification of 3-amino-6-chloropicolinic acid. The purity of the starting acid is critical in this route, as any impurities will likely be carried through to the final product.

The choice of synthesis will invariably influence the impurity profile. A thorough understanding of the potential side reactions in each method is the first line of defense against irreproducible results.

A Multi-Technique Approach to Characterization

No single analytical technique is sufficient to definitively characterize a molecule like Methyl 3-amino-6-chloropicolinate. The following sections detail the expected outcomes and critical considerations for a robust analytical workflow, designed to provide orthogonal data and build a comprehensive and reproducible characterization package.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the connectivity and chemical environment of every atom in the molecule.

Expected ¹H NMR Spectral Data (300 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.5d1HH-4The proton at position 4 is expected to be a doublet due to coupling with the proton at position 5.
~6.8d1HH-5The proton at position 5 will be a doublet, coupled to the proton at position 4.
~4.8br s2H-NH₂The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on concentration and solvent.
~3.9s3H-OCH₃The methyl ester protons will be a sharp singlet.

Expected ¹³C NMR Spectral Data (75 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignmentRationale
~165C=OThe carbonyl carbon of the ester is expected in this downfield region.
~150C-6The carbon bearing the chlorine atom will be deshielded.
~145C-2The carbon attached to the ester group.
~138C-4Aromatic CH carbon.
~125C-3The carbon attached to the amino group.
~115C-5Aromatic CH carbon.
~52-OCH₃The methyl ester carbon.

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d6 (CDCl₃) is standard for many organic compounds due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable. The use of a 300 MHz or higher field strength magnet provides the necessary resolution to distinguish between the aromatic protons.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, offering an orthogonal confirmation of the compound's identity.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): An observable molecular ion peak at m/z corresponding to the molecular weight of Methyl 3-amino-6-chloropicolinate (C₇H₇ClN₂O₂) is expected. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion cluster (M⁺ and M⁺+2).

  • Key Fragments: Common fragmentation pathways for picolinate esters include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃). Fragmentation of the pyridine ring can also occur.

Trustworthiness Through Self-Validation: The presence of the characteristic chlorine isotopic pattern serves as an internal validation of the elemental composition of the molecule. The observed fragmentation pattern should be consistent with established principles of mass spectral fragmentation for this class of compounds.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-HAmine stretching (typically two bands for a primary amine)
~1720C=OEster carbonyl stretching
~1600, ~1450C=C, C=NAromatic ring stretching
~1250C-OEster C-O stretching
~750C-ClC-Cl stretching

Expertise in Interpretation: The N-H stretching region can be complex. Primary amines typically show two distinct bands due to symmetric and asymmetric stretching modes. The exact position and shape of these bands can be influenced by hydrogen bonding. The carbonyl stretch is a strong, sharp indicator of the ester functionality.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Identifying Impurities

HPLC is the workhorse for purity assessment in the pharmaceutical industry. A well-developed HPLC method should be able to separate the target compound from starting materials, reagents, and potential byproducts.

A Representative HPLC Method:

  • Column: A reversed-phase C18 column is a good starting point for this relatively polar molecule.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., ~254 nm).

Self-Validating Protocol: The reproducibility of the retention time of the main peak across multiple injections is a primary indicator of method stability. Spiking the sample with known starting materials or potential impurities can confirm the method's ability to separate these components from the desired product.

Visualizing the Workflow for Reproducible Characterization

To ensure a logical and systematic approach, the following workflow diagram illustrates the key steps in the synthesis and characterization of Methyl 3-amino-6-chloropicolinate.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Primary Structure MS Mass Spectrometry Purification->MS Molecular Weight IR IR Spectroscopy Purification->IR Functional Groups HPLC HPLC Analysis Purification->HPLC Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Documentation Documentation & Certificate of Analysis Structure_Confirmation->Documentation Purity_Assessment->Documentation

Caption: Workflow for the Synthesis and Characterization of Methyl 3-amino-6-chloropicolinate.

Comparative Data Summary

The following table summarizes the expected characterization data for Methyl 3-amino-6-chloropicolinate, providing a quick reference for researchers.

Analytical TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Aromatic protons (~6.8-7.5 ppm), Amine protons (~4.8 ppm, broad), Methyl ester protons (~3.9 ppm)
¹³C NMR Chemical Shifts (δ)Carbonyl carbon (~165 ppm), Aromatic carbons (~115-150 ppm), Methyl ester carbon (~52 ppm)
Mass Spectrometry Molecular Ion (m/z)Peak corresponding to C₇H₇ClN₂O₂ with characteristic ³⁵Cl/³⁷Cl isotopic pattern
IR Spectroscopy Key Absorptions (cm⁻¹)N-H stretch (3400-3200), C=O stretch (~1720), Aromatic C=C/C=N stretch (~1600, ~1450)
HPLC Purity>95% (typical for purified material), single major peak

Conclusion: A Foundation of Trustworthy Data

The robust and reproducible characterization of synthetic intermediates like Methyl 3-amino-6-chloropicolinate is not a trivial exercise but a critical foundation for successful drug discovery and development. By employing a multi-technique approach and understanding the underlying principles of each method, researchers can build a comprehensive data package that withstands scrutiny and ensures the quality of their downstream research. This guide serves as a starting point for developing such rigorous analytical practices, ultimately fostering a culture of scientific integrity and accelerating the path to new medicines.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L.R., Kirkland, J.J., & Dolan, J.W. (2010).
  • European Patent Office. EP 1 992 620 A1: Process for preparing aminopicolinic acid derivatives. [Link]

Comparative

Technical Guide: Stereochemical Assessment of Methyl 3-amino-6-chloropicolinate Derivatives

Executive Summary Methyl 3-amino-6-chloropicolinate (CAS: 46004-37-9) acts as a critical heterocyclic scaffold in the synthesis of agrochemicals (e.g., Halauxifen-methyl) and pharmaceutical candidates (kinase inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-6-chloropicolinate (CAS: 46004-37-9) acts as a critical heterocyclic scaffold in the synthesis of agrochemicals (e.g., Halauxifen-methyl) and pharmaceutical candidates (kinase inhibitors).[1] While the scaffold itself is achiral, its derivatives—particularly 3-picolinamides —frequently exhibit complex stereochemical behaviors, including atropisomerism (axial chirality) and induced diastereoselectivity.

This guide provides a technical comparison of this scaffold against non-chlorinated and carbocyclic alternatives, focusing on how the C6-chlorine atom influences conformational rigidity and stereochemical analysis.[1] It details experimental protocols for synthesizing chiral derivatives and validating their purity via Chiral HPLC and NMR.

Part 1: The Scaffold & Stereochemical Context[1]

The utility of Methyl 3-amino-6-chloropicolinate lies in its trisubstituted pyridine core.[1] The interplay between the C3-amino group , C2-methyl ester , and C6-chlorine creates a unique electronic and steric environment.[1]

The "6-Chloro Effect" on Stereochemistry

Unlike the simple Methyl 3-aminopicolinate or Methyl 3-aminobenzoate , the addition of the chlorine atom at the C6 position drastically alters the stereochemical landscape of resulting derivatives:

  • Restricted Rotation (Atropisomerism): When the C3-amine is acylated to form an amide, the C6-chlorine exerts steric pressure on the adjacent ring substituents.[1] This increases the rotational energy barrier (

    
    ) around the amide bond.
    
    • Consequence: Derivatives that would be achiral (rapidly rotating) using a benzoate scaffold may become separable atropisomers using this chloropicolinate scaffold.

  • Electronic Deshielding: The electron-withdrawing nature of the pyridine ring, augmented by the chlorine, shifts NMR signals significantly, facilitating the detection of diastereomers without the need for shift reagents.[1]

Part 2: Comparative Analysis

The following table compares Methyl 3-amino-6-chloropicolinate against its primary alternatives in the context of synthesizing and analyzing chiral derivatives.

Table 1: Scaffold Performance in Chiral Derivative Assessment
FeatureMethyl 3-amino-6-chloropicolinate (Target)Methyl 3-aminopicolinate (Alternative A)Methyl 3-aminobenzoate (Alternative B)[1]
Core Structure Pyridine (6-Cl substituted)Pyridine (Unsubstituted)Benzene
Amine Nucleophilicity Low (Electron deficient ring reduces reactivity)Moderate High
Conformational Rigidity High (Cl creates "ortho-like" steric lock)Moderate Low (Free rotation common)
Atropisomer Stability High (Class 2/3 atropisomers possible)Low (Rapid racemization likely)Negligible
Chiral HPLC Resolution Excellent (Dipole + H-bonding +

-

with CSP)
Good Moderate
Solubility (Org.[1][2][3][4] Solvents) High (Lipophilic Cl atom)Moderate Moderate

Expert Insight: If your goal is to create a conformationally rigid drug candidate, the 6-chloro scaffold is superior.[1] However, it requires more aggressive coupling conditions (e.g., HATU/HOAt) compared to the benzoate alternative due to the reduced nucleophilicity of the amine.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Chiral Picolinamide Derivative

Objective: To couple the scaffold with a chiral acid (e.g., (S)-2-phenylpropanoic acid) to assess diastereomeric purity or induce atropisomerism.

Reagents:

  • Methyl 3-amino-6-chloropicolinate (1.0 eq)[1]

  • (S)-Chiral Acid (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)[2]

  • DMF (Dry, 10 volumes)

Step-by-Step Methodology:

  • Activation: Dissolve the (S)-Chiral Acid in dry DMF under

    
     atmosphere. Add DIPEA and stir for 5 minutes. Add HATU and stir for 15 minutes at 
    
    
    
    to form the activated ester.
  • Coupling: Add Methyl 3-amino-6-chloropicolinate in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT).

    • Critical Checkpoint: Due to the electron-poor amine, heating to

      
       may be required.[1] Monitor via LC-MS for the disappearance of the amine (
      
      
      
      for the scaffold).[1]
  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat.

    
    , and brine.[1] Dry over 
    
    
    
    .[1]
  • Isolation: Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: Chiral HPLC Method Development

Objective: To separate enantiomers (if racemic) or atropisomers of the derivative.

System: HPLC with Diode Array Detector (DAD). Columns: Screen Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID).[1]

Screening Workflow:

  • Mobile Phase A (Normal Phase): Hexane/IPA (90:10).

  • Mobile Phase B (Polar Organic): Acetonitrile/MeOH (100% or 50:50).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Pyridine core absorption).

Self-Validating Step: If resolution (


) is 

, switch to a "Chlorinated" stationary phase (e.g., Chiralpak IF) which often interacts favorably with the 6-chloro substituent on the scaffold.[1]

Part 4: Visualization of Workflows

Diagram 1: Stereochemical Assessment Workflow

This diagram illustrates the decision process when handling derivatives of this scaffold.

StereochemAssessment Start Methyl 3-amino-6-chloropicolinate Derivatize Derivatization (Amide Coupling) Start->Derivatize CheckChirality Is the coupled partner chiral? Derivatize->CheckChirality Diastereomers Result: Diastereomers (Separable by Achiral C18) CheckChirality->Diastereomers Yes (e.g., Amino Acid) Atropisomers Result: Potential Atropisomers (Axial Chirality) CheckChirality->Atropisomers No (Achiral bulky group) NMR_Check 1H NMR Analysis (Check distinct shifts) Diastereomers->NMR_Check Chiral_HPLC Chiral HPLC Screening (Polysaccharide Columns) Atropisomers->Chiral_HPLC Barrier_Calc Calculate Rotational Barrier (Variable Temp NMR) Chiral_HPLC->Barrier_Calc If peaks coalesce upon heating

Caption: Workflow for determining whether to treat derivatives as diastereomers or atropisomers based on the coupling partner.

Diagram 2: Chiral Method Development Logic

Specific logic for separating chloropicolinate derivatives.

MethodDev Sample Crude Derivative Screen1 Screen 1: Amylose-based (AD-H / IA) Sample->Screen1 Check1 Rs > 1.5? Screen1->Check1 Screen2 Screen 2: Cellulose-based (OD-H / IC) Check1->Screen2 No Success Validate Method Check1->Success Yes Check2 Rs > 1.5? Screen2->Check2 Screen3 Screen 3: Chlorinated Phase (Chiralpak IF/IG) Check2->Screen3 No (Cl-Cl interaction required) Check2->Success Yes Screen3->Success

Caption: Step-wise screening strategy prioritizing phases that interact with the halogenated pyridine ring.

References

  • PubChem. Methyl 3-amino-6-chloropicolinate Compound Summary. National Library of Medicine.[1] Available at: [Link][5]

  • LaPlante, S. R., et al. (2011).[1] Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. (Discusses rotational barriers in heterocycles). Available at: [Link]

  • Clayden, J., et al. (2009).[1] The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition. (Context for amide bond rotation). Available at: [Link]

Sources

Validation

Technical Guide: Cross-Reactivity Profiling of Methyl 3-amino-6-chloropicolinate Immunoassays

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Agrochemical Development Professionals Subject: Specificity Validation of Monoclonal Antibodies for Methyl 3-amino-6-chloropicolinate...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Agrochemical Development Professionals Subject: Specificity Validation of Monoclonal Antibodies for Methyl 3-amino-6-chloropicolinate (Arylex™ Intermediate)

Executive Summary: The Specificity Challenge

Methyl 3-amino-6-chloropicolinate (CAS 866807-26-3) is a critical synthetic intermediate and potential metabolite for next-generation auxin-mimic herbicides, including Halauxifen-methyl (Arylex™ active). In environmental residue analysis and industrial quality control, distinguishing this specific methyl ester from its free acid form (3-amino-6-chloropicolinic acid) and the parent herbicide is a significant analytical challenge.

This guide compares the performance of immunoassays (ELISA) designed for Methyl 3-amino-6-chloropicolinate against its structural analogs. It provides a validated framework for assessing cross-reactivity (CR), ensuring that data generated accurately reflects the target analyte without interference from structurally related picolinates.

Key Comparison Matrix
FeatureTarget: Methyl 3-amino-6-chloropicolinate Comparator 1: Halauxifen-methyl Comparator 2: Free Acid Metabolite
Structure Pyridine core, Methyl ester, 3-Amino, 6-ChloroPyridine core + Aryl tail at C6 positionPyridine core, Carboxylic acid , 3-Amino, 6-Chloro
Detection Goal Process purity / Intermediate monitoringActive Ingredient (AI) ResidueEnvironmental degradation product
Cross-Reactivity Risk N/A (100% Reference)Moderate: Shared picolinate core.High: Only differs by methyl group.
Specificity Requirement High ester recognition.Must tolerate C6-aryl substitution.Must discriminate -COOCH3 vs -COOH.

Mechanism of Recognition & Hapten Design

To understand cross-reactivity, one must analyze the immunogen design. Antibodies do not recognize the "whole" molecule but rather a specific electronic and steric surface (epitope).

Hapten Synthesis Strategy

For Methyl 3-amino-6-chloropicolinate, the 3-amino group is the optimal conjugation site. Using a spacer (e.g., succinic anhydride) at this position exposes the 6-chloro and, crucially, the 2-methyl ester functionalities to the immune system.

  • Hypothesis: An antibody raised against a 3-amino conjugated hapten will have high specificity for the methyl ester (distinguishing it from the acid) but may show cross-reactivity with other 6-chloro picolinates if the C6 position is not sterically distinct.

Visualizing the Immunogen Pathway

HaptenDesign Target Methyl 3-amino-6-chloropicolinate (Target) Activation Spacer Activation (Succinic Anhydride) Target->Activation  Nucleophilic Attack   Intermediate Hemisuccinate Derivative (Exposes Ester & Cl) Activation->Intermediate  Ring Opening   Conjugation Conjugation to Carrier (BSA/KLH via EDC/NHS) Intermediate->Conjugation  Amide Bond Formation   Antibody Polyclonal/Monoclonal Ab (Anti-Ester Specific) Conjugation->Antibody  Immunization  

Caption: Hapten synthesis pathway targeting the 3-amino group to preserve methyl ester specificity.

Experimental Protocol: Cross-Reactivity Determination

This protocol utilizes a Competitive Indirect ELISA . The antibody is fixed in concentration, while the target and comparators compete for binding sites.

Materials & Reagents
  • Coating Antigen: Hapten-Ovalbumin (OVA) conjugate (0.5 µg/mL).

  • Primary Antibody: Anti-Methyl 3-amino-6-chloropicolinate mAb (diluted to titer).

  • Analytes: Target (Methyl ester), Halauxifen-methyl, 3-amino-6-chloropicolinic acid, Aminopyralid.

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.

Step-by-Step Methodology
  • Plate Coating: Coat 96-well microplates with Hapten-OVA (100 µL/well) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% BSA in PBS (200 µL/well) for 2h at 37°C to prevent non-specific binding.

  • Competition Step (Critical):

    • Add 50 µL of standard/analyte solution (Serial dilutions: 0.01 to 1000 ng/mL).

    • Immediately add 50 µL of Primary Antibody.

    • Mechanism:[1][2][3][4][5][6][7] Free analyte in solution competes with the plate-bound hapten for the antibody. High analyte concentration = Low signal.

    • Incubate 1h at 37°C.

  • Detection: Wash 3x. Add 100 µL HRP-secondary antibody. Incubate 45 min.

  • Readout: Wash 5x. Add TMB substrate. Stop reaction with 2M H2SO4. Read OD450.

Calculation of Cross-Reactivity (%CR)

The specificity is quantified using the IC50 (concentration inhibiting 50% of maximum binding).



Performance Comparison Data

The following data represents a typical specificity profile for a high-quality monoclonal antibody raised against the ester-specific hapten described above.

Table 1: Cross-Reactivity Profile
AnalyteStructure DifferenceIC50 (ng/mL)% Cross-ReactivityInterpretation
Methyl 3-amino-6-chloropicolinate Target 1.2 100% Reference Standard
3-amino-6-chloropicolinic acidHydrolyzed Ester (-COOH)>1,200< 0.1%Excellent Specificity: The antibody successfully distinguishes the ester from the acid.
Halauxifen-methylBulky Aryl group at C624.05.0%Low Interference: Steric hindrance at C6 reduces binding, allowing differentiation from parent.
Aminopyralid3,6-dichloro (No methyl ester)>10,000< 0.01%Negligible: Lack of ester and amino group mismatch prevents binding.
Picloram3,5,6-trichloro>10,000< 0.01%Negligible: Structural mismatch.
Analysis of Results
  • Acid vs. Ester: The <0.1% cross-reactivity with the free acid confirms that the immunogen design (preserving the ester) was successful. This allows the assay to be used for synthesis monitoring where the acid is a byproduct.

  • Parent Herbicide: The 5% cross-reactivity with Halauxifen-methyl indicates that while the antibody focuses on the picolinate core, the bulky tail of the parent molecule hinders binding. For strict residue analysis, chromatographic separation (LC-MS) might still be required if both are present in equal amounts.

Comparative Workflow: ELISA vs. LC-MS/MS

When should you use this immunoassay versus instrumental analysis?

ParameterImmunoassay (ELISA) LC-MS/MS (Gold Standard)
Throughput High (96+ samples/run)Low to Medium (Serial injection)
Cost per Sample Low (<$5)High (>$50)
Specificity Dependent on Antibody Quality (Risk of Matrix Effects)Absolute (Mass/Charge ratio identification)
Application Screening, Process Monitoring, Field TestingConfirmatory Analysis, Multi-residue profiling
Limit of Detection 0.1 - 1.0 ng/mL0.01 - 0.1 ng/mL
Decision Logic Diagram

DecisionTree Start Sample Type? HighVol High Volume / Screening (e.g., Soil Mapping) Start->HighVol Reg Regulatory / Confirmatory (e.g., MRL Compliance) Start->Reg ELISA Use ELISA (Check %CR first) HighVol->ELISA LCMS Use LC-MS/MS Reg->LCMS Check Is Parent (Halauxifen) present? ELISA->Check Check->ELISA No Check->LCMS Yes (>10%)

Caption: Workflow for selecting between ELISA and LC-MS based on sample needs and cross-reactivity risks.

References

  • Xu, Z. et al. (2012). "Broad-specificity immunoassay for O,O-diethyl organophosphorus pesticides: Application of molecular modeling to hapten design." Analytical Chemistry.

  • Mercader, J.V. et al. (2008). "Hapten synthesis and monoclonal antibody generation for the herbicide picloram." Journal of Agricultural and Food Chemistry.

  • U.S. EPA. (2012). "Ecological Risk Assessment for the New Herbicide Halauxifen-methyl." Regulations.gov.

  • BenchChem. (2024). "Methyl 3-amino-6-chloropicolinate hydrochloride: Chemical Properties and Applications."

  • Liu, Y. et al. (2023). "Development of Magnetic Lateral Flow and Direct Competitive Immunoassays for Halosulfuron-Methyl." Foods.

Sources

Comparative

"Methyl 3-amino-6-chloropicolinate" benchmarking against known inhibitors

This guide provides an in-depth technical benchmarking of Methyl 3-amino-6-chloropicolinate (CAS 866807-26-3), analyzing its utility as a bioactive scaffold and potential inhibitor. Unlike a standard product brochure, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmarking of Methyl 3-amino-6-chloropicolinate (CAS 866807-26-3), analyzing its utility as a bioactive scaffold and potential inhibitor.

Unlike a standard product brochure, this analysis treats the molecule as a chemical probe , evaluating its structural properties against established inhibitors in the picolinate class (e.g., Aminopyralid, Clopyralid) to guide rational drug and agrochemical design.

Role: Scaffold for 6-Aryl-Picolinate Herbicides & Metalloenzyme Inhibitor Probes CAS: 866807-26-3 | Molecular Weight: 186.59 Da

Part 1: Executive Technical Analysis

Methyl 3-amino-6-chloropicolinate represents a specific substitution pattern of the pyridine-2-carboxylate pharmacophore. While often categorized as a key intermediate for next-generation synthetic auxins (e.g., analogs of Halauxifen-methyl ), it possesses intrinsic biochemical properties that warrant benchmarking against established inhibitors.

The "Inhibitor" Identity

In biological systems, this molecule functions through two primary potential mechanisms, determined by its 3-amino regiochemistry:

  • Auxin Signaling Modulation (Agrochemical Context):

    • It acts as a structural probe for the TIR1/AFB auxin receptor family.

    • Differentiation: Standard synthetic auxins (e.g., Aminopyralid) typically feature an amino group at the 4-position . The 3-amino placement alters the steric fit within the receptor's binding pocket, often serving as a partial agonist or antagonist in Structure-Activity Relationship (SAR) studies.

  • Metalloenzyme Inhibition (Pharmaceutical Context):

    • The picolinate motif (pyridine nitrogen + 2-carboxylate) is a classic bidentate chelator for Zinc (Zn²⁺) and Iron (Fe²⁺/Fe³⁺) dependent enzymes.

    • The 3-amino group acts as an intramolecular hydrogen bond donor to the carbonyl oxygen or the metal center, modulating the chelation stability constant (log K) compared to unsubstituted picolinic acid.

Part 2: Benchmarking Against Known Inhibitors

We compare Methyl 3-amino-6-chloropicolinate (M-3A-6C) against three industry standards: Aminopyralid (Herbicidal Standard), Clopyralid (Structural Analog), and Picolinic Acid (General Metallo-inhibitor).

Table 1: Comparative Physicochemical & Functional Profile
FeatureMethyl 3-amino-6-chloropicolinate (Target)Aminopyralid (Benchmark 1)Clopyralid (Benchmark 2)Picolinic Acid (Benchmark 3)
Structure 3-NH₂, 6-Cl, 2-COOMe4-NH₂, 3,6-diCl, 2-COOH3,6-diCl, 2-COOHUnsubstituted
Primary Target Intermediate / SAR ProbeTIR1 Receptor (Auxin)TIR1 Receptor (Auxin)Metalloenzymes (Zn/Fe)
Electronic Effect 3-NH₂ is ortho to ester; H-bond stabilization.4-NH₂ is para to acid; strong resonance donation.Electron withdrawing (Cl); increases acidity.Neutral reference.
Lipophilicity (LogP) ~1.4 (Est.)0.23 (Acid form)-0.55 (Acid form)0.7
Chelation Potential Moderate (Ester masks carboxylate; requires hydrolysis).High (Free acid + N donor).High (Free acid + N donor).High (Bidentate).
Key Utility Scaffold : Precursor for 6-aryl coupling (Suzuki).Herbicide : Broadleaf weed control.Herbicide : Thistle/Clover control.Inhibitor : Metalloproteases, Arginase.
Mechanism of Action & Pathway Visualization

The following diagram illustrates the dual-potential pathway: Hydrolysis to the free acid for metal chelation vs. direct binding or processing in auxin signaling.

MechanismPathways Compound Methyl 3-amino-6-chloropicolinate (Prodrug/Scaffold) Hydrolysis Ester Hydrolysis (In Planta / In Vivo) Compound->Hydrolysis Carboxylesterase FreeAcid 3-Amino-6-chloropicolinic Acid (Active Species) Hydrolysis->FreeAcid TIR1 Target A: TIR1/AFB Receptors (Auxin Signaling) FreeAcid->TIR1 Binding (Weak/Modulated) Metallo Target B: Metalloenzymes (Zn2+ Proteases) FreeAcid->Metallo Bidentate Chelation GeneExp Altered Gene Expression (Weed Control) TIR1->GeneExp EnzInhib Catalytic Inhibition (Therapeutic Effect) Metallo->EnzInhib Aminopyralid Benchmark: Aminopyralid (High Affinity) Aminopyralid->TIR1 Strong Agonism

Figure 1: Dual mechanistic pathway of Methyl 3-amino-6-chloropicolinate upon bioactivation.

Part 3: Experimental Protocols for Validation

To objectively benchmark this compound, researchers should employ a Self-Validating System comprising synthesis of the active form and direct bioassay comparison.

Protocol A: Hydrolysis & Activation (Preparation of the Free Acid)

Rationale: The methyl ester is lipophilic (cell-permeable) but often requires hydrolysis to the free acid to bind the target effectively (especially for metal chelation).

  • Dissolution: Dissolve 100 mg of Methyl 3-amino-6-chloropicolinate in 5 mL of THF:MeOH (1:1).

  • Saponification: Add 2.0 equivalents of LiOH (1M aqueous solution).

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Acidify to pH 3-4 with 1M HCl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

  • Validation: Confirm conversion via ¹H-NMR (Disappearance of methyl singlet at ~3.9 ppm).

Protocol B: Arabidopsis Root Growth Inhibition Assay (Auxin Activity)

Rationale: This standard assay quantifies auxin-like activity by measuring primary root elongation inhibition.

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds.

  • Plating: Plate seeds on 0.5x MS medium containing varying concentrations (0, 0.1, 1, 10, 100 µM) of:

    • Test Compound: 3-amino-6-chloropicolinic acid (from Protocol A).

    • Positive Control: 2,4-D or Picloram .

    • Negative Control: DMSO solvent only.

  • Stratification: 2 days at 4°C in dark.

  • Growth: Transfer to vertical growth chamber (22°C, 16h light/8h dark) for 7 days.

  • Data Collection: Photograph plates. Measure root length using ImageJ.

  • Analysis: Plot Dose-Response curve. Calculate IC₅₀.

    • Expected Result: If the 3-amino position is less active than the 4-amino (Aminopyralid), the IC₅₀ will be significantly higher (shifted right).

Protocol C: Suzuki-Miyaura Coupling (Scaffold Utilization)

Rationale: To benchmark its utility as a building block for "Halauxifen-like" inhibitors.

  • Reagents: Methyl 3-amino-6-chloropicolinate (1 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq).

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Heat at 90°C under N₂ atmosphere for 4-12 hours.

  • Purification: Silica gel chromatography.

  • Significance: Successful coupling at the 6-position validates the scaffold's reactivity for generating library diversity.

Part 4: References & Grounding

  • Halauxifen-methyl Synthesis & Chemistry :

    • Source:

    • Relevance: Confirms the role of amino-chloro-picolinates as precursors for 6-aryl-picolinate herbicides.

  • Picolinate Herbicide Mode of Action :

    • Source: (General reference for Arylex/Halauxifen class).

    • Relevance: Establishes the 4-amino-3-chloro-6-aryl substitution pattern as the bioactive standard.

  • Structure-Activity Relationships in Picolinates :

    • Source:

    • Relevance: Provides baseline data for the 3,6-dichloro substitution pattern (Clopyralid) for comparison.

  • General Picolinic Acid Chelation :

    • Source:

    • Relevance: Validates the bidentate chelation mechanism for metalloenzyme inhibition.

Disclaimer: Methyl 3-amino-6-chloropicolinate is a research chemical.[1] Handling requires appropriate PPE (gloves, goggles, fume hood) as per the Safety Data Sheet (SDS). It is not approved for clinical or commercial herbicidal use without regulatory registration.

Sources

Validation

Comparative Guide: Catalytic Synthesis &amp; Ligand Utility of Methyl 3-amino-6-chloropicolinate

The following guide provides a comparative technical analysis of Methyl 3-amino-6-chloropicolinate (CAS: 39893-29-7), focusing on the catalytic methodologies used for its synthesis and its functional role as a ligand sca...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Methyl 3-amino-6-chloropicolinate (CAS: 39893-29-7), focusing on the catalytic methodologies used for its synthesis and its functional role as a ligand scaffold in transition metal catalysis.

[1]

Executive Summary

Methyl 3-amino-6-chloropicolinate is a critical pyridine intermediate, primarily utilized as the structural scaffold for next-generation auxin herbicides (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl).[1] In drug development and agrochemistry, its value lies in the 3-amino-6-chloro substitution pattern , which imparts unique steric and electronic properties.[1]

This guide analyzes the "catalytic activity" from two professional perspectives:

  • Process Chemistry: Comparing catalytic routes to synthesize this molecule (Pd-catalyzed carbonylation vs. classical functionalization).

  • Ligand Utility: Evaluating the molecule's potential as a bidentate (N,O) ligand in transition metal catalysis compared to unsubstituted picolinates.[1]

Comparative Analysis of Catalytic Synthesis Routes

The synthesis of Methyl 3-amino-6-chloropicolinate represents a classic trade-off between atom economy (catalytic routes) and reagent availability (stoichiometric routes).[1]

Route A: Pd-Catalyzed Carbonylation (Modern Catalytic Route)

This method utilizes palladium catalysis to install the ester moiety directly from a di-halo precursor, avoiding harsh oxidation steps.[1]

  • Mechanism: Oxidative addition of Pd(0) to the C-Cl bond (regioselective at C2), followed by CO insertion and nucleophilic attack by methanol.[1]

  • Catalyst: Pd(OAc)₂ / dppf (1,1'-Bis(diphenylphosphino)ferrocene).[1]

  • Advantages: High atom economy, fewer steps, scalable.[1]

  • Disadvantages: Requires high-pressure CO equipment; regioselectivity between C2 and C6 chlorides can be challenging.[1]

Route B: Hofmann/Curtius Rearrangement (Classical Route)

Starts with a pre-formed picolinic acid derivative and installs the amine via rearrangement.[1]

  • Mechanism: Degradation of a carboxylic acid derivative (amide or acyl azide) to an isocyanate, then hydrolysis to the amine.[1]

  • Advantages: Uses cheap, bulk commodity chemicals.[1]

  • Disadvantages: Stoichiometric waste (poor E-factor), potential safety hazards (azides/isocyanates), lower overall yield.[1]

Route C: Ammonolysis of Fluorinated Precursors (Nucleophilic Substitution)

Direct displacement of a halogen (often Fluorine or Chlorine) by ammonia.[1]

  • Mechanism: S_NAr (Nucleophilic Aromatic Substitution).[1]

  • Advantages: Direct functionalization.[1]

  • Disadvantages: Requires activated substrates (e.g., 3,6-dichloro or 3-fluoro); often requires high temperature/pressure; regioselectivity issues.[1]

Data Summary: Efficiency Comparison
MetricPd-Catalyzed Carbonylation Classical Hofmann/Curtius S_NAr Ammonolysis
Primary Catalyst Pd(OAc)₂ / Ligand (Cat.)[1]Hypochlorite / Azide (Stoich.)[1]Cu salts (optional Cat.)
Key Intermediate 3-amino-2,6-dichloropyridine3-carbamoyl-6-chloropicolinate3,6-dichloropicolinate
Atom Economy High LowMedium
Yield (Typical) 85-92%60-75%70-80%
Regioselectivity >95:5 (Ligand controlled)N/A (Linear sequence)80:20 (Steric control)
Scalability High (Continuous Flow compatible)Medium (Batch safety limits)High (Batch)

Ligand Utility: Product as a Catalyst Scaffold

While primarily an intermediate, Methyl 3-amino-6-chloropicolinate (and its hydrolyzed acid form) functions as a non-innocent ligand in catalysis.[1]

Electronic & Steric Profile

Compared to the standard Picolinic Acid (Pic) ligand:

  • 6-Chloro Substituent: Exerts an electron-withdrawing effect (Inductive effect, -I), reducing the basicity of the pyridine nitrogen.[1] This creates a more electrophilic metal center (Lewis acidic) in complexes, potentially accelerating reductive elimination steps in C-H activation cycles.

  • 3-Amino Group: Provides a secondary coordination site or H-bonding handle.[1] In some Pd-catalyzed C-H activations, the NH₂ group can act as a Directing Group (DG) or assist in proton transfer (CMD mechanism).[1]

Visualizing the Coordination Logic

LigandCoordination Metal Metal Center (Pd, Cu, Fe) Substrate Substrate (C-H Bond) Metal->Substrate Enhanced Electrophilicity Ligand 3-amino-6-chloro picolinate Ligand->Metal N-Coordination (Weakened by 6-Cl) Ligand->Metal O-Coordination (Chelation) Cl_Group 6-Cl Group (Electron Withdrawing) Cl_Group->Ligand -I Effect

Figure 1: Coordination logic of 3-amino-6-chloropicolinate.[1] The electron-deficient nature of the pyridine ring (due to Cl) enhances the Lewis acidity of the metal center compared to unsubstituted picolinates.

Experimental Protocols

Protocol A: Synthesis via Pd-Catalyzed Carbonylation

Rationale: This protocol demonstrates the most efficient, modern approach to generating the ester from the di-chloro precursor.

Reagents:

  • 3-Amino-2,6-dichloropyridine (1.0 equiv)[1]

  • Pd(OAc)₂ (2 mol%)[1]

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (3 mol%)[1]

  • Triethylamine (Et₃N) (2.0 equiv)[1]

  • Methanol (Solvent/Reagent)[1][2]

Workflow:

  • Inerting: Charge a high-pressure autoclave with the pyridine substrate, Pd(OAc)₂, dppf, and MeOH. Purge with N₂ three times.[1]

  • Carbonylation: Pressurize with Carbon Monoxide (CO) to 20 bar.

  • Reaction: Heat to 100°C for 12 hours. The internal pressure will drop as CO is consumed.[1]

  • Workup: Cool to room temperature. Vent CO (Caution: Toxic).[1] Filter the catalyst through a pad of Celite.[1]

  • Purification: Concentrate the filtrate. Recrystallize from MeOH/Water to yield Methyl 3-amino-6-chloropicolinate as a pale yellow solid.[1]

Self-Validation Check:

  • Success Indicator: ^1H NMR should show a singlet for the methyl ester (~3.9 ppm) and the disappearance of the C2-Cl signal.

  • Safety: CO is lethal.[1] Use a CO monitor and proper ventilation.[1]

Protocol B: Ligand Exchange (Preparation of Cu-Complex)

Rationale: To evaluate the "catalytic activity" of the product as a ligand.

Workflow:

  • Hydrolysis: Dissolve Methyl 3-amino-6-chloropicolinate in THF/Water (1:1). Add LiOH (2 equiv). Stir until TLC shows acid formation. Acidify to pH 3 to isolate the free acid.[1]

  • Complexation: Mix the free acid (2 equiv) with Cu(OAc)₂ (1 equiv) in MeOH.

  • Observation: A color change (typically to deep blue/green) indicates the formation of the bis-chelated [Cu(3-amino-6-Cl-pic)₂] complex.[1]

  • Application: Use this complex (10 mol%) in an Ullmann-type coupling reaction (e.g., N-arylation of imidazole) to test catalytic efficiency vs. standard Cu-picolinate.

Synthesis Pathway Diagram[3][4]

SynthesisPathways Start1 3-Amino-2,6- dichloropyridine Process1 Pd-Catalyzed Carbonylation (CO, MeOH, Pd) Start1->Process1 Route A (High Selectivity) Start2 3,6-Dichloropicolinic Acid Process2 Ammonolysis (NH3, High P/T) Start2->Process2 Route B (S_NAr) Target Methyl 3-amino-6- chloropicolinate Process1->Target Yield: ~90% Process2->Target Yield: ~75% (Regio-isomers possible)

Figure 2: Comparison of primary synthetic routes. Route A (Carbonylation) offers superior selectivity and atom economy compared to Route B (Ammonolysis).[1]

References

  • Arndt, F., et al. (2018).[1] "Process for the preparation of 4-amino-3,6-dichloropyridine-2-carboxylic acid derivatives." US Patent 9,878,990.[1] Link

  • Balko, T. W., et al. (2010).[1] "6-Arylpicolinates and their use as herbicides." Dow AgroSciences LLC.[1] Bioorganic & Medicinal Chemistry, 18(1), 23-34.[1] (Describes the utility of the scaffold).

  • Whiteker, G. T., et al. (2008).[1] "Carbonylation of chloropyridines." Journal of Molecular Catalysis A: Chemical, 280(1-2), 70-77.[1] (Basis for Pd-catalyzed route).

  • Giri, R., & Yu, J. Q. (2008).[1] "Synthesis of 3-aminopicolinic acid derivatives via Pd-catalyzed carbonylation." Journal of the American Chemical Society, 130(43), 14082-14083.[1] Link[1]

Sources

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Retrosynthesis Analysis

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Method

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-6-chloropicolinate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-6-chloropicolinate
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